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  • Product: 2-(4-Methyl-benzyl)-piperidine
  • CAS: 63587-56-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-(4-Methyl-benzyl)-piperidine Derivatives and Analogs: Synthesis, Pharmacology, and Therapeutic Potential

Authored for Researchers, Scientists, and Drug Development Professionals Introduction The piperidine ring is a cornerstone of medicinal chemistry, representing one of the most significant nitrogen-containing heterocyclic...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine ring is a cornerstone of medicinal chemistry, representing one of the most significant nitrogen-containing heterocyclic scaffolds in the pharmaceutical industry.[1][2] Its derivatives are integral components in over twenty classes of therapeutic agents, including treatments for cancer, Alzheimer's disease, and neuropathic pain.[2] This prevalence is due to the piperidine motif's ability to serve as a versatile, conformationally restricted framework that can be readily functionalized to achieve specific interactions with biological targets.

Within this broad class, the 2-benzylpiperidine scaffold has emerged as a particularly "privileged" structure for developing centrally acting agents.[3][4] The combination of a basic piperidine nitrogen and a lipophilic benzyl group provides an ideal template for crossing the blood-brain barrier and engaging with a variety of CNS receptors and transporters. This guide provides an in-depth technical analysis of 2-(4-Methyl-benzyl)-piperidine derivatives and their analogs. We will explore the critical aspects of their chemical synthesis, dissect their complex pharmacological profiles, elucidate key structure-activity relationships (SAR), and discuss their current and future therapeutic applications, offering a comprehensive resource for professionals in drug discovery and development.

Section 1: Synthetic Strategies for the 2-Benzylpiperidine Core

The construction of the substituted piperidine ring is a foundational task in medicinal chemistry. The choice of synthetic route is dictated by the desired substitution pattern, stereochemistry, and scalability. For the 2-benzylpiperidine scaffold, several robust methods are employed.

Method 1: Catalytic Hydrogenation of Pyridine Precursors

One of the most direct and widely used methods for synthesizing piperidines is the catalytic hydrogenation of the corresponding aromatic pyridine precursor.[1] This approach is often high-yielding and utilizes readily available starting materials. The general workflow involves the initial synthesis of a 2-benzylpyridine, which is then reduced to the target piperidine.

A common route to the precursor involves the reaction of a cyanopyridine with a Grignard reagent or an organolithium species, or through cross-coupling reactions.[5][6] The subsequent reduction of the pyridine ring is typically achieved under hydrogen pressure using catalysts like Palladium on carbon (Pd/C) or Platinum dioxide (PtO₂).

  • Causality in Experimental Choice: Catalytic hydrogenation is favored for its efficiency and clean reaction profiles, often minimizing the need for extensive purification. The choice of catalyst (Pd vs. Pt) and solvent can influence the reaction rate and, in some cases, the stereoselectivity of other functional groups if present. This method is particularly well-suited for producing racemic mixtures or for substrates where stereochemistry at the 2-position is not predetermined.

Method 2: Asymmetric and Stereoselective Syntheses

Given that biological activity is often dependent on the specific stereoisomer, enantioselective synthesis is critical.[7] Achieving stereocontrol at the C2 position of the piperidine ring can be accomplished through several advanced strategies:

  • Chiral Pool Synthesis: Utilizing naturally occurring chiral molecules, such as amino acids, as starting materials to build the piperidine ring with a predefined stereocenter.[8]

  • Catalytic Asymmetric Reactions: Employing chiral catalysts, such as Palladium(II) complexes, to direct the stereochemical outcome of key bond-forming or reduction steps.[9]

  • Resolution of Racemates: Synthesizing the racemic mixture and then separating the enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

  • Trustworthiness and Validation: Any claim of stereoselectivity must be validated. Protocols for asymmetric synthesis should include a self-validating step, such as analysis by chiral HPLC or determination of optical rotation, to confirm the enantiomeric excess (e.e.) of the final product.

Experimental Workflow: General Synthesis of 2-Benzylpiperidines

G cluster_0 Precursor Synthesis cluster_1 Piperidine Ring Formation cluster_2 Functionalization & Derivatization Start Pyridine Derivative (e.g., 2-Halopyridine) Coupling Cross-Coupling Reaction (e.g., Suzuki, Kumada) Start->Coupling Reagent Benzyl Grignard or Boronic Acid Reagent->Coupling Precursor 2-Benzylpyridine Intermediate Coupling->Precursor Reduction Catalytic Hydrogenation (H₂, Pd/C or PtO₂) Precursor->Reduction Product Racemic 2-Benzylpiperidine Reduction->Product Functionalization N-Alkylation / Acylation or Ring Substitution Product->Functionalization Final Target Derivatives and Analogs Functionalization->Final

Caption: General synthetic workflow for 2-benzylpiperidine derivatives.

Section 2: Pharmacological Profile and Mechanism of Action

Derivatives of 2-benzylpiperidine interact with a wide range of biological targets, demonstrating the scaffold's versatility. However, the most extensively studied activity is the modulation of monoamine transporters.

Primary Target: Monoamine Transporters (DAT, SERT, NET)

The parent compound, 2-benzylpiperidine, is a stimulant that acts as a dopamine reuptake inhibitor, although it is significantly less potent than therapeutic agents like methylphenidate.[3] However, chemical modifications to this core structure have yielded highly potent and selective inhibitors of the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[3][10]

  • Mechanism of Action: These compounds typically act as competitive inhibitors, binding to the transporter protein and blocking the reuptake of neurotransmitters from the synaptic cleft. This leads to an increased concentration and prolonged action of the neurotransmitter in the synapse, which underlies their therapeutic effects in conditions like ADHD, depression, and narcolepsy.

Derivatives have been identified with high affinity for the DAT and selectivities of up to 500-fold over SERT and 170-fold over NET.[10] This selectivity is a critical goal in drug design to minimize off-target side effects.

Mechanism of Action: Dopamine Transporter Inhibition

MoA cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Dopamine Dopamine (DA) Vesicle Vesicle Dopamine->Vesicle Packaging Synapse Synaptic Cleft Vesicle->Synapse Release DAT Dopamine Transporter (DAT) Synapse->DAT:f0 Reuptake Receptor Dopamine Receptor (e.g., D2R) Synapse->Receptor Binding & Signal Inhibitor 2-(4-Methylbenzyl)- piperidine Analog Inhibitor->DAT:f0 BLOCKS

Caption: Inhibition of dopamine reuptake at the presynaptic terminal.

Quantitative Data: Binding Affinities of Benzylpiperidine Analogs

The following table summarizes the in vitro binding affinities (IC₅₀, nM) of representative benzylpiperidine analogs for the three major monoamine transporters.

Compound ClassDAT IC₅₀ (nM)SERT IC₅₀ (nM)NET IC₅₀ (nM)Selectivity (SERT/DAT)Reference
2-Benzylpiperidine3,780 - 8,800>10,000-Low[3]
4-Fluoro-N-benzyl analog17.21926.4-~112[11]
4-Nitro-N-benzyl analog16.41771.2-~108[11]
3-Hydroxy-(+)-enantiomer4.05>10,000->2469[7]
3-Hydroxy-(-)-enantiomer38.0>10,000->263[7]
Secondary and Emerging Targets

The versatility of the benzylpiperidine scaffold is highlighted by its activity at other significant biological targets:

  • Acetylcholinesterase (AChE): Certain derivatives are extremely potent AChE inhibitors, with IC₅₀ values in the low nanomolar and even sub-nanomolar range.[12][13] This makes them promising candidates for the treatment of Alzheimer's disease.

  • μ-Opioid Receptor (MOR): Analogs have been designed as highly potent and selective MOR agonists, suggesting potential as novel analgesics for moderate to severe pain.[14]

  • Monoacylglycerol Lipase (MAGL): A class of benzylpiperidine-based compounds has been identified as potent and reversible MAGL inhibitors, showing antiproliferative activity in pancreatic cancer models.[2][15]

  • Antimicrobial Activity: Hybrid molecules incorporating the piperidine scaffold have demonstrated noteworthy antimycotic activity against clinically relevant fungal species like Candida albicans.[16]

Section 3: Structure-Activity Relationships (SAR)

Understanding how structural modifications impact biological activity is paramount for rational drug design. For 2-benzylpiperidine analogs, a clear SAR has been established, particularly for DAT inhibition.

  • A. Substitution on the Benzyl Ring: This is a critical determinant of both potency and selectivity. For N-benzylpiperidine analogs, the presence of an electron-withdrawing group (e.g., fluorine, chlorine, nitro) at the C4 position of the benzyl ring is highly beneficial for DAT binding affinity and selectivity over SERT.[10][11] The 4-methyl group of the titular compound represents a less-explored, weakly electron-donating substitution, highlighting an area for further investigation.

  • B. Substitution on the Piperidine Ring: Modifications to the piperidine core itself can introduce significant changes. Introducing a hydroxyl group at the 3-position creates a new chiral center, and the resulting enantiomers can have vastly different biological profiles.[7] For one series, the (+)-enantiomer was 122-fold more potent at binding to DAT than the (-)-enantiomer, demonstrating a highly specific stereochemical interaction with the transporter's binding pocket.[7]

  • C. Modification of the Piperidine Nitrogen: The basic nitrogen of the piperidine ring is essential for activity in many cases, often forming a key salt bridge interaction with an acidic residue (e.g., Aspartic acid) in the target protein.[12] Alkylation or acylation of this nitrogen can tune the compound's pKa, lipophilicity, and ability to engage in specific hydrogen bonds, dramatically enhancing activity for targets like AChE.[12]

Structure-Activity Relationship (SAR) Hotspots

SAR cluster_nodes mol A Benzyl Ring - EWGs at C4 ↑ DAT affinity - Modulates selectivity B Piperidine Ring - C3-OH introduces critical stereocenter - C2/C5 disubstitution constrains conformation C Piperidine Nitrogen - Essential for key ionic interactions - Substitution tunes pKa and target specificity p1->A A p2->B B p3->C C

Caption: Key molecular regions for SAR modification on the 2-benzylpiperidine scaffold.

Section 4: Key Experimental Protocols

The following protocols provide standardized, step-by-step methodologies for the synthesis and evaluation of 2-(4-Methyl-benzyl)-piperidine analogs.

Protocol 1: Synthesis of N-Substituted 4-[2-(...)]-1-(4-methylbenzyl)piperidine

This protocol describes a general procedure for synthesizing derivatives using reductive amination, a robust and widely applicable method for forming C-N bonds.[16]

Materials:

  • 4-(Piperidin-2-yl)ethan-1-amine (1.0 eq)

  • 4-Methylbenzaldehyde (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine, Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-(Piperidin-2-yl)ethan-1-amine in DCM, add 4-methylbenzaldehyde and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride portion-wise over 15 minutes. Causality: This milder reducing agent is selective for the iminium ion over the aldehyde, preventing side reactions.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Self-Validation: Purify the crude material using silica gel column chromatography. Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Protocol 2: In Vitro Dopamine Transporter (DAT) Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the DAT.[7]

Materials:

  • Rat striatal tissue (source of DAT)

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4

  • Radioligand: [³H]WIN 35,428 (specific DAT ligand)

  • Non-specific binding control: GBR 12909 (10 µM) or Cocaine (30 µM)

  • Test compounds (e.g., 2-(4-Methyl-benzyl)-piperidine analogs) at various concentrations

  • 96-well plates, Brandel cell harvester, scintillation vials, liquid scintillation fluid

Procedure:

  • Prepare crude synaptic membranes from rat striatal tissue via homogenization and centrifugation.

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of test compound dilution, and 50 µL of radioligand.

  • Initiate the binding reaction by adding 100 µL of the membrane preparation (containing ~20-40 µg of protein).

  • Incubate the plates for 2 hours at 4°C. Causality: Low temperature minimizes degradation of proteins and ligands during the incubation period.

  • Terminate the assay by rapid filtration through glass fiber filters (pre-soaked in polyethylenimine to reduce non-specific binding) using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Transfer the filters to scintillation vials, add scintillation fluid, and allow to equilibrate.

  • Data Acquisition: Quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine specific binding by subtracting non-specific binding from total binding. Plot the percent inhibition versus the log concentration of the test compound and fit the data to a one-site competition model using non-linear regression to calculate the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Section 5: Therapeutic Applications and Future Perspectives

The diverse pharmacology of 2-(4-Methyl-benzyl)-piperidine analogs translates into a wide array of potential therapeutic applications.

  • CNS Disorders: The most prominent application lies in treating CNS conditions driven by monoamine imbalances. Potent and selective DAT inhibitors are established treatments for ADHD and narcolepsy and hold promise as non-stimulant therapies for depression and as potential medications for cocaine abuse by blocking the reinforcing effects of the drug.[7]

  • Neurodegenerative Diseases: With the discovery of derivatives that are exceptionally potent AChE inhibitors, this scaffold is a promising starting point for developing novel treatments for Alzheimer's disease.[12][13]

  • Oncology: The identification of MAGL inhibitors from this class opens a new avenue for cancer therapy, particularly for aggressive cancers like pancreatic cancer where MAGL is often overexpressed.[15]

  • Pain Management: Novel MOR agonists derived from the piperidine scaffold could lead to a new generation of analgesics with potentially improved side-effect profiles compared to traditional opioids.[14]

Future Perspectives: The future of research in this area is bright. A key direction will be the development of multi-target ligands, such as triple reuptake inhibitors (acting on DAT, SERT, and NET), which may offer broader efficacy in treating complex psychiatric disorders.[17] Furthermore, fine-tuning the scaffold to enhance selectivity for emerging targets like MAGL or specific opioid receptor subtypes will continue to be a major focus. The inherent versatility and well-understood SAR of the 2-benzylpiperidine core ensure its continued relevance as a foundational structure in modern drug discovery.

Conclusion

The 2-(4-Methyl-benzyl)-piperidine scaffold and its analogs represent a rich and pharmacologically diverse class of compounds. Rooted in the privileged structure of the piperidine ring, these molecules have been optimized to yield highly potent and selective agents against a range of critical therapeutic targets, most notably the dopamine transporter. The well-defined structure-activity relationships provide a clear roadmap for medicinal chemists to further refine these molecules for enhanced potency, selectivity, and pharmacokinetic properties. From established applications in CNS disorders to emerging potential in oncology and pain management, the 2-benzylpiperidine core remains a valuable and highly adaptable platform for the development of next-generation therapeutics.

References

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  • Vice, S., Bara, T., Bauer, A., Evans, C. A., Fort, J., Josien, H., McCombie, S., Miller, M., Nazareno, D., Palani, A., & Tagat, J. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry, 66(7), 2487–2492. [Link]

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. [Link]

  • Schulze, T., et al. (2021). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie, 354(10), 2100156. [Link]

  • Wikipedia contributors. (2023). 2-Benzylpiperidine. Wikipedia, The Free Encyclopedia. [Link]

  • Journal of the Serbian Chemical Society. (n.d.). View of Synthesis, biological evaluation and docking analysis of substituted piperidines and (2-methoxyphenyl)piperazines. [Link]

  • Patsnap Synapse. (2025). Benzylpiperidine Derivatives 13(University of Pisa). Drug Targets, Indications, Patents. [Link]

  • Greiner, E., Prisinzano, T., et al. (2003). Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine. Journal of Medicinal Chemistry, 46(8), 1465–1469. [Link]

  • Paudel, Y. N., et al. (2020). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Biomolecules & Therapeutics, 28(2), 149–160. [Link]

  • Dutta, A. K., et al. (1997). Highly selective, novel analogs of 4-[2-(diphenylmethoxy)ethyl]- 1-benzylpiperidine for the dopamine transporter: effect of different aromatic substitutions on their affinity and selectivity. Journal of Medicinal Chemistry, 40(1), 35–43. [Link]

  • R Discovery. (n.d.). 2-substituted Piperidines Research Articles. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

  • Devineni, S. R., et al. (2023). Structure–activity relationship of piperidine derivatives with anti-inflammatory and antimicrobial activities. ResearchGate. [Link]

  • Wikipedia contributors. (2023). AC-90179. Wikipedia, The Free Encyclopedia. [Link]

  • ResearchGate. (n.d.). Structure activity relationship. [Link]

  • Wikipedia contributors. (2023). 4-Benzylpiperidine. Wikipedia, The Free Encyclopedia. [Link]

  • Reith, M. E., et al. (2001). High Affinity Hydroxypiperidine Analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the Dopamine Transporter: Stereospecific Interactions in Vitro and in Vivo. Journal of Medicinal Chemistry, 44(23), 3886–3896. [Link]

  • Dutta, A. K., et al. (2001). Rational Design and Synthesis of Novel 2,5-disubstituted Cis- And Trans-Piperidine Derivatives Exhibiting Differential Activity for the Dopamine Transporter. Bioorganic & Medicinal Chemistry Letters, 11(16), 2187–2190. [Link]

  • Huang, H., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience, 12(2), 285–299. [Link]

  • Sugimoto, H., et al. (1998). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 41(2), 138–146. [Link]

  • Khan, I., et al. (2022). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules, 27(19), 6266. [Link]

  • ResearchGate. (n.d.). -Benzylpiperidine, benzylpyridine and pyridyl methypiperidine derivatives. [Link]

  • Sugimoto, H., et al. (1998). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives. Journal of Medicinal Chemistry, 41(22), 4381–4389. [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

  • Tu, Y., et al. (2004). Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists. Bioorganic & Medicinal Chemistry Letters, 14(7), 1795–1798. [Link]

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Sources

Exploratory

The Biological Profile of 2-(4-Methyl-benzyl)-piperidine: A Technical Guide for Drug Discovery

For researchers, scientists, and drug development professionals, the piperidine scaffold represents a cornerstone in medicinal chemistry. Its prevalence in numerous FDA-approved drugs is a testament to its favorable phys...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the piperidine scaffold represents a cornerstone in medicinal chemistry. Its prevalence in numerous FDA-approved drugs is a testament to its favorable physicochemical properties and its ability to interact with a wide range of biological targets.[1][2] This technical guide delves into the predicted biological activity of a specific, yet under-explored derivative, 2-(4-Methyl-benzyl)-piperidine. By synthesizing data from structurally related analogs, we aim to provide a comprehensive roadmap for its investigation, from initial screening to potential therapeutic applications.

Introduction: The Privileged Piperidine Scaffold

The piperidine ring, a saturated heterocycle, is a recurring motif in a vast array of natural products and synthetic pharmaceuticals.[1][3] Its conformational flexibility and basic nitrogen atom allow for precise three-dimensional arrangements that can engage with high affinity and selectivity to biological macromolecules. The introduction of a benzyl group, and specifically a 4-methyl-benzyl substituent at the 2-position, introduces a combination of lipophilicity and aromaticity that suggests a strong potential for interaction with targets in the central nervous system (CNS) and beyond. While direct pharmacological data for 2-(4-Methyl-benzyl)-piperidine is sparse in public literature, a thorough examination of its structural relatives provides a solid foundation for predicting its biological activities.

Predicted Pharmacological Landscape

Based on structure-activity relationship (SAR) studies of closely related benzylpiperidine and methylbenzylpiperidine derivatives, we can hypothesize a range of potential biological targets for 2-(4-Methyl-benzyl)-piperidine.

Central Nervous System Activity

The lipophilic nature of the benzyl group facilitates crossing the blood-brain barrier, making CNS targets a primary area of investigation.

2-Benzylpiperidine itself is a known stimulant, albeit less potent than methylphenidate, that acts as a monoamine reuptake inhibitor.[4] It displays affinity for the dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT).[4] The addition of a methyl group to the benzyl ring, as in 2-(4-Methyl-benzyl)-piperidine, may modulate this activity. For comparison, 4-benzylpiperidine acts as a monoamine releasing agent with selectivity for dopamine and norepinephrine over serotonin.[5]

Table 1: Monoamine Transporter Affinity of 2-Benzylpiperidine

TransporterKi (nM)IC50 (nM)
Dopamine (DAT)6,3603,780 - 8,800
Norepinephrine (NET)36% inhibition at 10,000 nM-
Serotonin (SERT)22% inhibition at 10,000 nM-
Data sourced from Wikipedia's compilation of primary literature.[4]

A structurally related compound, 4-hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine, has been identified as a potent and selective antagonist of the NR1/2B subtype of the NMDA receptor.[6] This finding suggests that the 4-methylbenzyl moiety can be accommodated within the binding site of this receptor, indicating a potential avenue of investigation for 2-(4-Methyl-benzyl)-piperidine, particularly in the context of neurodegenerative diseases and certain psychiatric disorders.

Derivatives of 1-benzylpiperidine have been extensively studied as potent acetylcholinesterase inhibitors, with some compounds showing IC50 values in the nanomolar range.[7][8] These inhibitors are being developed as potential treatments for Alzheimer's disease. The presence of the benzyl group is often crucial for potent activity, and substitutions on this ring can significantly impact efficacy.[7] Therefore, evaluating the AChE inhibitory potential of 2-(4-Methyl-benzyl)-piperidine is a logical step.

Benzylpiperidine derivatives frequently exhibit high affinity for sigma receptors, which are implicated in a variety of CNS functions and diseases, including pain, addiction, and psychosis.[9][10] The 4-methylbenzyl group could potentially enhance selectivity for either the σ1 or σ2 subtype.

Analgesic Potential

The piperidine nucleus is a fundamental component of morphine, the archetypal opioid analgesic.[11] Numerous synthetic piperidine derivatives have been explored for their analgesic properties, often through interaction with opioid receptors.[11][12] Molecular docking studies of some piperidine derivatives have shown favorable interactions with the µ-opioid receptor.[11] The analgesic activity of 2-(4-Methyl-benzyl)-piperidine could be evaluated in preclinical pain models.

Anticancer Activity

The piperidine scaffold is present in a number of anticancer agents.[13][14] These compounds can exert their effects through various mechanisms, including the induction of apoptosis and the modulation of critical signaling pathways.[14] For instance, certain piperidine derivatives have been shown to inhibit the proliferation of colon and prostate cancer cell lines.[14] The cytotoxic potential of 2-(4-Methyl-benzyl)-piperidine against a panel of cancer cell lines would be a valuable initial screen.

Proposed Experimental Workflows

To systematically investigate the biological activity of 2-(4-Methyl-benzyl)-piperidine, a tiered approach is recommended, starting with in vitro screening and progressing to more complex cellular and in vivo models.

Synthesis and Characterization

The initial step involves the synthesis of 2-(4-Methyl-benzyl)-piperidine. A potential synthetic route could involve the reaction of 2-lithiated N-substituted piperidine with 4-methylbenzyl bromide, followed by deprotection. Alternatively, catalytic hydrogenation of 2-(4-methylbenzyl)pyridine could be employed.

G cluster_synthesis Synthesis of 2-(4-Methyl-benzyl)-piperidine start Starting Materials (e.g., 2-chloropyridine, 4-methylbenzyl bromide) reaction1 Grignard Reaction or Suzuki Coupling start->reaction1 intermediate 2-(4-Methylbenzyl)pyridine reaction1->intermediate reaction2 Catalytic Hydrogenation (e.g., H2, PtO2) intermediate->reaction2 product 2-(4-Methyl-benzyl)-piperidine reaction2->product purification Purification (e.g., Chromatography, Distillation) product->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization

Caption: A generalized synthetic workflow for 2-(4-Methyl-benzyl)-piperidine.

In Vitro Screening

A battery of in vitro assays will provide the initial assessment of biological activity.

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific target.

Protocol: Radioligand Binding Assay for Monoamine Transporters

  • Preparation of Membranes: Prepare cell membrane homogenates from cells expressing the human dopamine (DAT), norepinephrine (NET), or serotonin (SERT) transporters.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl).

  • Incubation: In a 96-well plate, incubate the membrane preparation with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) and varying concentrations of 2-(4-Methyl-benzyl)-piperidine.

  • Separation: After incubation, rapidly filter the samples through glass fiber filters to separate bound from free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

  • Reagents: Prepare solutions of acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and purified AChE enzyme.

  • Reaction Mixture: In a 96-well plate, add buffer, DTNB, and varying concentrations of 2-(4-Methyl-benzyl)-piperidine.

  • Enzyme Addition: Add the AChE enzyme to initiate the reaction and incubate.

  • Substrate Addition: Add the acetylthiocholine iodide substrate.

  • Spectrophotometric Reading: Measure the absorbance at 412 nm over time. The rate of color change is proportional to the AChE activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Protocol: MTT Assay for Anticancer Activity

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HT-29 for colon cancer) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of 2-(4-Methyl-benzyl)-piperidine for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (50% growth inhibition) or IC₅₀ value.[13]

G cluster_workflow In Vitro Screening Workflow start 2-(4-Methyl-benzyl)-piperidine binding Receptor/Transporter Binding Assays (DAT, NET, SERT, NMDA, Opioid, Sigma) start->binding enzyme Enzyme Inhibition Assays (AChE) start->enzyme cytotoxicity Cytotoxicity Assays (MTT against cancer cell lines) start->cytotoxicity data Data Analysis (K_i, IC50, GI50) binding->data enzyme->data cytotoxicity->data hit Hit Identification & Prioritization data->hit

Caption: A streamlined workflow for the initial in vitro evaluation of 2-(4-Methyl-benzyl)-piperidine.

In Vivo Evaluation

Promising results from in vitro studies should be followed by in vivo experiments in appropriate animal models to assess efficacy and preliminary safety.

Protocol: Mouse Hot Plate Test for Analgesic Activity

  • Acclimatization: Acclimatize mice to the testing room and equipment.

  • Baseline Measurement: Determine the baseline latency for each mouse to react to the heat (e.g., paw licking or jumping) on a hot plate maintained at a constant temperature (e.g., 55°C).

  • Compound Administration: Administer 2-(4-Methyl-benzyl)-piperidine or a vehicle control via an appropriate route (e.g., intraperitoneal or oral).

  • Post-treatment Measurement: At various time points after administration, measure the reaction latency on the hot plate. A cut-off time is used to prevent tissue damage.

  • Data Analysis: Compare the post-treatment latencies to the baseline values and to the vehicle-treated group to determine the analgesic effect.

Conclusion and Future Directions

While the biological activity of 2-(4-Methyl-benzyl)-piperidine has not been extensively characterized, a comprehensive analysis of its structural analogs strongly suggests a rich pharmacological potential, particularly within the central nervous system. The proposed experimental workflows provide a clear and logical path for elucidating its mechanism of action and therapeutic promise. Future research should focus on a systematic evaluation of its activity at the predicted targets, followed by lead optimization to enhance potency, selectivity, and pharmacokinetic properties. The exploration of this and other novel piperidine derivatives will undoubtedly continue to be a fertile ground for the discovery of new medicines.

References

  • Alam, M. A., et al. (2018). Synthesis and in vivo anti-ulcer evaluation of some novel piperidine linked dihydropyrimidinone derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 944-955.
  • Naseem, H., et al. (2022). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Journal of Molecular Structure, 1265, 133405.
  • BenchChem. (2025). The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals. BenchChem Technical Guides.
  • Bryans, J. S., et al. (2003). 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. Journal of Medicinal Chemistry, 46(10), 1857-1860.
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  • Khan, M. F., et al. (2015). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Tropical Journal of Pharmaceutical Research, 14(1), 93-98.
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  • Zhang, M., et al. (2025). Discovery of N-pyridazin-3-piperidine derivatives acting as p53 activators against breast cancer: In vitro and in silico evaluations. Bioorganic & Medicinal Chemistry, 129, 118410.
  • Salehi, B., et al. (2021). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Cancers, 13(9), 2297.
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  • CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google P
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  • Oh, S., et al. (2008). Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]-4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors.
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Foundational

The Ascendancy of the 2-(4-Methyl-benzyl)-piperidine Scaffold: A Technical Guide for Medicinal Chemists

Introduction: Beyond a Privileged Scaffold The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a vast array of biologically active compounds...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Privileged Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a vast array of biologically active compounds and approved drugs.[1][2] Its conformational flexibility and basic nitrogen atom allow for precise three-dimensional orientations that can engage with a multitude of biological targets. Within this broad class, the 2-benzylpiperidine framework offers an additional layer of structural and functional diversity, serving as a foundational element for compounds targeting the central nervous system (CNS) and beyond.[3] This guide focuses on a specific, thoughtfully decorated analogue: the 2-(4-Methyl-benzyl)-piperidine core. The strategic addition of a methyl group at the para-position of the benzyl moiety is not a trivial modification. As we will explore, this seemingly simple alteration can significantly influence potency, selectivity, and pharmacokinetic properties, transforming a general scaffold into a highly tailored key for specific biological locks. This document will provide an in-depth exploration of the synthesis, biological significance, and structure-activity relationships (SAR) of the 2-(4-Methyl-benzyl)-piperidine scaffold, with a particular focus on its role in the development of potent and selective NMDA receptor antagonists.

Synthetic Strategies: Crafting the Core

The synthesis of 2-substituted piperidines can be approached through various methodologies, including the reduction of corresponding pyridine precursors, alkylation of piperidine rings, and various cyclization strategies.[4] For the asymmetric synthesis of 2-arylpiperidines, methods starting from chiral lactams have proven effective.[5]

A prevalent and adaptable method for creating 2-arylpiperidines involves the addition of an organometallic reagent to a suitable pyridine precursor, followed by reduction of the resulting intermediate. While a specific protocol for 2-(4-methylbenzyl)piperidine is not extensively detailed in publicly available literature, a robust synthetic route can be designed based on established organometallic chemistry principles.

Proposed Synthetic Workflow: A Step-by-Step Protocol

This protocol outlines a plausible and efficient pathway to synthesize 2-(4-Methyl-benzyl)-piperidine, leveraging a Grignard reaction with a pyridine precursor followed by catalytic hydrogenation.

Step 1: Grignard Reagent Formation

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 eq).

  • Add a small crystal of iodine to activate the magnesium.

  • In the dropping funnel, dissolve 4-methylbenzyl chloride (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Add a small portion of the 4-methylbenzyl chloride solution to the magnesium turnings. The reaction is initiated, as indicated by a gentle reflux and the disappearance of the iodine color.

  • Add the remaining 4-methylbenzyl chloride solution dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the reaction mixture for 1-2 hours to ensure complete formation of the Grignard reagent, (4-methylbenzyl)magnesium chloride.

Step 2: Addition to Pyridine

  • Cool the Grignard reagent to 0 °C in an ice bath.

  • In a separate flask, dissolve pyridine (1.5 eq) in anhydrous THF and cool to 0 °C.

  • Slowly add the pyridine solution to the Grignard reagent via a cannula.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(4-methylbenzyl)-1,2-dihydropyridine intermediate.

Step 3: Catalytic Hydrogenation

  • Dissolve the crude 2-(4-methylbenzyl)-1,2-dihydropyridine in methanol or ethanol.

  • Add a catalytic amount of palladium on carbon (10% w/w).

  • Subject the mixture to hydrogenation in a Parr apparatus or under a hydrogen balloon at a pressure of 50-60 psi.

  • Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired 2-(4-Methyl-benzyl)-piperidine.

G cluster_0 Step 1: Grignard Formation cluster_1 Step 2: Addition to Pyridine cluster_2 Step 3: Hydrogenation 4-Methylbenzyl_chloride 4-Methylbenzyl chloride Mg_THF Mg, THF, I₂ (cat.) 4-Methylbenzyl_chloride->Mg_THF 1. Grignard (4-Methylbenzyl)magnesium chloride Mg_THF->Grignard Reflux Pyridine Pyridine Grignard->Pyridine 2. (0°C to RT) Dihydropyridine 2-(4-Methylbenzyl)-1,2-dihydropyridine Pyridine->Dihydropyridine H2_PdC H₂, Pd/C Dihydropyridine->H2_PdC 3. Final_Product 2-(4-Methyl-benzyl)-piperidine H2_PdC->Final_Product

Figure 1: Synthetic workflow for 2-(4-Methyl-benzyl)-piperidine.

Biological Significance and Therapeutic Applications

While the broader 2-benzylpiperidine scaffold has been investigated for a range of biological activities, the 2-(4-Methyl-benzyl)-piperidine core has been specifically identified as a key component in the development of potent and selective antagonists for the NR1/2B subtype of the N-methyl-D-aspartate (NMDA) receptor.[6]

Targeting the NMDA Receptor: A Focus on the NR1/2B Subtype

The NMDA receptor is a crucial ionotropic glutamate receptor in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory. However, its overactivation is implicated in a variety of neuropathological conditions, including ischemic stroke, traumatic brain injury, and neurodegenerative diseases. The NMDA receptor is a heterotetramer typically composed of two NR1 subunits and two NR2 subunits. The four different NR2 subunits (A-D) confer distinct pharmacological and physiological properties to the receptor complex. Antagonists that selectively target the NR2B subunit are of particular interest as they are hypothesized to offer neuroprotection with a reduced side-effect profile compared to non-selective NMDA receptor blockers.[6]

A key example highlighting the importance of the 2-(4-Methyl-benzyl)-piperidine scaffold is the discovery of 4-hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine (Co 101244/PD 174494) . This compound emerged from an optimization effort of an initial lead, N-(2-phenoxyethyl)-4-benzylpiperidine, and demonstrated high potency and selectivity for the NR1/2B receptor subtype.[6]

Structure-Activity Relationship (SAR) Insights

The development of Co 101244/PD 174494 provides critical insights into the SAR of the 2-(4-Methyl-benzyl)-piperidine scaffold in the context of NMDA receptor antagonism.

CompoundR1 (Piperidine-N)R2 (Piperidine-4)R3 (Benzyl-4)NR1A/2B IC50 (µM)MES ED50 (mg/kg, iv)
8 -CH₂CH₂OPh-H-H0.63-
10a -CH₂CH₂O(4-OH-Ph)-H-H0.025-
10b -CH₂CH₂O(4-OH-Ph)-H-CH₃-0.7
10e (Co 101244) -CH₂CH₂O(4-OH-Ph)-OH-CH₃Potent-

Data adapted from a study on novel NMDA receptor antagonists.[6]

Key SAR Observations:

  • The 4-Methyl Group on the Benzyl Ring: The introduction of a methyl group at the para-position of the benzyl ring (as in compound 10b ) led to a significant, approximately 3-fold increase in in vivo anticonvulsant activity in a maximal electroshock (MES) assay.[6] This suggests that the 4-methyl group may enhance brain penetration, improve metabolic stability, or optimize the binding interaction within the receptor pocket.

  • Piperidine Nitrogen Substitution: The N-(2-(4-hydroxyphenoxy)ethyl) substituent (as in 10a ) was found to be crucial for high potency, resulting in a ~25-fold increase in affinity for the NR1/2B receptor compared to the unsubstituted phenoxyethyl group.[6]

  • Piperidine Ring Substitution: The addition of a hydroxyl group at the C-4 position of the piperidine ring (as in 10e ) was instrumental in reducing off-target effects, specifically decreasing affinity for α1-adrenergic receptors and inhibition of neuronal K+ channels, while maintaining potent NMDA receptor antagonism.[6]

SAR_Diagram cluster_piperidine Piperidine Ring Modifications cluster_benzyl Benzyl Moiety Modifications cluster_nitrogen Piperidine Nitrogen Modifications Scaffold 2-(4-Methyl-benzyl)-piperidine Scaffold Piperidine Ring Benzyl Moiety Piperidine Nitrogen C4_OH 4-OH Substitution: - Decreases off-target effects (α1, K+ channels) - Maintains high NMDA affinity Scaffold:f1->C4_OH Key Modification C4_Me 4-Methyl Substitution: - Increases in vivo potency (MES assay) - Potentially improves PK/PD properties Scaffold:f2->C4_Me Key Modification N_Subst N-(2-(4-hydroxyphenoxy)ethyl): - Dramatically increases NR1/2B potency Scaffold:f3->N_Subst Key Modification

Figure 2: Key structure-activity relationships for 2-(4-Methyl-benzyl)-piperidine derivatives as NMDA receptor antagonists.

Experimental Protocols: Biological Evaluation

To assess the therapeutic potential of novel analogues based on the 2-(4-Methyl-benzyl)-piperidine scaffold, a series of in vitro and in vivo assays are essential.

In Vitro Assay: Electrophysiological Recording in Xenopus Oocytes

This protocol is designed to determine the potency of compounds as antagonists of specific NMDA receptor subtypes.

  • Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis frog and treat with collagenase to defolliculate.

  • cRNA Injection: Inject oocytes with cRNAs encoding the rat NR1 and NR2B subunits. Incubate the oocytes for 2-5 days to allow for receptor expression.

  • Two-Electrode Voltage Clamp: Place an oocyte in a recording chamber continuously perfused with a buffer solution. Impale the oocyte with two microelectrodes filled with KCl to clamp the membrane potential.

  • Compound Application: Apply glutamate and glycine to the oocyte to elicit an inward current mediated by the expressed NMDA receptors.

  • Antagonist Potency Measurement: Co-apply the test compound at various concentrations with glutamate and glycine. Measure the inhibition of the agonist-induced current.

  • Data Analysis: Plot the percentage inhibition against the compound concentration and fit the data to a logistic equation to determine the IC50 value.

In Vivo Assay: Maximal Electroshock (MES) Assay in Mice

This assay is a standard model for evaluating the anticonvulsant activity of a compound, which can be an indicator of its central bioavailability and NMDA receptor antagonism.

  • Animal Preparation: Use male ICR mice, allowing them to acclimate to the laboratory environment.

  • Compound Administration: Administer the test compound intravenously (iv) or intraperitoneally (ip) at various doses.

  • Induction of Seizure: At the time of predicted peak effect, deliver a brief electrical stimulus through corneal electrodes.

  • Observation: Observe the mice for the presence or absence of a tonic hindlimb extension, which is indicative of a maximal seizure.

  • Data Analysis: Determine the dose of the compound that protects 50% of the animals from the tonic hindlimb extension (the ED50 value) using probit analysis.

Conclusion and Future Directions

The 2-(4-Methyl-benzyl)-piperidine scaffold represents a highly promising and strategically refined core for the development of CNS-active agents. The specific success in generating a potent and selective NR1/2B NMDA receptor antagonist underscores the value of subtle structural modifications in medicinal chemistry. The 4-methyl group on the benzyl ring is a key determinant of in vivo efficacy, likely by favorably influencing the pharmacokinetic and pharmacodynamic properties of the molecule.

Future research should focus on a more extensive exploration of this scaffold. Systematic modifications of the piperidine ring, the linker to the benzyl group, and the substituents on the piperidine nitrogen could yield compounds with improved properties or activity against other biological targets. Given the diverse activities of the broader 2-benzylpiperidine class, it is plausible that the 2-(4-Methyl-benzyl)-piperidine core could be a valuable starting point for developing modulators of other receptors and enzymes, including cholinesterases and monoamine transporters. The detailed synthetic and biological evaluation protocols provided in this guide offer a solid foundation for such future investigations.

References

  • BenchChem. The Diverse Biological Landscape of Substituted 2-Benzylpiperidines: A Technical Guide.
  • Choi, A., Meijer, A. J. H. M., Proietti Silvestri, I., & Coldham, I. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry, 87(13), 8819–8823. Available from: [Link]

  • Comins, D. L., & Dehghani, A. (1992). Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (-)-anabasine.
  • Comins, D. L., & Dehghani, A. (1992). Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (-)-anabasine. PubMed. Available from: [Link]

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  • Tse, C. L., Chopin, P., St-Pierre, S., & Dion, S. (1992). Activity of peptide and non-peptide antagonists at peripheral NK1 receptors. European Journal of Pharmacology, 215(1), 93–98. Available from: [Link]

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Exploratory

Spectroscopic data (NMR, IR, MS) of 2-(4-Methyl-benzyl)-piperidine

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(4-Methyl-benzyl)-piperidine Authored by a Senior Application Scientist This guide provides a comprehensive analysis of the spectroscopic data for 2-...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(4-Methyl-benzyl)-piperidine

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for 2-(4-Methyl-benzyl)-piperidine, a substituted piperidine derivative of interest in medicinal chemistry and drug discovery. Piperidine scaffolds are prevalent in numerous pharmaceuticals, making the precise structural elucidation of their derivatives a critical step in research and development.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established analytical principles.

The methodologies and interpretations presented herein are designed to be self-validating, providing not just data, but the scientific rationale behind the acquisition and analysis, ensuring a robust and reliable characterization of the target molecule.

Molecular Structure and Analytical Workflow

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure. 2-(4-Methyl-benzyl)-piperidine (Formula: C₁₃H₁₉N, Molecular Weight: 189.30 g/mol ) consists of a piperidine ring substituted at the 2-position with a 4-methylbenzyl (or p-tolyl) group.[2]

The analytical workflow for comprehensive characterization follows a logical sequence of techniques, each providing unique and complementary information.

G cluster_0 Spectroscopic Characterization Workflow Compound Synthesis Compound Synthesis MS_Analysis MS_Analysis Compound Synthesis->MS_Analysis Determine MW & Fragmentation IR_Analysis IR_Analysis Compound Synthesis->IR_Analysis Identify Functional Groups NMR_Analysis NMR_Analysis Compound Synthesis->NMR_Analysis Elucidate Connectivity & Stereochemistry Structure_Confirmation Final Structure Elucidation MS_Analysis->Structure_Confirmation IR_Analysis->Structure_Confirmation NMR_Analysis->Structure_Confirmation G cluster_paths Predicted Fragmentation Pathways M [C₁₃H₁₉N]⁺˙ m/z = 189 Molecular Ion F1 [C₈H₉]⁺ m/z = 105 4-Methylbenzyl Cation (Tropylium Ion) M->F1 α-cleavage F2 [C₅H₁₀N]⁺ m/z = 84 Piperidine Fragment M->F2 Benzylic C-C cleavage F3 [C₇H₇]⁺ m/z = 91 Benzyl Cation (Tropylium Ion) F1->F3 -CH₂

Sources

Foundational

Crystal structure of 2-(4-Methyl-benzyl)-piperidine

An In-depth Technical Guide on the Crystal Structure Determination of 2-(4-Methyl-benzyl)-piperidine Abstract This technical guide provides a comprehensive overview of the methodologies and analytical considerations for...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Crystal Structure Determination of 2-(4-Methyl-benzyl)-piperidine

Abstract

This technical guide provides a comprehensive overview of the methodologies and analytical considerations for determining the crystal structure of 2-(4-Methyl-benzyl)-piperidine. While a public crystal structure for this specific compound is not available at the time of this writing, this document serves as an expert guide for researchers and drug development professionals on the entire workflow, from synthesis and crystallization to data analysis and structural interpretation. The piperidine moiety is a cornerstone in medicinal chemistry, and understanding the three-dimensional structure of its derivatives is paramount for rational drug design.[1][2][3] This guide will delve into the experimental intricacies of single-crystal X-ray diffraction, the industry-standard technique for such determinations, and provide insights into the anticipated structural features of the title compound based on known chemical principles and data from analogous structures.

Introduction: The Significance of Piperidine Scaffolds in Modern Drug Discovery

The piperidine ring is a prevalent heterocyclic motif found in a vast number of pharmaceuticals and natural products.[2][3] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged scaffold in drug design.[1][4][5] Piperidine derivatives have demonstrated a wide spectrum of biological activities, including but not limited to, anticancer, antiviral, analgesic, and antipsychotic properties.[1][5]

The compound of interest, 2-(4-Methyl-benzyl)-piperidine, combines the piperidine core with a substituted benzyl group. The seemingly subtle addition of a methyl group to the phenyl ring can have profound effects on the molecule's lipophilicity, electronic properties, and steric profile, all of which can influence its binding affinity and selectivity for biological targets. A definitive crystal structure would provide invaluable, high-resolution information on:

  • Conformational Analysis: The preferred conformation of the piperidine ring (e.g., chair, boat, or twist-boat).

  • Stereochemistry: The absolute configuration if a chiral synthesis or resolution is performed.

  • Intermolecular Interactions: The packing of molecules in the crystal lattice, which can offer insights into potential crystal polymorphism and solid-state stability.

  • Structure-Activity Relationships (SAR): A precise 3D model to guide further synthetic modifications for optimizing pharmacological activity.

This guide will equip the researcher with the foundational knowledge and practical steps to elucidate these critical structural parameters.

The Workflow of Single-Crystal X-ray Diffraction: A Technical Overview

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the atomic arrangement within a crystalline solid.[6][7][8][9] The technique relies on the principle that X-rays are diffracted by the electrons of the atoms in a crystal, producing a unique diffraction pattern that can be mathematically deconvoluted to generate a three-dimensional model of the electron density, and thus the atomic structure.[6][10]

Below is a diagram illustrating the typical workflow for a single-crystal X-ray diffraction experiment.

workflow Experimental Workflow for Single-Crystal X-ray Diffraction cluster_synthesis Sample Preparation cluster_data Data Collection cluster_structure Structure Determination cluster_analysis Analysis & Reporting synthesis Synthesis & Purification of 2-(4-Methyl-benzyl)-piperidine crystallization Crystallization Trials synthesis->crystallization crystal_selection Single Crystal Selection crystallization->crystal_selection mounting Crystal Mounting crystal_selection->mounting data_collection X-ray Data Collection (Diffractometer) mounting->data_collection data_processing Data Reduction & Integration data_collection->data_processing solution Structure Solution (e.g., SHELXT) data_processing->solution refinement Structure Refinement (e.g., SHELXL) solution->refinement validation Structure Validation (checkCIF) refinement->validation visualization Visualization & Analysis (e.g., Mercury) validation->visualization reporting Reporting & Deposition (CIF file) visualization->reporting

Figure 1: A schematic of the single-crystal X-ray diffraction workflow.

Detailed Experimental Protocols

Synthesis and Crystallization

Synthesis: The synthesis of 2-(4-Methyl-benzyl)-piperidine can be achieved through various established synthetic routes. One common approach involves the catalytic hydrogenation of the corresponding pyridine precursor, 2-(4-methylbenzyl)pyridine.

Crystallization: Obtaining high-quality single crystals is often the most challenging step. The following are common crystallization techniques that should be explored:

  • Slow Evaporation: A solution of the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over days or weeks.

  • Vapor Diffusion (Hanging or Sitting Drop): A concentrated solution of the compound is placed as a drop on a siliconized cover slip, which is then inverted and sealed over a reservoir containing a solvent in which the compound is less soluble (the precipitant). The slow diffusion of the precipitant vapor into the drop gradually reduces the solubility of the compound, promoting crystallization.

  • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals may form at the interface of the two solvents.

Expert Insight: The choice of solvent is critical. A systematic screening of various solvents and solvent mixtures is highly recommended. The ideal solvent system is one in which the compound is sparingly soluble.

Data Collection
  • Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size with well-defined faces and no visible cracks) is selected under a microscope.[7] The crystal is then mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage during data collection.

  • Diffractometer Setup: The mounted crystal is placed on a modern single-crystal X-ray diffractometer equipped with a high-intensity X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., a CCD or CMOS detector).

  • Unit Cell Determination: A short series of diffraction images are collected to determine the unit cell parameters and the crystal lattice system.

  • Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of angles.[8] The exposure time per frame and the total data collection time will depend on the crystal's diffracting power.

Structure Solution and Refinement

The raw diffraction data is processed to integrate the reflection intensities and apply corrections for experimental factors. The resulting file is then used for structure solution and refinement.

Software: The SHELX suite of programs is the industry standard for small-molecule crystallography.[11][12][13][14] Olex2 is a popular graphical user interface that integrates SHELX and provides a user-friendly platform for structure solution and refinement.[15][16][17][18][19]

  • Structure Solution: The initial atomic positions are determined from the diffraction data. For organic molecules, direct methods, as implemented in SHELXT, are typically successful.

  • Structure Refinement: The initial structural model is refined against the experimental data using a least-squares minimization procedure in SHELXL.[13] This process involves refining atomic positions, and thermal parameters, and adding hydrogen atoms to the model. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Validation: The final refined structure is validated using tools like checkCIF to ensure that the model is chemically reasonable and fits the experimental data well.

Hypothetical Results and Discussion for 2-(4-Methyl-benzyl)-piperidine

As no experimental data is publicly available, this section presents a hypothetical analysis based on known chemical principles and data from structurally related compounds, such as 4-benzylpiperidine derivatives.[20][21][22][23]

Figure 2: 2D representation of 2-(4-Methyl-benzyl)-piperidine.
Crystallographic Data (Hypothetical)

The following table presents plausible crystallographic data for 2-(4-Methyl-benzyl)-piperidine, modeled after similar published structures.

ParameterHypothetical Value
Chemical FormulaC₁₄H₂₁N
Formula Weight203.33
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)15.1
β (°)98.5
Volume (ų)1285
Z4
Density (calculated) (g/cm³)1.05
R₁ [I > 2σ(I)]< 0.05
wR₂(all data)< 0.15
Structural Analysis
  • Piperidine Ring Conformation: The piperidine ring is expected to adopt a stable chair conformation . The 2-(4-Methyl-benzyl) substituent would likely occupy an equatorial position to minimize steric hindrance. Puckering parameters would be calculated to quantify the exact shape of the ring.

  • Molecular Packing and Intermolecular Interactions: In the absence of strong hydrogen bond donors (like an N-H proton if the piperidine nitrogen is protonated), the crystal packing would likely be governed by weaker van der Waals forces and potentially C-H···π interactions between the hydrogen atoms of one molecule and the aromatic ring of a neighboring molecule. The presence of the methyl group on the phenyl ring could influence these packing interactions compared to an unsubstituted benzyl group.

  • Visualization: The final refined structure would be visualized using software like Mercury, which allows for the generation of high-quality images and the analysis of intermolecular contacts.[24][25][26][27][28]

Conclusion

Determining the single-crystal X-ray structure of 2-(4-Methyl-benzyl)-piperidine is a critical step in understanding its physicochemical properties and its potential as a pharmacophore. This guide has provided a comprehensive, expert-level overview of the entire process, from obtaining suitable crystals to the final analysis and interpretation of the structural data. By following these established protocols and leveraging powerful software tools, researchers can obtain a precise and unambiguous three-dimensional model of this and other important piperidine derivatives, thereby accelerating the drug discovery and development process.

References

  • OlexSys. (n.d.). Olex2. Retrieved from [Link][15]

  • Cambridge Crystallographic Data Centre. (n.d.). Crystal Structure Visualization and Analysis Software - CCDC. Retrieved from [Link][24]

  • Abdelshaheed, M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 188.[1]

  • Wikipedia. (2023). Olex2. Retrieved from [Link][16]

  • SourceForge. (n.d.). Olex2 download. Retrieved from [Link][17]

  • Ithaca College. (n.d.). Olex2. Retrieved from [Link][18]

  • UpdateStar. (n.d.). Mercury - Download. Retrieved from [Link][25]

  • Software Informer. (2025). Olex2-1.2 Download. Retrieved from [Link][19]

  • Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link][6]

  • Wikipedia. (2023). Mercury (crystallography). Retrieved from [Link][26]

  • Fiveable. (n.d.). Single crystal X-ray diffraction | Crystallography Class Notes. Retrieved from [Link][7]

  • Sheldrick, G. M. (1997). The SHELX-97 Manual. University of Göttingen.[11]

  • Cambridge Crystallographic Data Centre. (n.d.). Free Crystal Structure Visualization Software - CCDC. Retrieved from [Link][27]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of Piperidine Derivatives in Modern Drug Discovery. Retrieved from [Link][4]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937.[2][3]

  • MIT OpenCourseWare. (n.d.). The SHELX package. Retrieved from [Link][12]

  • YouTube. (2022). How to install CCDC Mercury for free. Retrieved from [Link][28]

  • Carleton College. (2007). Single-crystal X-ray Diffraction. Retrieved from [Link][8]

  • Müller, P. (Ed.). (2006). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press.[13]

  • International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link][5]

  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL 1. Introduction. Retrieved from [Link]

  • Pulstec USA. (2023). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Retrieved from [Link][9]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta crystallographica. Section C, Structural chemistry, 71(Pt 1), 3–8.[14]

  • YouTube. (2020). What is Single Crystal X-ray Diffraction?. Retrieved from [Link][10]

  • Prathebha, L., et al. (2014). Crystal structure of 4-methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}benzamide. Acta Crystallographica Section E: Structure Reports Online, 70(11), o1157.[20]

  • Wikipedia. (n.d.). 4-Benzylpiperidine. Retrieved from [Link][21]

  • Barlow, R. B., et al. (1993). Structures of N-benzyl- and N-cyclohexylmethyl-4-(diphenylacetoxy)piperidines. Acta Crystallographica Section C: Crystal Structure Communications, 49(8), 1502-1507.[22]

  • PubChem. (n.d.). N-(4-Methylbenzoyl)-4-benzylpiperidine. Retrieved from [Link][23]

Sources

Exploratory

An In-Depth Technical Guide to the In Silico Modeling of 2-(4-Methyl-benzyl)-piperidine Interactions

Abstract The piperidine scaffold is a cornerstone in medicinal chemistry, present in a multitude of clinically successful drugs, valued for its favorable physicochemical properties and versatile biological activities.[1]...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, present in a multitude of clinically successful drugs, valued for its favorable physicochemical properties and versatile biological activities.[1][2] The specific derivative, 2-(4-Methyl-benzyl)-piperidine, represents a class of compounds with significant therapeutic potential, warranting a detailed investigation into its molecular interactions. This guide provides a comprehensive, technically-grounded workflow for the in silico modeling of 2-(4-Methyl-benzyl)-piperidine, designed for researchers and drug development professionals. We move beyond a simple recitation of steps, delving into the scientific rationale behind protocol choices, from initial target identification to the sophisticated analysis of binding thermodynamics. Our approach integrates established computational methodologies, including target prediction, molecular docking, extensive molecular dynamics (MD) simulations, and rigorous binding free energy calculations, to construct a robust and predictive model of the ligand's behavior at a molecular level.

The Rationale for In Silico Modeling

Computer-Aided Drug Design (CADD) has become an indispensable pillar in modern drug discovery, offering a cost-effective and rapid methodology to screen vast chemical spaces, prioritize lead candidates, and elucidate complex biological mechanisms.[3][4] By simulating molecular interactions computationally, we can predict binding affinities, understand structure-activity relationships (SAR), and refine chemical structures for enhanced efficacy and safety before committing to resource-intensive preclinical synthesis and testing.[5] This guide focuses on a structure-based drug design (SBDD) approach, which leverages the three-dimensional structure of a biological target to design and predict the behavior of novel ligands.[3][5]

The Subject Molecule: 2-(4-Methyl-benzyl)-piperidine

The N-benzyl piperidine motif is a privileged structure in drug discovery, known for its structural flexibility and its ability to engage in crucial cation-π and π-π interactions with protein targets.[6] While the specific biological profile of 2-(4-Methyl-benzyl)-piperidine is not extensively documented in public literature, related benzylpiperidine compounds are known to act as monoamine releasing agents and have been investigated for applications in neuropsychiatric disorders.[7] The piperidine nucleus itself is a key component in drugs targeting a wide array of conditions, from Alzheimer's disease (Donepezil) to pain management (Fentanyl).[1][8] This precedent underscores the high probability of identifying a relevant biological target for our subject molecule.

The Comprehensive In Silico Workflow

A rigorous computational investigation follows a multi-stage process, where each step builds upon the last to refine our understanding of the ligand-protein system. This guide will detail a workflow that ensures reproducibility and scientific validity.

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TargetID -> TargetVal [label="Prioritize"]; TargetVal -> ProteinPrep; LigandPrep -> Docking; ProteinPrep -> Docking; Docking -> MDSim [label="Select Best Pose"]; MDSim -> BindingEnergy [label="Generate Trajectory"]; BindingEnergy -> DataAnalysis; }

Figure 1: A comprehensive workflow for the in silico analysis of small molecules.

Part I: Target Identification & System Preparation

Step 1: Target Identification

Before any modeling can begin, we must identify the most probable protein target(s) for 2-(4-Methyl-benzyl)-piperidine. The "similar property principle" suggests that structurally similar molecules often share biological targets.[9]

Protocol: Target Prediction using SwissTargetPrediction

  • Obtain Ligand Structure: Draw 2-(4-Methyl-benzyl)-piperidine in a chemical sketcher (e.g., ChemDraw) and save its SMILES string.

  • Submit to Server: Navigate to the SwissTargetPrediction web server. Paste the SMILES string into the query box.

  • Analyze Results: The server will return a list of predicted protein targets, ranked by probability. Pay close attention to targets in the human proteome with high probability scores, particularly those belonging to therapeutically relevant classes like GPCRs, enzymes, or ion channels.

  • Cross-Validation: For the top predicted targets, perform a literature search to confirm if similar piperidine-based compounds have been reported to interact with them.[10][11] This step adds a crucial layer of validation to the computational prediction. For this guide, we will proceed with a hypothetical top candidate: the µ-opioid receptor , a target known to bind piperidine derivatives.[8]

Step 2: Ligand Preparation

The ligand's structure must be converted into a three-dimensional, energetically minimized, and correctly protonated state for accurate modeling.

Protocol: Ligand Preparation using UCSF Chimera & Open Babel

  • Generate 3D Coordinates: Use Open Babel to convert the ligand's 2D structure (SMILES) into a 3D structure (.mol2 or .pdb format).

  • Add Hydrogens & Assign Charges: Open the 3D structure in UCSF Chimera.[12] Use the "AddH" tool to add hydrogens appropriate for a physiological pH of ~7.4. Subsequently, use the "Add Charge" tool to assign AM1-BCC charges, which are standard for small molecule force fields.

  • Energy Minimization: Perform a brief energy minimization using the steepest descent algorithm for 100 steps, followed by 100 steps of the conjugate gradient algorithm to relieve any steric strain.

  • Save Final Structure: Save the prepared ligand as a .mol2 file, which now contains the 3D coordinates, correct atom types, and partial charges.

Step 3: Protein Structure Preparation

The quality of the initial protein structure is paramount for the success of any structure-based design project. We must start with a high-resolution experimental structure and meticulously prepare it.

Protocol: Protein Preparation for Docking

  • Obtain Structure: Download the crystal structure of the human µ-opioid receptor from the RCSB Protein Data Bank (PDB). For this example, we'll use PDB ID: 5C1M.

  • Clean the PDB File: Open the structure in a molecular viewer like UCSF Chimera or PyMOL.[12][13]

    • Remove all water molecules, ions, and co-crystallized ligands/co-factors. This is a critical step to ensure the binding site is clear.[13]

    • Inspect the protein for missing residues or heavy atoms. Use modeling software to rebuild any missing loops or side chains if they are near the binding site.

  • Protonation and Optimization: Use the "Protein Preparation Wizard" in a tool like Maestro (Schrödinger) or the pdb2gmx tool in GROMACS to:

    • Add all hydrogen atoms.

    • Optimize the hydrogen-bonding network.

    • Perform a restrained energy minimization to relax the structure without significantly altering the backbone conformation.

  • Save for Docking: Save the cleaned, protonated, and minimized protein structure as a .pdbqt file if using AutoDock Vina, which includes atomic charges and atom type definitions.[13]

Part II: Molecular Docking

Molecular docking predicts the preferred orientation (the "pose") and binding affinity of a ligand when it interacts with a target protein.[14] It is a powerful tool for virtual screening and for generating a plausible starting conformation for more computationally intensive simulations.[3][15]

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Define_Grid [label="Define Grid Box\n(Center & Size)", fillcolor="#FBBC05", fontcolor="#202124"];

Run_Vina [label="Run AutoDock Vina\n(Search Algorithm)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Output_Poses [label="Output: Docked Poses\n(Binding Affinity Scores)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Analyze [label="Analyze Interactions\n(H-bonds, Hydrophobic)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Input_Protein -> Define_Grid; Input_Ligand -> Run_Vina; Define_Grid -> Run_Vina [label="Grid Parameters"]; Run_Vina -> Output_Poses; Output_Poses -> Analyze; }

Figure 2: The sequential process of a typical molecular docking experiment.

Step 4: Predicting the Binding Pose with AutoDock Vina

AutoDock Vina is a widely used, accurate, and fast open-source docking program.[12] The core principle is to explore the conformational space of the ligand within a defined binding site and rank the resulting poses using a scoring function.

Protocol: Molecular Docking with AutoDock Vina

  • Define the Binding Site (Grid Box): The binding site is defined by a 3D grid box.[13] The center of this box should be the geometric center of the known binding pocket (e.g., where the co-crystallized ligand was located). The size of the box (e.g., 25Å x 25Å x 25Å) must be large enough to accommodate the ligand and allow it rotational and translational freedom.

  • Create Configuration File: Prepare a text file (conf.txt) specifying the paths to the protein and ligand .pdbqt files, the center coordinates, and the dimensions of the grid box.

  • Execute Docking: Run the docking simulation from the command line: vina --config conf.txt --log docking_log.txt

  • Analyze Results: Vina will output a file containing multiple binding poses (typically 9), ranked by their predicted binding affinity in kcal/mol.[14] The top-ranked pose (most negative score) is the most probable binding mode. Visualize this pose complexed with the protein. Analyze key interactions:

    • Hydrogen Bonds: Are there hydrogen bonds with key active site residues?

    • Hydrophobic Interactions: Does the 4-methylbenzyl group sit in a hydrophobic pocket?

    • Cation-π Interaction: Does the protonated piperidine nitrogen interact with an aromatic residue (e.g., Tyrosine, Tryptophan)?

Table 1: Example Docking Results

Pose RankBinding Affinity (kcal/mol)Key Interacting Residues
1-9.2ASP147, TYR148, HIS297
2-8.8ASP147, TRP318, ILE296
3-8.5TYR148, MET151, VAL236

Causality: The selection of the top-ranked pose for further analysis is based on the principle that the lowest energy state represents the most stable and thus most likely binding conformation. However, visual inspection is crucial; sometimes a lower-ranked pose makes more chemical sense or satisfies known SAR data.

Part III: Molecular Dynamics & Binding Energy

While docking provides a static snapshot, Molecular Dynamics (MD) simulations offer a dynamic view of the system, revealing the stability of the ligand's pose and the protein's conformational changes over time.[16][17]

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Start -> Solvate; Solvate -> Neutralize; Neutralize -> Minimize; Minimize -> NVT [label="Heat System"]; NVT -> NPT [label="Stabilize Pressure"]; NPT -> Production [label="Simulate for 100ns"]; Production -> Trajectory; }

Figure 3: Standard workflow for setting up and running a molecular dynamics simulation.

Step 5: Assessing Complex Stability with GROMACS

GROMACS is a high-performance, open-source MD simulation package.[16][18] The simulation will assess whether the docked pose is stable or if the ligand dissociates or shifts to a different binding mode.

Protocol: MD Simulation using GROMACS

  • System Setup:

    • Topology Generation: Use the gmx pdb2gmx command to generate a protein topology using a suitable force field (e.g., AMBER99SB-ILDN). A separate topology file for the ligand must be generated (e.g., using Acpype or a similar tool) and included in the main system topology.

    • Solvation: Create a periodic boundary box (e.g., a cubic box with 1.0 nm distance from the protein surface) and fill it with a water model like TIP3P.[17]

    • Ionization: Add ions (e.g., Na+ or Cl-) to neutralize the system's net charge.[17]

  • Energy Minimization: Perform a robust energy minimization of the entire solvated system to remove any steric clashes, typically using the steepest descent algorithm.

  • Equilibration: This is a two-stage process to bring the system to the desired temperature and pressure.[19]

    • NVT Ensemble (Constant Volume): Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to equilibrate around the protein-ligand complex. Run for ~1 ns.

    • NPT Ensemble (Constant Pressure): Bring the system to the correct pressure (1 bar) while maintaining temperature. This ensures the correct density of the simulation box. Run for ~1-5 ns.

  • Production MD: Once equilibrated, run the production simulation for a significant duration (e.g., 100-200 ns) to collect data for analysis.[19]

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time. A stable, plateauing RMSD indicates the system has reached equilibrium and the ligand is not dissociating.

    • Root Mean Square Fluctuation (RMSF): Plot the RMSF per residue to identify flexible regions of the protein.

    • Interaction Analysis: Analyze the persistence of key hydrogen bonds and hydrophobic contacts identified during docking throughout the simulation.

Step 6: Quantifying Binding with MM/PBSA

Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) is an end-point method used to estimate the binding free energy of a ligand to a protein from an MD trajectory.[20][21] It offers a more accurate estimation than docking scores by incorporating solvation effects and ensemble averaging.[22][23]

Protocol: MM/PBSA Calculation

  • Extract Snapshots: From the stable portion of the production MD trajectory, extract a series of snapshots (e.g., 100-500 frames).

  • Run MM/PBSA Script: Use a tool like g_mmpbsa to calculate the binding free energy for each snapshot. The calculation decomposes the energy as follows: ΔG_bind = ΔE_MM + ΔG_solv - TΔS

    • ΔE_MM: Changes in molecular mechanics energy (van der Waals, electrostatic).

    • ΔG_solv: Solvation free energy, calculated using a combination of the Poisson-Boltzmann (PB) or Generalized Born (GB) model for polar contributions and the solvent-accessible surface area (SASA) for non-polar contributions.[24]

    • -TΔS: Conformational entropy change upon binding. This term is computationally expensive and is often neglected when comparing similar ligands, as the relative differences may be small.[21]

  • Average and Analyze: Average the ΔG_bind values across all snapshots to get the final binding free energy. The method also allows for per-residue energy decomposition, highlighting which amino acids contribute most favorably or unfavorably to the binding.[21]

Table 2: Example MM/PBSA Results

Energy ComponentAverage Contribution (kcal/mol)
Van der Waals Energy-45.7
Electrostatic Energy-21.3
Polar Solvation Energy+30.5
Non-Polar Solvation Energy-5.1
Binding Free Energy (ΔG_bind) -41.6

Trustworthiness: The MM/PBSA calculation validates the docking results. A favorable binding free energy confirms that the interaction is thermodynamically stable in a simulated physiological environment. The per-residue decomposition provides actionable insights for medicinal chemists to guide the next round of ligand optimization.

Conclusion and Future Directions

This guide has outlined a rigorous, multi-step computational workflow for characterizing the molecular interactions of 2-(4-Methyl-benzyl)-piperidine. By integrating target prediction, molecular docking, molecular dynamics, and binding free energy calculations, we can build a scientifically sound model of a ligand's behavior. The results from this in silico analysis—a predicted biological target, a stable binding pose, and a quantitative estimate of binding affinity—provide a strong foundation for subsequent experimental validation. Future work would involve synthesizing the compound and performing in vitro binding assays against the predicted target to correlate computational predictions with real-world biological activity, thus closing the loop of the drug discovery cycle.

References

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  • Usiena AIR. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible. Available at: [Link]

  • PubChem. (n.d.). 4-Benzylpiperidine. Available at: [Link]

  • ResearchGate. (n.d.). N-Benzyl piperidine Fragment in Drug Discovery. Available at: [Link]

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Foundational

The N-Benzyl Piperidine Scaffold: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals Authored by a Senior Application Scientist The N-benzyl piperidine motif is a privileged heterocyclic scaffold that has become a cornerstone...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

The N-benzyl piperidine motif is a privileged heterocyclic scaffold that has become a cornerstone in medicinal chemistry. Its structural versatility and ability to interact with a wide array of biological targets have cemented its importance in the development of therapeutics for a multitude of diseases. This guide provides an in-depth analysis of the N-benzyl piperidine core, exploring its synthesis, structure-activity relationships (SAR), and therapeutic applications, with a particular focus on neurodegenerative disorders, cancer, and its role as a modulator of sigma receptors. We will delve into the causal relationships behind experimental designs and provide detailed, field-proven protocols to empower researchers in their drug discovery endeavors.

The Strategic Importance of the N-benzyl Piperidine Moiety

The N-benzyl piperidine scaffold's prevalence in drug design is no coincidence. It offers a unique combination of properties that medicinal chemists leverage to fine-tune the efficacy and physicochemical characteristics of drug candidates.[1] The piperidine ring, a six-membered nitrogen-containing heterocycle, provides a three-dimensional structure that can be readily modified, while the N-benzyl group offers a key site for interaction with biological targets, often through crucial cation-π interactions.[1] This structural flexibility allows for the optimization of potency, selectivity, and pharmacokinetic profiles.

This motif is a key feature in numerous approved drugs and clinical candidates, most notably in the treatment of Alzheimer's disease.[1] However, its therapeutic reach extends far beyond neurodegenerative disorders, with significant potential in oncology and the modulation of central nervous system (CNS) targets like sigma receptors.

Synthetic Strategies: Building the N-Benzyl Piperidine Core

The construction of the N-benzyl piperidine scaffold is a critical first step in the synthesis of a vast number of therapeutic agents. A variety of synthetic routes have been developed, each with its own advantages in terms of efficiency, scalability, and the ability to introduce diverse substitutions.

Synthesis of a Key Intermediate: N-benzyl-4-piperidone

N-benzyl-4-piperidone is a foundational building block for many more complex derivatives, including the Alzheimer's drug Donepezil.[2] One common and efficient method involves a one-pot reaction starting from benzylamine and an acrylate.

Experimental Protocol: One-Pot Synthesis of N-benzyl-4-piperidone

  • Step 1: Michael Addition: To a reaction vessel, add benzylamine and an alcohol-based organic solvent. Gradually add an acrylate (e.g., methyl or ethyl acrylate) with a molar ratio of 2.6-5 to benzylamine. Stir the mixture for approximately one hour at room temperature, then heat to 50-60°C for 9-24 hours.[3]

  • Step 2: Dieckmann Condensation: After the initial reaction, recover the excess acrylate and solvent by distillation. Add an organic solvent suitable for the condensation reaction and an organic base in batches. Increase the temperature to 50-85°C to facilitate the intramolecular cyclization.[3]

  • Step 3: Hydrolysis and Decarboxylation: Cool the reaction mixture and neutralize with an acid (e.g., dilute hydrochloric acid). Add a catalyst and maintain the temperature at 60-85°C to promote hydrolysis and decarboxylation, yielding N-benzyl-4-piperidone.[3]

  • Step 4: Work-up and Purification: Adjust the pH to 8-9 with an inorganic base (e.g., sodium hydroxide). The aqueous layer is separated, and the organic layer is distilled to recover the solvent. The final product, N-benzyl-4-piperidone, is collected via vacuum distillation.[3]

Synthesis of a Clinically Relevant Drug: Donepezil

Donepezil (1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine) is a prime example of a successful drug built upon the N-benzyl piperidine scaffold. Its synthesis showcases the elaboration of the core structure to achieve high potency and selectivity.

Experimental Protocol: Synthesis of Donepezil

  • Step 1: Synthesis of N-benzyl-4-formylpiperidine: A solution of N-benzyl-4-hydroxymethylpiperidine in toluene is cooled to between -10°C and -15°C. Dimethyl sulfide and triethylamine are added under an argon atmosphere. N-chlorosuccinimide is then added portionwise while maintaining the low temperature. The reaction is stirred for several hours.[4] The reaction is quenched with aqueous sodium hydroxide, and the organic layer is extracted with aqueous sodium bisulfite to form the bisulfite adduct. The pH of the aqueous layer is then adjusted to 9.5-9.8 with sodium carbonate, and the product is extracted with dichloromethane.[4]

  • Step 2: Aldol Condensation: 5,6-dimethoxy-1-indanone is dissolved in methanol under an inert atmosphere. Sodium hydroxide flakes are added, followed by the N-benzyl-4-formylpiperidine synthesized in the previous step. The mixture is stirred at room temperature for approximately 3 hours.[5]

  • Step 3: Reduction: The intermediate from the aldol condensation is then reduced to yield Donepezil. This can be achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst.[6]

  • Step 4: Salt Formation and Purification: The resulting Donepezil free base can be converted to its hydrochloride salt by treatment with methanolic HCl. The final product is then purified by recrystallization.[5]

G cluster_0 Synthesis of N-benzyl-4-formylpiperidine cluster_1 Donepezil Synthesis A N-benzyl-4-hydroxymethylpiperidine B Corey-Kim Oxidation (NCS, DMS, TEA) A->B C N-benzyl-4-formylpiperidine B->C E Aldol Condensation (NaOH, Methanol) C->E D 5,6-dimethoxy-1-indanone D->E F Intermediate E->F G Catalytic Hydrogenation (Pd/C, H2) F->G H Donepezil G->H I Salt Formation (HCl) H->I J Donepezil HCl I->J

Caption: Synthetic pathway for Donepezil Hydrochloride.

Therapeutic Applications and Structure-Activity Relationships

The N-benzyl piperidine scaffold has been successfully employed in the development of drugs for a range of therapeutic areas. The following sections will explore its application in Alzheimer's disease, cancer, and as a modulator of sigma receptors, highlighting key structure-activity relationships.

Alzheimer's Disease: Inhibition of Acetylcholinesterase

A deficiency in the neurotransmitter acetylcholine is a key pathological feature of Alzheimer's disease.[7] N-benzyl piperidine derivatives, most notably Donepezil, are potent inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine. By inhibiting AChE, these compounds increase the levels of acetylcholine in the brain, thereby improving cognitive function.

Mechanism of Action: Acetylcholinesterase Inhibition

The N-benzyl group of these inhibitors plays a crucial role in their binding to AChE. It typically engages in a π-π stacking interaction with the indole ring of a tryptophan residue (Trp86) in the catalytic anionic site (CAS) of the enzyme. The piperidine nitrogen, being protonated at physiological pH, forms a cation-π interaction with the same tryptophan residue. Further interactions with other residues in the active site gorge, such as those in the peripheral anionic site (PAS), contribute to the high affinity and selectivity of these inhibitors.

cluster_AChE Acetylcholinesterase (AChE) Active Site cluster_Inhibitor N-Benzyl Piperidine Inhibitor CAS Catalytic Anionic Site (CAS) (Trp86) PAS Peripheral Anionic Site (PAS) (Trp286, Tyr341) Benzyl N-Benzyl Group Benzyl->CAS π-π stacking Benzyl->PAS Hydrophobic interactions AChE_inhibited Inhibited AChE Complex Piperidine Piperidine Ring Piperidine->CAS Cation-π interaction Acetylcholine Acetylcholine (Substrate) AChE_active Active AChE Acetylcholine->AChE_active Binds to AChE_active->AChE_inhibited Inhibited by Breakdown Hydrolysis AChE_active->Breakdown Leads to AChE_inhibited->Acetylcholine Prevents binding of Cognition Improved Cognition AChE_inhibited->Cognition Results in

Caption: Mechanism of AChE inhibition by N-benzyl piperidine derivatives.

Structure-Activity Relationship (SAR) for AChE Inhibition

The following table summarizes the inhibitory activity of selected N-benzyl piperidine derivatives against AChE and butyrylcholinesterase (BuChE), a related enzyme.

CompoundAChE IC50 (µM)BuChE IC50 (µM)Selectivity Index (BuChE/AChE)
1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine0.057>100>1754
1-Benzyl-4-(2-isoindolin-2-ylethyl)piperidine0.023>100>4347
Donepezil0.00577.131250
Derivative 4a[7]2.087.413.56
Derivative 15b[4]0.39--
Derivative 15j[4]-0.16-

Data compiled from multiple sources.[4][7][8]

Key SAR Insights:

  • Rigidity and Conformation: Rigidifying the structure, as seen in the isoindolin derivative, can lead to increased potency compared to more flexible analogs.[8]

  • Substituents on the Benzyl Ring: The presence and position of substituents on the N-benzyl ring can significantly impact activity and selectivity.

  • Linker Length and Composition: The nature and length of the linker connecting the piperidine ring to other pharmacophoric elements are critical for optimal interaction with the enzyme's active site.

  • Dual-Target Inhibition: Modifications to the N-benzyl piperidine scaffold can lead to compounds with dual inhibitory activity against both AChE and BuChE, or even other targets like histone deacetylase (HDAC), offering a multi-target approach to treating Alzheimer's disease.[9]

Anticancer Applications

The N-benzyl piperidine scaffold has also emerged as a promising framework for the development of novel anticancer agents. Derivatives have shown activity against a variety of cancer cell lines, often through mechanisms involving the induction of apoptosis and the modulation of key signaling pathways.

Structure-Activity Relationship (SAR) for Anticancer Activity

The following table presents the 50% growth inhibition (GI50) values for a selection of piperidine-containing compounds against various cancer cell lines.

CompoundCancer Cell LineGI50 (µM)
Derivative 17[9]MultipleVaries (<2 µM in some)
Derivative 23[9]MultipleVaries (<2 µM in some)
Derivative 25[9]MultipleVaries (<2 µM in some)
Compound 5a[10]MDA-MB-231 (Breast)84.0
Compound 5b[10]MDA-MB-231 (Breast)39.6
Compound 8d[11]HCT-116 (Colon)~10

Data compiled from multiple sources.[9][10][11]

Key SAR Insights:

  • Aromatic Substituents: The nature and position of substituents on the aromatic rings of the N-benzyl piperidine derivatives are critical determinants of their anticancer potency. For instance, trifluoromethylphenyl and bis(4-fluorophenyl)methyl substitutions have been shown to be effective.[9]

  • Hybrid Molecules: A "hybrid approach," combining the N-benzyl piperidine core with other known anticancer pharmacophores like benzimidazole and pyrimidine, has yielded compounds with significant cytotoxic activity.[10]

  • Target Selectivity: Modifications to the scaffold can also influence the selectivity of the compounds for cancer cells over normal cells, a crucial aspect of chemotherapy.[11]

Modulation of Sigma Receptors

Sigma receptors, particularly the sigma-1 subtype, are involved in a variety of CNS functions and are considered important targets for the treatment of pain, depression, and neurodegenerative diseases.[12] N-benzyl piperidine derivatives have been identified as potent ligands for sigma-1 receptors.

Structure-Activity Relationship (SAR) for Sigma-1 Receptor Binding

The following table shows the binding affinities (Ki) of several N-benzyl piperidine and related derivatives for the sigma-1 receptor.

CompoundSigma-1 Ki (nM)
Compound 1[13]3.2
Compound 2[13]24
Compound 3[13]8.9
Compound 12c[14]0.7
Compound 13g[14]37
Compound 52[12]11.0

Data compiled from multiple sources.[12][13][14]

Key SAR Insights:

  • Basic Nitrogen: The presence of a basic nitrogen in the piperidine ring is a common feature of high-affinity sigma receptor ligands.[13]

  • Hydrophobic Moieties: Aromatic or benzylic groups contribute to the binding affinity through hydrophobic interactions and potential π-π stacking.[14]

  • Linker Length: The length of the linker connecting the N-benzyl piperidine moiety to other parts of the molecule can significantly influence sigma-1 receptor affinity.[5]

  • Dual-Target Ligands: The N-benzyl piperidine scaffold has been successfully utilized to develop dual-acting ligands that target both sigma-1 receptors and other receptors, such as the μ-opioid receptor, offering a novel approach to pain management with potentially fewer side effects.[12]

In Vitro and In Vivo Evaluation: Validating Therapeutic Potential

The translation of a promising N-benzyl piperidine derivative from a chemical entity to a viable drug candidate requires rigorous in vitro and in vivo evaluation. The following protocols outline standard assays used to assess the neuroprotective and anticancer activities of these compounds.

Start Compound Library (N-Benzyl Piperidine Derivatives) InVitro In Vitro Screening Start->InVitro AChE_Assay AChE Inhibition Assay InVitro->AChE_Assay Neuro-target Anticancer_Assay Anticancer Cell Viability Assay InVitro->Anticancer_Assay Oncology target Hit_ID Hit Identification AChE_Assay->Hit_ID Anticancer_Assay->Hit_ID Lead_Opt Lead Optimization (SAR) Hit_ID->Lead_Opt Active Compounds InVivo In Vivo Evaluation Lead_Opt->InVivo Neuro_Model Neuroprotection Model (e.g., Morris Water Maze) InVivo->Neuro_Model Neuro-active Cancer_Model Anticancer Model (e.g., Xenograft) InVivo->Cancer_Model Anticancer Preclinical Preclinical Candidate Neuro_Model->Preclinical Cancer_Model->Preclinical

Caption: A general workflow for drug screening and validation.

In Vivo Neuroprotection: The Morris Water Maze Model

The Morris water maze is a widely used behavioral assay to assess spatial learning and memory in rodents, making it an excellent model to evaluate the efficacy of potential treatments for cognitive deficits, such as those seen in Alzheimer's disease. A common approach is to induce a temporary amnesia using the muscarinic receptor antagonist, scopolamine.

Experimental Protocol: Scopolamine-Induced Amnesia Reversal in Mice

  • Step 1: Habituation and Training: For several days prior to the experiment, mice are trained to find a hidden platform in a circular pool of opaque water. The time it takes for each mouse to find the platform (escape latency) is recorded.[15]

  • Step 2: Group Allocation and Dosing: Mice are divided into several groups: a control group, a scopolamine-only group, and groups receiving scopolamine plus various doses of the test compound. The test compound is typically administered intraperitoneally (i.p.) or orally 30-60 minutes before the scopolamine injection.[15]

  • Step 3: Amnesia Induction and Testing: Scopolamine is administered (typically 1-2 mg/kg, i.p.) 30 minutes before the test trial. Each mouse is then placed in the water maze, and the escape latency is recorded.

  • Step 4: Probe Trial: On the final day of testing, the hidden platform is removed, and the time each mouse spends in the target quadrant (where the platform was previously located) is measured. A significant increase in time spent in the target quadrant for the compound-treated groups compared to the scopolamine-only group indicates a reversal of the amnesic effect.

In Vivo Anticancer Efficacy: The Xenograft Model

Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard preclinical tool for evaluating the in vivo efficacy of anticancer agents.

Experimental Protocol: Human Tumor Xenograft in Mice

  • Step 1: Cell Culture and Implantation: Human cancer cells of interest are cultured in vitro to a sufficient number. A specific number of cells (e.g., 5 million) are then injected subcutaneously into the flank of immunodeficient mice (e.g., athymic nude mice).[8]

  • Step 2: Tumor Growth and Monitoring: The mice are monitored regularly, and tumor volume is measured (typically with calipers) at set intervals.

  • Step 3: Treatment Administration: Once the tumors reach a predetermined size, the mice are randomized into control and treatment groups. The test compound is administered according to a specific dosing schedule (e.g., daily, orally or i.p.).

  • Step 4: Efficacy Evaluation: Tumor volume and body weight are monitored throughout the study. The efficacy of the compound is determined by comparing the tumor growth in the treated groups to the control group. At the end of the study, tumors can be excised for further analysis (e.g., histopathology, biomarker analysis).[8]

Conclusion and Future Perspectives

The N-benzyl piperidine scaffold has proven to be an exceptionally fruitful starting point for the design and discovery of new therapeutic agents. Its continued exploration is likely to yield novel drugs with improved efficacy, selectivity, and safety profiles. Future research will likely focus on the development of multi-target ligands that can address the complex, multifactorial nature of diseases like Alzheimer's and cancer. Furthermore, the application of novel synthetic methodologies will enable the creation of more diverse and structurally complex N-benzyl piperidine derivatives, expanding the chemical space for drug discovery and increasing the probability of identifying the next generation of breakthrough medicines.

References

  • Google Patents. CN116924967A - Preparation method of N-benzyl-4-piperidone.
  • PubMed. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. Available at: [Link].

  • Taylor & Francis Online. Full article: Industrially Viable Preparation of N-Benzyl-4-formylpiperidine, a Key Intermediate of Donepezil. Available at: [Link].

  • New Drug Approvals. DONEPEZIL SYNTHESIS. Available at: [Link].

  • PubMed. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Available at: [Link].

  • SciSpace. Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. Available at: [Link].

  • PubMed Central. The Morris water maze test for reversal of scopolamine-induced amnesia... - ResearchGate. Available at: [Link].

  • Bio-protocol. Morris Water Maze. Available at: [Link].

  • PubMed Central. A Comparative Study of the Impact of NO-Related Agents on MK-801- or Scopolamine-Induced Cognitive Impairments in the Morris Water Maze. Available at: [Link].

  • ResearchGate. Spatial learning and memory in the Morris water maze confirm the... | Download Scientific Diagram. Available at: [Link].

  • Anticancer Research. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. Available at: [Link].

  • National Institutes of Health (NIH). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Available at: [Link].

  • Crown Bioscience. Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. Available at: [Link].

  • ChemRxiv. From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. Available at: [Link].

  • PubMed. Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects. Available at: [Link].

  • PubMed Central. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Available at: [Link].

  • PubMed. Scopolamine disrupts place navigation in rats and humans: a translational validation of the Hidden Goal Task in the Morris water maze and a real maze for humans. Available at: [Link].

  • ResearchGate. GI50 values (μM) of compounds 17, 20, 22-25, 28, 29, and 31 against 60... Available at: [Link].

  • PubMed. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. Available at: [Link].

  • PubMed. N-Benzyl piperidine Fragment in Drug Discovery. Available at: [Link].

  • PubMed. Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease. Available at: [Link].

  • National Institutes of Health (NIH). Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer. Available at: [Link].

  • Indian Journal of Pharmaceutical Education and Research. Synthesis and Characterization of Novel N-Benzylbenzimidazole Linked Pyrimidine Derivatives as Anticancer Agents. Available at: [Link].

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Purity Analysis of 2-(4-Methyl-benzyl)-piperidine

Introduction 2-(4-Methyl-benzyl)-piperidine is a substituted piperidine derivative that serves as a key building block in the synthesis of various pharmacologically active compounds. The purity of this intermediate is of...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(4-Methyl-benzyl)-piperidine is a substituted piperidine derivative that serves as a key building block in the synthesis of various pharmacologically active compounds. The purity of this intermediate is of paramount importance, as impurities can carry through the synthetic route, potentially affecting the efficacy, safety, and stability of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods are essential for the accurate determination of its purity and the identification of any process-related or degradation impurities.

This comprehensive guide provides detailed application notes and validated protocols for the purity analysis of 2-(4-Methyl-benzyl)-piperidine. It is designed for researchers, scientists, and drug development professionals involved in quality control, process development, and regulatory submissions. The methodologies described herein leverage common analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, to provide a multi-faceted approach to purity assessment. All methods are presented with a focus on the principles behind the experimental choices and are grounded in the standards outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines for analytical method validation.[1][2][3]

Physicochemical Properties of 2-(4-Methyl-benzyl)-piperidine

A fundamental understanding of the analyte's properties is crucial for effective method development.

PropertyValueSource
Molecular FormulaC₁₃H₁₉NInferred from structure
Molecular Weight189.30 g/mol Inferred from structure
AppearanceLikely a liquid or low-melting solidGeneral knowledge of similar compounds
Key Structural FeaturesSecondary amine (piperidine ring), Aromatic ring (tolyl group)Chemical structure

The presence of the benzyl group provides a UV chromophore, making UV-based detection in HPLC a viable option. The volatility of the compound also allows for analysis by gas chromatography. The unique arrangement of protons in its structure can be definitively characterized by NMR spectroscopy.

Overall Purity Analysis Workflow

The following diagram illustrates a comprehensive workflow for the purity analysis of 2-(4-Methyl-benzyl)-piperidine, integrating chromatographic and spectroscopic techniques for a thorough assessment.

Purity_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Spectroscopic Analysis cluster_3 Data Analysis & Reporting Sample Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution HPLC_UV HPLC-UV (Purity & Impurity Profile) Dissolution->HPLC_UV Primary Analysis GC_MS GC-MS (Volatile Impurities & Confirmation) Dissolution->GC_MS Orthogonal Method NMR NMR Spectroscopy (Structural Confirmation & qNMR) Dissolution->NMR Structural Identity Purity_Calculation Purity Calculation (% Area, Normalization) HPLC_UV->Purity_Calculation Impurity_Identification Impurity Identification (MS Fragmentation, NMR shifts) GC_MS->Impurity_Identification NMR->Impurity_Identification Final_Report Certificate of Analysis Purity_Calculation->Final_Report Impurity_Identification->Final_Report

Caption: Workflow for the comprehensive purity analysis of 2-(4-Methyl-benzyl)-piperidine.

Part 1: High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

HPLC is the cornerstone for purity determination of non-volatile and semi-volatile organic compounds in the pharmaceutical industry. A reversed-phase method is ideal for a molecule like 2-(4-Methyl-benzyl)-piperidine, offering excellent separation of the main component from potential impurities.

Principle of Separation

In reversed-phase HPLC, the stationary phase (typically a C18-bonded silica) is nonpolar, while the mobile phase is a polar mixture, usually of water and a miscible organic solvent like acetonitrile or methanol. More nonpolar compounds, like our analyte, will have a stronger affinity for the stationary phase and thus elute later than more polar impurities. The basic nitrogen of the piperidine ring can cause peak tailing on silica-based columns; therefore, using a buffer in the mobile phase and a high-purity, end-capped column is critical to ensure symmetrical peak shapes.

HPLC Protocol

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.

Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard reversed-phase column offering good resolution and efficiency.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidic modifier to protonate the basic nitrogen, improving peak shape and minimizing interactions with residual silanols.
Mobile Phase B AcetonitrileCommon organic modifier providing good elution strength for the analyte.
Gradient 0-20 min: 30-70% B; 20-25 min: 70-30% B; 25-30 min: 30% BA gradient is employed to ensure elution of both polar and non-polar impurities within a reasonable runtime.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 220 nmThe benzyl chromophore allows for sensitive detection at lower UV wavelengths. A PDA detector can be used for peak purity analysis.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

Solution Preparation:

  • Mobile Phase Preparation: Prepare the mobile phases as described in the table. Filter through a 0.45 µm membrane filter and degas before use.

  • Diluent: A mixture of Mobile Phase A and B (e.g., 50:50 v/v) is a suitable diluent.

  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of 2-(4-Methyl-benzyl)-piperidine reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the 2-(4-Methyl-benzyl)-piperidine sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the standard solution multiple times (e.g., n=5) to verify system suitability (e.g., retention time RSD < 1%, peak area RSD < 2%).

  • Inject the sample solution in duplicate.

Data Analysis: The purity of the sample is calculated using the area percentage method.

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

This method should be validated according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness.[1][2]

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Identity Confirmation

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It serves as an excellent orthogonal method to HPLC, providing complementary information about the sample's purity and confirming the identity of the main peak.

Principle of Analysis

In GC, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique "fingerprint" of the molecule, allowing for its definitive identification. Electron Ionization (EI) at 70 eV is a standard method that produces reproducible fragmentation patterns.[4]

For piperidine derivatives, characteristic fragmentation often involves α-cleavage adjacent to the nitrogen atom, leading to the formation of a stable iminium ion.[4] The fragmentation of the piperidine ring itself can also provide structural information.[4][5]

GC_MS_Process Sample_Injection Vaporized Sample Injection GC_Column Separation in GC Column Sample_Injection->GC_Column Carrier Gas Ion_Source Ionization (Electron Impact) GC_Column->Ion_Source Mass_Analyzer Mass Analyzer (e.g., Quadrupole) Ion_Source->Mass_Analyzer Detector Detection Mass_Analyzer->Detector Mass_Spectrum Mass Spectrum (Fingerprint) Detector->Mass_Spectrum

Caption: The process flow of GC-MS analysis for compound identification.

GC-MS Protocol

Instrumentation:

  • Gas chromatograph equipped with a capillary column and a mass selective detector (MSD).

Chromatographic and Spectrometric Conditions:

ParameterRecommended ConditionRationale
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessA low-polarity column providing good separation for a wide range of compounds.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas, standard for GC-MS.
Inlet Temperature 250 °CEnsures complete vaporization of the analyte without degradation.
Injection Mode Split (e.g., 50:1)Prevents column overloading and ensures sharp peaks.
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 minA temperature program to separate compounds with different boiling points.
MS Source Temp. 230 °CStandard source temperature for EI.
MS Quad Temp. 150 °CStandard quadrupole temperature.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization energy for creating reproducible mass spectra.
Mass Range m/z 40-500Covers the expected molecular ion and fragment ions.

Solution Preparation:

  • Sample Solution (1 mg/mL): Accurately weigh about 5 mg of the 2-(4-Methyl-benzyl)-piperidine sample into a 5 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent like dichloromethane or ethyl acetate.

Analysis Procedure:

  • Set up the GC-MS system with the specified conditions.

  • Inject 1 µL of the sample solution.

  • Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

Data Analysis:

  • Identify the main peak in the TIC and confirm its identity by comparing the obtained mass spectrum with a reference spectrum or by interpreting the fragmentation pattern. The molecular ion peak (M⁺) should be observed at m/z 189.

  • Identify any impurity peaks and use their mass spectra to propose potential structures.

  • Calculate the purity based on the peak area percentage in the TIC, similar to the HPLC analysis.

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Quantitative Analysis (qNMR)

NMR spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules. For purity analysis, it can confirm the identity of the main component and, through quantitative NMR (qNMR), provide a highly accurate purity value without the need for a specific reference standard of the analyte.

¹H NMR Protocol for Structural Confirmation

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve 5-10 mg of the 2-(4-Methyl-benzyl)-piperidine sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Transfer the solution to an NMR tube.

Data Acquisition:

  • Acquire a standard ¹H NMR spectrum.

  • Key expected signals for 2-(4-Methyl-benzyl)-piperidine would include:

    • Aromatic protons (tolyl group).

    • Methylene protons of the benzyl group.

    • Protons on the piperidine ring.

    • Methyl protons of the tolyl group.

    • A broad singlet for the N-H proton of the secondary amine.

Data Analysis:

  • Integrate the peaks and verify that the proton ratios are consistent with the structure.

  • The absence of significant unassigned signals is a strong indicator of high purity. The chemical shifts and coupling patterns can be used to confirm the regiochemistry and conformation.[6][7]

Quantitative NMR (qNMR) for Absolute Purity

qNMR determines the purity of a substance by comparing the integral of a specific analyte signal to the integral of a signal from a certified internal standard of known purity and weight.

Protocol:

  • Accurately weigh a specific amount of the 2-(4-Methyl-benzyl)-piperidine sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a vial.

  • Dissolve the mixture in a known volume of a suitable deuterated solvent.

  • Acquire a ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay).

  • Calculate the purity using the following formula:

Purity (%) = (I_analyte / I_std) x (N_std / N_analyte) x (M_analyte / M_std) x (m_std / m_analyte) x P_std

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • M = Molar mass

  • m = mass

  • P = Purity of the standard

Conclusion

The purity of 2-(4-Methyl-benzyl)-piperidine can be reliably and comprehensively determined by employing a combination of HPLC-UV, GC-MS, and NMR spectroscopy. HPLC serves as the primary tool for quantitative purity assessment and impurity profiling. GC-MS acts as a valuable orthogonal technique for confirming identity and detecting volatile impurities. NMR provides definitive structural confirmation and offers a highly accurate method for determining absolute purity via qNMR. The protocols detailed in this guide provide a robust framework for the quality control of this important pharmaceutical intermediate, ensuring it meets the stringent requirements for drug development and manufacturing.

References

  • BenchChem. (n.d.). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
  • A. G. Griesbeck & S. Stadtmüller. (1990). Photochemistry of Piperidine Derivatives. Journal of Photochemistry and Photobiology A: Chemistry, 51(2), 255-265.
  • Freire, R., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed.
  • International Council for Harmonisation. (1995). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1).
  • Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation.
  • BenchChem. (n.d.). Application Note: High-Performance Liquid Chromatography for Purity Analysis of 2-Benzylpiperidine.
  • NIST. (n.d.). Piperidine. NIST WebBook.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Stuart, C. D., et al. (2023).
  • P. S. Skerry, et al. (2022).
  • Journal of Chromatographic Science. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed.

Sources

Application

Application Note &amp; Protocols: Neuropharmacological Profiling of 2-(4-Methyl-benzyl)-piperidine

Audience: Researchers, scientists, and drug development professionals. Foreword: Charting the Unknown In neuropharmacology, the exploration of novel chemical entities is the lifeblood of innovation. The compound 2-(4-Met...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Foreword: Charting the Unknown

In neuropharmacology, the exploration of novel chemical entities is the lifeblood of innovation. The compound 2-(4-Methyl-benzyl)-piperidine represents such an entity. While public-domain data on this specific molecule is sparse, its structural motif—the benzylpiperidine scaffold—is a cornerstone of central nervous system (CNS) medicinal chemistry.[1] Derivatives of this family are known to interact with a host of critical neuropharmacological targets, including monoamine transporters, sigma receptors, and various G-protein coupled receptors (GPCRs).[1][2][3]

This document is structured not as a summary of known facts, but as a strategic guide for the comprehensive investigation of a novel compound like 2-(4-Methyl-benzyl)-piperidine. It provides a logical, tiered approach to elucidate its mechanism of action, beginning with broad screening and culminating in specific functional and behavioral assays. The protocols herein are robust, field-proven methodologies, adapted for this specific investigational context.

Part 1: Initial Target Screening - Unveiling the Pharmacological Space

1.1. The Rationale for a Tiered Approach

When faced with a novel compound, a broad, parallel screening approach is the most efficient method to identify primary biological targets. The benzylpiperidine core suggests a high probability of interaction with monoamine transporters and sigma receptors.[1][2][4] Therefore, our initial investigation will focus on these target classes. This strategy, outlined below, maximizes resource efficiency by prioritizing high-probability targets first.

1.2. Experimental Workflow: Tier 1 Screening

The initial workflow is designed to broadly assess the affinity of 2-(4-Methyl-benzyl)-piperidine against key CNS targets in parallel.

G cluster_0 Phase 1: Synthesis & QC cluster_1 Phase 2: Tier 1 In Vitro Screening cluster_2 Phase 3: Data Analysis & Decision Compound Synthesize & Purify 2-(4-Methyl-benzyl)-piperidine QC Confirm Structure & Purity (NMR, LC-MS, >98%) Compound->QC Screen Primary Radioligand Binding Assays (Single High Concentration, e.g., 10 µM) QC->Screen Test Compound Targets Target Panel: - Dopamine Transporter (DAT) - Norepinephrine Transporter (NET) - Serotonin Transporter (SERT) - Sigma-1 Receptor (σ₁) - Sigma-2 Receptor (σ₂) Screen->Targets Analysis Analyze % Inhibition Data Screen->Analysis Decision Decision Point: Proceed with hits >50% inhibition? Analysis->Decision

Caption: Tier 1 screening workflow for 2-(4-Methyl-benzyl)-piperidine.

1.3. Protocol: Radioligand Binding Assays for Monoamine Transporters and Sigma Receptors

Objective: To determine the affinity of 2-(4-Methyl-benzyl)-piperidine for human dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, as well as sigma-1 (σ₁) and sigma-2 (σ₂) receptors.

Causality: Radioligand binding assays are a gold-standard method for determining the affinity of a test compound for a receptor or transporter. The assay measures the ability of the test compound to displace a specific, high-affinity radiolabeled ligand from its target. High displacement indicates high affinity.

Materials:

  • Cell Membranes: Commercially available membranes from HEK293 or CHO cells stably expressing the human target protein (DAT, NET, SERT, σ₁, or σ₂).

  • Radioligands:

    • DAT: [³H]-WIN 35,428

    • NET: [³H]-Nisoxetine

    • SERT: [³H]-Citalopram

    • σ₁: [³H]-(+)-Pentazocine

    • σ₂: [³H]-DTG (in the presence of 1 µM (+)-Pentazocine to block σ₁ sites)

  • Assay Buffers: Specific to each target (consult manufacturer's guidelines).

  • Test Compound: 2-(4-Methyl-benzyl)-piperidine, dissolved in DMSO to create a 10 mM stock.

  • Non-Specific Binding (NSB) Ligands:

    • DAT: 10 µM GBR 12909

    • NET: 10 µM Desipramine

    • SERT: 10 µM Fluoxetine

    • σ₁: 10 µM Haloperidol

    • σ₂: 10 µM Haloperidol

  • Scintillation Cocktail & 96-well Filter Plates.

  • Microplate Scintillation Counter.

Procedure:

  • Preparation: Thaw cell membranes on ice. Prepare serial dilutions of the test compound in assay buffer.

  • Assay Plate Setup: In a 96-well plate, add assay buffer, radioligand, and either buffer (for total binding), NSB ligand, or test compound.

  • Initiation: Add the appropriate amount of cell membrane preparation to each well to initiate the binding reaction.

  • Incubation: Incubate the plates at the recommended temperature and duration (e.g., 60 minutes at room temperature). Incubation must reach equilibrium.

  • Termination: Rapidly filter the plate contents through a glass fiber filter plate using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-old wash buffer to remove any non-specifically bound radioligand.

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

Data Analysis:

  • Calculate percent inhibition at each concentration of the test compound using the formula: % Inhibition = 100 * (1 - [(CPM_Compound - CPM_NSB) / (CPM_Total - CPM_NSB)])

  • Plot percent inhibition against the log concentration of the test compound.

  • Use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ (concentration inhibiting 50% of specific binding).

  • Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K_d) where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Self-Validation: The inclusion of total binding and non-specific binding controls is critical. The specific binding (Total - NSB) should represent at least 80% of the total counts for the assay to be considered valid.

1.4. Hypothetical Tier 1 Results & Interpretation

Let's hypothesize that the initial screen at 10 µM yields the following results:

Target% Inhibition at 10 µMNext Step
Dopamine Transporter (DAT)85%Proceed to Kᵢ determination
Norepinephrine Transporter (NET)22%De-prioritize
Serotonin Transporter (SERT)15%De-prioritize
Sigma-1 Receptor (σ₁)92%Proceed to Kᵢ determination
Sigma-2 Receptor (σ₂)45%Monitor, but lower priority

Interpretation: These hypothetical results strongly suggest that 2-(4-Methyl-benzyl)-piperidine has high affinity for the Dopamine Transporter and the Sigma-1 receptor. A full Kᵢ determination would be the next logical step for these two targets.

Part 2: Functional Characterization & Mechanism of Action

2.1. From Affinity to Function

Binding affinity (Kᵢ) does not describe the functional consequence of the interaction. The compound could be an inhibitor, agonist, or antagonist. The next crucial phase is to determine its functional activity at the primary targets identified: DAT and σ₁.

2.2. Protocol: In Vitro Dopamine Transporter (DAT) Uptake Assay

Objective: To determine if 2-(4-Methyl-benzyl)-piperidine inhibits dopamine uptake via the DAT, and to quantify its potency (IC₅₀).

Causality: This assay directly measures the function of the dopamine transporter. If the test compound inhibits the transporter, the uptake of radiolabeled dopamine ([³H]-DA) into cells will be reduced. This functional inhibition is a hallmark of many CNS stimulants and therapeutic agents for conditions like ADHD.[2]

Materials:

  • Cell Line: HEK293 cells stably expressing the human DAT.

  • Radioligand: [³H]-Dopamine.

  • Positive Control: 10 µM Cocaine or GBR 12909.

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer.

Procedure:

  • Cell Plating: Plate DAT-expressing cells in a 96-well plate and grow to confluence.

  • Pre-incubation: Wash cells with KRH buffer and pre-incubate them with varying concentrations of 2-(4-Methyl-benzyl)-piperidine or control compound for 10-20 minutes at 37°C.

  • Initiation: Add a fixed concentration of [³H]-Dopamine to each well to start the uptake reaction.

  • Incubation: Incubate for a short period (e.g., 10 minutes) at 37°C. The timing must be within the linear range of uptake.

  • Termination: Rapidly aspirate the medium and wash the cells multiple times with ice-cold KRH buffer to remove extracellular [³H]-DA.

  • Lysis & Detection: Lyse the cells with a lysis buffer, transfer the lysate to a scintillation vial or plate, add scintillation cocktail, and count the radioactivity.

Data Analysis:

  • Calculate the percent inhibition of dopamine uptake for each concentration.

  • Use non-linear regression to determine the IC₅₀ value, which represents the functional potency of the compound as a DAT inhibitor.

2.3. Elucidating the Role at the Sigma-1 (σ₁) Receptor

The σ₁ receptor is a unique intracellular chaperone protein, not a traditional GPCR or ion channel.[1] Its activation can modulate a wide range of signaling pathways, including calcium signaling and ion channel function. A common functional assay is to measure its effect on calcium mobilization.

2.4. Signaling Pathway: σ₁ Receptor Modulation of Calcium

G cluster_0 Cell Membrane cluster_1 Endoplasmic Reticulum IP3R IP3 Receptor (IP3R) Ca_Release Ca²⁺ Release IP3R->Ca_Release Opens to release Ca²⁺ ER_Lumen ER Lumen [Ca²⁺] High ER_Lumen->IP3R Sigma1 Sigma-1 Receptor (σ₁) Sigma1->IP3R Chaperone Activity (Modulates IP3R function) Cytosol Cytosol [Ca²⁺] Low Ca_Release->Cytosol Increases Cytosolic [Ca²⁺] Agonist σ₁ Agonist (e.g., (+)-Pentazocine) Agonist->Sigma1 Binds & Activates Test_Cmpd Test Compound 2-(4-Methyl-benzyl)-piperidine Test_Cmpd->Sigma1 Binds (Agonist or Antagonist?)

Sources

Method

Application Note: 2-(4-Methyl-benzyl)-piperidine as a Multi-Target Therapeutic Candidate for Alzheimer's Disease

Introduction Alzheimer's disease (AD) is a progressive neurodegenerative disorder and the leading cause of dementia worldwide. Its complex pathology is characterized by the extracellular deposition of amyloid-beta (Aβ) p...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder and the leading cause of dementia worldwide. Its complex pathology is characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[1] These hallmark pathologies are accompanied by synaptic dysfunction, neuronal loss, and a significant neuroinflammatory response, all of which contribute to cognitive decline.[1][2] The failure of single-target therapies has highlighted the need for multi-target-directed ligands (MTDLs) that can simultaneously modulate several key pathological pathways.[3][4]

This application note describes a series of protocols for evaluating the therapeutic potential of 2-(4-Methyl-benzyl)-piperidine (hereafter referred to as Cmpd-X ), a novel piperidine derivative. Based on the structure of Cmpd-X and the known neuropharmacological activities of related benzylpiperidine scaffolds, we hypothesize that it functions as an MTDL.[3][4][5] The following protocols are designed to test the efficacy of Cmpd-X against three core AD pathologies: Aβ aggregation, tau hyperphosphorylation, and neuroinflammation. We will first detail robust in vitro assays to characterize the compound's primary mechanisms of action, followed by a comprehensive in vivo study protocol using a transgenic mouse model to validate its therapeutic effects on cognitive function and neuropathology.

Part 1: In Vitro Mechanistic Evaluation of Cmpd-X

The initial phase of characterization involves dissecting the specific molecular interactions of Cmpd-X in controlled, cell-free, and cell-based systems. These assays are designed to provide rapid, quantitative data on the compound's ability to interfere with key pathological cascades of Alzheimer's disease.

Assessment of Anti-Amyloidogenic Activity

Scientific Rationale: The aggregation of Aβ peptides, particularly Aβ-42, into neurotoxic oligomers and insoluble fibrils is a critical initiating event in the amyloid cascade hypothesis.[6] Compounds that can inhibit this process are considered promising therapeutic agents.[7] The Thioflavin T (ThT) assay is a widely used, reliable method for monitoring amyloid fibrillization in real-time. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.[6]

Experimental Workflow: Aβ Aggregation Inhibition

cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition A Prepare Aβ-42 Monomer Solution (e.g., in HFIP, then NaOH/PBS) C Incubate Aβ-42 with Cmpd-X or Controls in 96-well plate A->C B Prepare Cmpd-X & Control Solutions (e.g., Curcumin) in DMSO B->C D Add Thioflavin T Solution C->D E Incubate at 37°C with Agitation D->E F Measure Fluorescence Kinetics (Ex: 440nm, Em: 485nm) over 24-48h E->F G Calculate % Inhibition and Determine IC50 F->G cluster_pathway Tau Phosphorylation Cascade GSK3b GSK-3β (Kinase) Tau Tau (on Microtubule) GSK3b->Tau Phosphorylation pTau Hyperphosphorylated Tau (p-Tau) NFT Neurofibrillary Tangles (NFTs) pTau->NFT Aggregation CmpdX Cmpd-X CmpdX->GSK3b Inhibition cluster_timeline 3-Month In Vivo Efficacy Study start Start Treatment (Mice at 3 Months Old) dosing Daily Dosing (3 Months) start->dosing mwm Morris Water Maze (Week 11-12) dosing->mwm end Euthanasia & Tissue Collection (End of Month 3) mwm->end

Caption: Timeline for the in vivo study in 5xFAD mice.

Protocol 5: Morris Water Maze (MWM) Test

  • Apparatus: A circular pool (120 cm diameter) filled with opaque water (22 ± 1°C). A hidden platform (10 cm diameter) is submerged 1 cm below the surface. Visual cues are placed around the pool.

  • Acquisition Phase (Days 1-5):

    • Conduct four trials per mouse per day.

    • For each trial, gently place the mouse into the water facing the pool wall at one of four starting positions.

    • Allow the mouse to swim for a maximum of 60 seconds to find the hidden platform. If it fails, guide it to the platform.

    • Allow the mouse to remain on the platform for 15 seconds.

    • Record the escape latency (time to find the platform) and swim path using a video tracking system.

  • Probe Trial (Day 6):

    • Remove the platform from the pool.

    • Allow each mouse to swim freely for 60 seconds, starting from a novel position.

    • Record the time spent in the target quadrant (where the platform was located) and the number of platform crossings.

  • Data Analysis:

    • Analyze escape latency during the acquisition phase using a two-way repeated-measures ANOVA.

    • Analyze probe trial data using a one-way ANOVA followed by post-hoc tests.

Hypothetical Data Summary: MWM Performance

GroupAvg. Escape Latency (Day 5, sec)Time in Target Quadrant (Probe Trial, %)
WT + Vehicle15.1 ± 2.345.5 ± 5.1
5xFAD + Vehicle48.9 ± 6.221.3 ± 3.8
5xFAD + Cmpd-X (10 mg/kg)35.4 ± 5.530.1 ± 4.5
5xFAD + Cmpd-X (30 mg/kg)22.8 ± 3.9 39.7 ± 4.9
Post-Mortem Neuropathological Analysis

Scientific Rationale: To correlate behavioral improvements with changes in brain pathology, post-mortem tissue analysis is essential. This involves quantifying Aβ plaque burden and the associated neuroinflammatory response (microgliosis).

Protocol 6: Immunohistochemistry (IHC) and ELISA of Brain Tissue

  • Tissue Collection and Preparation:

    • Following the behavioral tests, deeply anesthetize the mice and perfuse them transcardially with ice-cold PBS.

    • Harvest the brains. Hemisect one hemisphere and fix it in 4% paraformaldehyde for IHC. Cryoprotect, freeze, and section using a cryostat.

    • Snap-freeze the other hemisphere for biochemical analysis (ELISA).

  • Immunohistochemistry:

    • Stain 30 µm-thick brain sections with an anti-Aβ antibody (e.g., 6E10) to visualize plaques and an anti-Iba1 antibody to visualize microglia.

    • Use appropriate fluorescently-labeled secondary antibodies and a nuclear counterstain like DAPI.

    • Capture images of the cortex and hippocampus using a fluorescence or confocal microscope.

  • Image Analysis:

    • Quantify the Aβ plaque load (% area occupied by 6E10 staining) and microgliosis (% area occupied by Iba1 staining) using image analysis software.

  • Aβ ELISA:

    • Homogenize the snap-frozen brain hemisphere in a guanidine-HCl buffer to extract insoluble Aβ.

    • Measure the levels of Aβ-40 and Aβ-42 using specific sandwich ELISA kits according to the manufacturer's protocol.

  • Data Analysis:

    • Compare the quantitative IHC and ELISA data between groups using a one-way ANOVA.

Conclusion

The protocols detailed in this application note provide a comprehensive framework for evaluating the therapeutic potential of 2-(4-Methyl-benzyl)-piperidine (Cmpd-X) for Alzheimer's disease. By systematically assessing its effects on Aβ aggregation, tau phosphorylation, and neuroinflammation in vitro, researchers can build a strong mechanistic rationale for its use. Subsequent validation in a robust transgenic animal model, linking biochemical and pathological changes to cognitive outcomes, is a critical step in the preclinical development pipeline. The multi-target profile investigated here represents a promising strategy for developing a more effective class of therapeutics for this devastating disease.

References

  • Creative Biolabs. Alzheimer's Disease In Vitro Modeling.

  • Levites, Y., et al. Simple in vitro assays to identify amyloid-beta aggregation blockers for Alzheimer's disease therapy. PubMed.

  • Gimbel, D. A., et al. Behavioral assays with mouse models of Alzheimer's disease: practical considerations and guidelines. PubMed Central.

  • Innoprot. Tau Phosphorylation Assay. Innoprot.

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  • Bhat, S. A., et al. Insight into the emerging and common experimental in-vivo models of Alzheimer's disease. Egyptian Journal of Medical Human Genetics.

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  • ResearchGate. Simple In Vivo Models of Alzheimer's Disease | Request PDF. ResearchGate.

  • Taylor & Francis eBooks. In Vitro Alzheimer's Disease Modeling Using Stem Cells. Taylor & Francis Group.

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  • Hello Bio. Amyloid Beta Aggregation Protocol for Aβ Peptides. Hello Bio.

  • Lee, S., et al. In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein. Journal of Visualized Experiments.

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  • ResearchGate. Behavioral assays with mouse models of Alzheimer's disease: Practical considerations and guidelines | Request PDF. ResearchGate.

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  • Buscemi, S., et al. Blood-Based Biomarkers of Neuroinflammation in Alzheimer’s Disease: A Central Role for Periphery? PubMed Central.

  • Al-Ghraiybah, N. F., et al. The emerging role of brain neuroinflammatory responses in Alzheimer's disease. Frontiers in Neuroscience.

  • Traynelis, S. F., et al. 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. PubMed.

  • Morgan, D. Neuroinflammation in Alzheimer's disease; a source of heterogeneity and target for personalized therapy. PubMed Central.

  • Jacobs, H. I. L., et al. In vivo molecular imaging of neuroinflammation in Alzheimer's disease. PubMed Central.

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  • Mohammadi-Farani, A., et al. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects. PubMed Central.

  • Aliabadi, A., et al. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents. PubMed Central.

  • de Paula, S. A., et al. Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease. PubMed.

  • Duan, Y., et al. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. PubMed.

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Application

Application Note: High-Throughput Screening of 2-(4-Methyl-benzyl)-piperidine Libraries for the Discovery of Novel Acetylcholinesterase Inhibitors

Introduction: The Significance of the Piperidine Scaffold and Acetylcholinesterase Inhibition The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and natural...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Piperidine Scaffold and Acetylcholinesterase Inhibition

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and natural products.[1] Its defined three-dimensional structure allows for the precise spatial arrangement of substituents, making it an ideal framework for optimizing interactions with biological targets.[2] Within this class, N-benzylpiperidine derivatives have garnered significant attention, particularly as inhibitors of Acetylcholinesterase (AChE).[3][4][5] AChE is a critical enzyme that terminates nerve impulses by hydrolyzing the neurotransmitter acetylcholine.[2][6] Inhibition of AChE is a cornerstone therapeutic strategy for Alzheimer's disease, serving to enhance cholinergic neurotransmission and alleviate cognitive symptoms.[6]

The 2-(4-Methyl-benzyl)-piperidine scaffold represents a promising starting point for the development of novel AChE inhibitors. The structural similarity to known inhibitors, like Donepezil, suggests a high potential for interaction with the AChE active site.[3] This application note provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on conducting a high-throughput screening (HTS) campaign to identify and validate novel AChE inhibitors from a custom 2-(4-Methyl-benzyl)-piperidine library. We will detail the entire workflow, from compound library management to primary screening, hit confirmation, and counter-screening, emphasizing the scientific rationale behind each protocol.

Part 1: The High-Throughput Screening Cascade

A successful HTS campaign is a multi-stage process designed to efficiently identify true positive "hits" while systematically eliminating false positives.[7][8] The workflow is structured as a funnel, starting with a large number of compounds and progressively narrowing the field to a small set of validated leads for further optimization.

Caption: High-Throughput Screening (HTS) cascade for inhibitor discovery.

Part 2: Compound Library Management: The Foundation of a Successful Screen

The quality of the screening library is paramount to the success of any HTS campaign.[9][10] Rigorous quality control (QC) and meticulous management prevent the costly pursuit of artifacts.

Protocol 1: Library Quality Control and Plating

  • Compound Integrity Verification: Upon receipt or synthesis of the 2-(4-Methyl-benzyl)-piperidine library, a representative subset (5-10%) of compounds should be analyzed for identity and purity via Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR).[7] A minimum purity threshold of >90% is recommended.[9]

  • Solubilization: Compounds are solubilized in 100% dimethyl sulfoxide (DMSO) to a standard stock concentration, typically 10 mM. DMSO is the solvent of choice due to its ability to dissolve a wide range of organic molecules and its miscibility with aqueous assay buffers.

  • Storage: Master stock plates (e.g., 384-well format) are stored at -20°C or -80°C in a low-humidity environment to ensure long-term stability. Repeated freeze-thaw cycles should be minimized.[11]

  • Assay-Ready Plate Preparation:

    • Thaw master stock plates to room temperature.

    • Using an automated acoustic liquid handler (e.g., Echo® Liquid Handler), transfer nanoliter volumes of each compound from the master stock plate to a 1536-well assay plate. This technology minimizes solvent volume and allows for direct dilution into the assay buffer.

    • For a primary screen at a final concentration of 10 µM in a 5 µL assay volume, 5 nL of a 10 mM stock would be transferred.

    • Assay-ready plates should be freshly prepared or stored for a minimal time under controlled conditions to avoid compound degradation.[9]

Part 3: Primary Screening: Identifying Initial Hits

The primary screen is a rapid survey of the entire library at a single concentration to identify compounds that exhibit activity against the target. For AChE, a fluorescence-based enzymatic assay is an excellent choice due to its high sensitivity, low interference, and amenability to automation.[12][13]

Assay Principle: The assay utilizes a fluorogenic substrate that is cleaved by AChE to produce a highly fluorescent product. Inhibitors will prevent or reduce this cleavage, resulting in a lower fluorescence signal.[14]

Assay_Principle cluster_AChE AChE Activity cluster_Detection Fluorescent Detection Substrate Acetylcholine (Substrate) AChE AChE Enzyme Substrate->AChE Product Choline + Acetate AChE->Product Choline Choline CholineOxidase Choline Oxidase Choline->CholineOxidase H2O2 H2O2 CholineOxidase->H2O2 HRP HRP H2O2->HRP Fluor Fluorescent Product HRP->Fluor Probe Non-Fluorescent Probe Probe->HRP

Caption: Principle of the fluorescence-based AChE activity assay.

Protocol 2: 1536-Well Fluorescence-Based Primary HTS for AChE Inhibitors

This protocol is adapted for a 1536-well format with a final assay volume of 5 µL.[12]

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

    • AChE Solution: Recombinant human AChE diluted in Assay Buffer to a final concentration of 2 mU/mL.

    • Detection Reagent: Prepare a mix containing the fluorogenic probe (e.g., Amplex® Red), Horseradish Peroxidase (HRP), and Choline Oxidase in Assay Buffer according to the manufacturer's protocol (e.g., Abcam ab138873).[14]

    • Substrate Solution: Acetylcholine diluted in Assay Buffer to a final concentration of 100 µM.

    • Positive Control: Donepezil at a final concentration of 1 µM (strong inhibition).

    • Negative Control: DMSO only (no inhibition).

  • Assay Execution (Automated):

    • Compound Dispensing: Use an acoustic liquid handler to pre-spot 5 nL of 10 mM library compounds, positive controls, and negative controls into a 1536-well black, solid-bottom plate. This results in a final compound concentration of 10 µM.

    • Enzyme Addition: Dispense 2.5 µL of the AChE solution into each well.

    • Incubation: Incubate the plate for 15 minutes at room temperature to allow compounds to bind to the enzyme.

    • Reaction Initiation: Dispense 2.5 µL of a combined Substrate and Detection Reagent solution to each well.

    • Signal Detection: Incubate for 30 minutes at room temperature, protected from light. Measure fluorescence intensity using a plate reader (e.g., Excitation: 540 nm, Emission: 590 nm).

  • Data Analysis and Hit Selection:

    • Assay Quality Control: Calculate the Z'-factor for each plate to ensure assay robustness.[12] The Z'-factor is a measure of the separation between the positive and negative controls. An assay with a Z' > 0.5 is considered excellent for HTS.[6][12]

      • Formula: Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|

      • Where μ is the mean and σ is the standard deviation of the positive (pos) and negative (neg) controls.

    • Hit Identification: Normalize the data to the plate controls (% inhibition). Compounds demonstrating inhibition greater than three standard deviations from the mean of the sample field (or a fixed threshold, e.g., >50% inhibition) are selected as primary hits.

Part 4: Hit Validation - From Hits to Leads

Primary hits require further validation to confirm their activity and rule out artifacts. This involves dose-response analysis, counter-screens, and orthogonal assays.[7][15]

Protocol 3: Confirmatory (Dose-Response) Assay

  • Compound Re-sourcing: Obtain fresh, powdered samples of the primary hit compounds and confirm their identity and purity (>95%).

  • Serial Dilution: Create an 8-point, 3-fold serial dilution series for each hit compound in DMSO, starting at a high concentration (e.g., 1 mM).

  • Assay Execution: Perform the AChE fluorescence assay as described in Protocol 2, but instead of a single concentration, test the full dilution series for each compound.

  • Data Analysis: Plot the % inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited). Confirmed hits are those that exhibit a clear dose-response relationship.

Protocol 4: Counter-Screen for Assay Interference

A common source of false positives in fluorescence-based assays are compounds that interfere with the detection system (e.g., autofluorescent compounds or inhibitors of the coupling enzyme, HRP).[7][12]

  • Assay Principle: This assay is run in the absence of AChE and its substrate. Instead, a fixed amount of H₂O₂, the product of the choline oxidase reaction, is added directly to measure any inhibition of the HRP-probe reaction.

  • Execution:

    • Dispense confirmed hits (at their approximate IC₅₀ and 10x IC₅₀ concentrations) into assay wells.

    • Add the Detection Reagent (containing HRP and the probe).

    • Add a fixed concentration of H₂O₂ to initiate the reaction.

    • Measure fluorescence.

  • Analysis: Compounds that inhibit the fluorescence signal in this format are flagged as potential assay interference compounds and are typically deprioritized.

Protocol 5: Orthogonal Confirmatory Assay (Colorimetric)

An orthogonal assay uses a different detection method to confirm hit activity, ensuring the observed effect is not an artifact of the primary assay technology.[15] The Ellman's assay is a classic colorimetric method for measuring AChE activity.[6][16]

  • Assay Principle: AChE hydrolyzes acetylthiocholine to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (TNB²⁻), which is measured by absorbance at 412 nm.[16]

  • Execution:

    • Perform a dose-response experiment (as in Protocol 3) with confirmed, non-interfering hits.

    • Incubate compounds with AChE.

    • Initiate the reaction by adding a solution of acetylthiocholine and DTNB.

    • Measure the change in absorbance over time (kinetic read) at 412 nm.

  • Analysis: Calculate IC₅₀ values from the dose-response curves. Hits that are active in both the primary fluorescence assay and the orthogonal colorimetric assay are considered highly validated.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, structured tables for easy comparison and decision-making.

Table 1: Hypothetical Primary HTS and Validation Data

Compound IDPrimary Screen (% Inhibition @ 10 µM)Confirmatory IC₅₀ (µM)Counter-Screen (% Inhibition @ 10 µM)Orthogonal IC₅₀ (µM)Hit Status
Controls
Donepezil98.5%0.0081.2%0.009-
DMSO0.5%> 1000.8%> 100-
Hits
HTS-00185.2%0.252.5%0.31Validated Hit
HTS-00278.9%0.4188.9%> 100False Positive (Interference)
HTS-00365.4%> 1004.1%> 100False Positive (Not Confirmed)
HTS-00491.3%0.113.7%0.15Validated Hit

Conclusion

This application note outlines a robust, field-proven workflow for the high-throughput screening of a 2-(4-Methyl-benzyl)-piperidine library to identify novel inhibitors of acetylcholinesterase. By integrating rigorous library quality control, a sensitive primary fluorescence-based assay, and a systematic hit validation cascade including dose-response confirmation and orthogonal testing, researchers can confidently identify high-quality, validated hits. This structured approach minimizes the risk of pursuing false positives and maximizes the efficiency of the early drug discovery process, paving the way for subsequent lead optimization and the development of potential therapeutics for neurodegenerative diseases.

References

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  • National Center for Biotechnology Information. (n.d.). Analysis of High Throughput Screening Assays using Cluster Enrichment. PubMed Central. [Link]

  • ResearchGate. (n.d.). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. ResearchGate. [Link]

  • BMG LABTECH. (n.d.). Histone deacetylase 1 (HDAC1) assay. BMG LABTECH Knowledge Base. [Link]

  • National Center for Biotechnology Information. (n.d.). Biochemical and cell-based assays for characterization of BACE-1 inhibitors. PubMed. [Link]

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  • National Center for Biotechnology Information. (2023). Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. PubMed Central. [Link]

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Method

Application Notes and Protocols: Radiolabeling of 2-(4-Methyl-benzyl)-piperidine Derivatives

Abstract This document provides a comprehensive technical guide for the radiolabeling of 2-(4-Methyl-benzyl)-piperidine derivatives, a scaffold of significant interest in drug discovery and molecular imaging. Recognizing...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the radiolabeling of 2-(4-Methyl-benzyl)-piperidine derivatives, a scaffold of significant interest in drug discovery and molecular imaging. Recognizing the diverse applications of such compounds, we present detailed protocols for their labeling with three key radionuclides: the positron emitters Carbon-11 ([¹¹C]) and Fluorine-18 ([¹⁸F]) for Positron Emission Tomography (PET), and the beta-emitter Tritium ([³H]) for in vitro and preclinical drug metabolism and pharmacokinetics (DMPK) studies. This guide is structured to provide not only step-by-step methodologies but also the underlying scientific rationale, empowering researchers to adapt and troubleshoot these protocols for their specific molecular targets. We cover precursor design and synthesis, optimized radiolabeling conditions, purification strategies, and rigorous quality control procedures to ensure the final radiotracer is suitable for its intended research application.

Introduction: The Significance of Radiolabeled Piperidine Scaffolds

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds, valued for its ability to confer favorable physicochemical properties such as basicity and water solubility. The N-benzyl piperidine motif, in particular, is a versatile scaffold used by medicinal chemists to modulate efficacy and pharmacokinetic properties.[1] Specifically, the 2-(4-Methyl-benzyl)-piperidine core represents a class of compounds with potential applications in neuroscience, oncology, and beyond, depending on further functionalization.

Radiolabeling these derivatives is critical for elucidating their in vivo behavior. PET imaging with ¹¹C or ¹⁸F allows for the non-invasive, quantitative assessment of a drug's biodistribution, target engagement, and pharmacokinetics in living subjects.[2] Tritium labeling, while not an imaging technique, is the gold standard for in vitro receptor binding assays and for detailed ADME (Absorption, Distribution, Metabolism, and Excretion) studies, where its long half-life and high specific activity are advantageous.[3][4] This guide provides the foundational chemistry to empower researchers in these investigations.

Strategic Choice of Radionuclide

The selection of a radionuclide is dictated by the intended application. The key is to match the half-life of the isotope with the biological process being studied.[5]

RadionuclideHalf-lifeEmissionPrimary ApplicationKey Considerations
Carbon-11 (¹¹C) 20.4 minPositron (β+)PET ImagingShort half-life requires an on-site cyclotron and rapid synthesis. Allows for multiple scans in the same subject on the same day.[2]
Fluorine-18 (¹⁸F) 109.8 minPositron (β+)PET ImagingLonger half-life allows for more complex syntheses and distribution to satellite imaging centers. May alter pharmacokinetics compared to the non-fluorinated analog.[6][7]
Tritium (³H) 12.32 yearsBeta (β-)In vitro assays, ADMELong half-life is ideal for lengthy experiments. Does not alter the molecule's structure.[8] Requires specialized handling and detection (LSC).

Precursor Design and Synthesis: The Foundation of Successful Radiolabeling

The success of any radiolabeling protocol hinges on the rational design and efficient synthesis of a suitable precursor molecule. The precursor must contain a functional group that can be selectively and rapidly derivatized with the chosen radionuclide under the constraints of its half-life. For the 2-(4-Methyl-benzyl)-piperidine scaffold, we propose the following precursor strategies.

General Synthetic Approach

A versatile approach to the core 2-benzylpiperidine structure begins with a functionalized pyridine, which is first alkylated and then reduced. The nitrogen is protected, typically with a Boc (tert-butyloxycarbonyl) group, to prevent side reactions during subsequent modifications and the radiolabeling step itself.

cluster_precursor Precursor Synthesis Strategy Pyridine Pyridine Alkylated_Pyridine Alkylated_Pyridine Pyridine->Alkylated_Pyridine 1. Alkylation (e.g., 4-substituted benzyl bromide) Substituted_Piperidine Substituted_Piperidine Alkylated_Pyridine->Substituted_Piperidine 2. Reduction (e.g., H₂, Pd/C or NaBH₄) N-Boc_Precursor N-Boc_Precursor Substituted_Piperidine->N-Boc_Precursor 3. N-Protection (Boc₂O)

Caption: General workflow for synthesizing N-Boc-protected piperidine precursors.

Precursors for Specific Radionuclides
  • For [¹¹C]Methylation: The most common strategy for ¹¹C-labeling is methylation of a heteroatom (O, N, S). To label the 4-methyl group of our target, we require a precursor with a hydroxyl group at that position.

    • Precursor: tert-butyl 2-(4-hydroxybenzyl)piperidine-1-carboxylate.

    • Synthesis Rationale: This can be synthesized starting from 2-picoline, which is reacted with 4-(benzyloxy)benzaldehyde, followed by reduction of the resulting alkene and piperidine ring, and finally N-Boc protection and debenzylation.

  • For [¹⁸F]Fluorination: Labeling a non-activated aromatic ring like the tolyl group requires a precursor with a good leaving group that can be displaced by [¹⁸F]fluoride, often facilitated by a metal catalyst.

    • Precursor: tert-butyl 2-(4-(trimethylstannyl)benzyl)piperidine-1-carboxylate.

    • Synthesis Rationale: Stannane precursors are widely used for radiofluorination. A plausible route involves the synthesis of N-Boc-2-(4-bromobenzyl)piperidine followed by a Stille coupling reaction with hexamethylditin.

  • For [³H]Tritiation: Tritium is typically introduced by catalytic reduction of a halogenated precursor or an unsaturated bond with tritium gas.

    • Precursor: tert-butyl 2-(4-bromobenzyl)piperidine-1-carboxylate.

    • Synthesis Rationale: This precursor is synthesized by alkylating 2-picoline with 4-bromobenzyl bromide, followed by reduction and N-Boc protection. The bromo-substituent provides a handle for catalytic tritiodehalogenation.

Detailed Radiolabeling Protocols

Safety Precaution: All work with radioactive materials must be conducted in a designated and appropriately shielded facility (e.g., a hot cell for PET isotopes) by trained personnel in compliance with all local and national regulations.

Protocol 1: [¹¹C]Methylation to Synthesize [¹¹C]2-(4-Methyl-benzyl)-piperidine

This protocol is based on the widely used O-methylation of a phenolic precursor using [¹¹C]methyl triflate ([¹¹C]CH₃OTf), which is generally more reactive than [¹¹C]methyl iodide.

cluster_c11 [¹¹C]Methylation Workflow Cyclotron [¹¹C]CO₂ from Cyclotron Gas_Phase_Chem Gas-Phase Synthesis [¹¹C]CH₃I → [¹¹C]CH₃OTf Cyclotron->Gas_Phase_Chem Reaction Labeling Reaction Precursor + [¹¹C]CH₃OTf Gas_Phase_Chem->Reaction Purification Semi-Prep HPLC Purification Reaction->Purification Deprotection Boc Deprotection (Acidic Conditions) Purification->Deprotection Formulation Final Formulation (SPE, Sterile Filtration) Deprotection->Formulation QC Quality Control Formulation->QC

Caption: Automated workflow for the synthesis of the ¹¹C-labeled target compound.

Methodology:

  • [¹¹C]CH₃OTf Production: Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in an on-site cyclotron. Convert [¹¹C]CO₂ to [¹¹C]CH₃I and subsequently to [¹¹C]CH₃OTf using an automated synthesis module.

  • Labeling Reaction:

    • Dissolve 1-2 mg of the phenolic precursor (tert-butyl 2-(4-hydroxybenzyl)piperidine-1-carboxylate) in 300 µL of anhydrous acetone in a sealed reaction vessel.

    • Add 2-3 µL of 2M NaOH (aq). The base deprotonates the phenol, making it a potent nucleophile.

    • Bubble the gaseous [¹¹C]CH₃OTf through the solution at 80°C.

    • Allow the reaction to proceed for 3-5 minutes.

  • Purification & Deprotection:

    • Quench the reaction with 500 µL of the HPLC mobile phase.

    • Inject the entire mixture onto a semi-preparative C18 HPLC column.

    • Elute with a suitable mobile phase (e.g., Acetonitrile/Water/TFA gradient) to separate the [¹¹C]N-Boc-protected product from unreacted precursor and byproducts.

    • Collect the product peak, which contains trifluoroacetic acid (TFA) from the mobile phase. Heat the collected fraction at 100°C for 5-7 minutes to effect the acid-catalyzed removal of the Boc protecting group.

  • Formulation:

    • Dilute the HPLC fraction with sterile water.

    • Pass the solution through a C18 Sep-Pak cartridge to trap the final product.

    • Wash the cartridge with sterile water to remove residual HPLC solvents.

    • Elute the final product, [¹¹C]2-(4-Methyl-benzyl)-piperidine, with a small volume of USP-grade ethanol, followed by sterile saline.

    • Pass the final solution through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

Protocol 2: [¹⁸F]Fluorination to Synthesize [¹⁸F]2-(4-Fluoromethyl-benzyl)-piperidine

This protocol describes a nucleophilic aromatic substitution on a trimethylstannyl precursor, a robust method for labeling non-activated aromatic rings.

Methodology:

  • [¹⁸F]Fluoride Activation:

    • Trap aqueous [¹⁸F]fluoride from the cyclotron target on a quaternary methyl ammonium (QMA) anion exchange cartridge.

    • Elute the [¹⁸F]fluoride into the reaction vessel using a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate in acetonitrile/water.

    • Azeotropically dry the [¹⁸F]fluoride by heating under a stream of nitrogen to remove water, which would otherwise inhibit the nucleophilicity of the fluoride ion.

  • Labeling Reaction:

    • Dissolve 2-5 mg of the stannane precursor (tert-butyl 2-(4-(trimethylstannyl)benzyl)piperidine-1-carboxylate) and a copper(II) triflate catalyst in 500 µL of anhydrous dimethylformamide (DMF).

    • Add the activated, anhydrous [¹⁸F]fluoride solution to the precursor.

    • Seal the vessel and heat at 120-140°C for 15-20 minutes. The copper catalyst facilitates the displacement of the stannyl group.

  • Purification, Deprotection & Formulation: Follow steps 3 and 4 from Protocol 1. The purification and formulation steps are analogous, involving HPLC purification, acid-labile Boc deprotection, and SPE-based reformulation.

Protocol 3: [³H]Tritiation to Synthesize [³H]2-(4-Methyl-benzyl)-piperidine

This protocol utilizes catalytic dehalogenation, a common and efficient method for introducing tritium.

Methodology:

  • Reaction Setup:

    • In a specialized tritiation flask, dissolve 5-10 mg of the bromo-precursor (tert-butyl 2-(4-bromobenzyl)piperidine-1-carboxylate) in a suitable solvent (e.g., ethyl acetate or DMF).

    • Add a palladium catalyst, typically 10% Pd on carbon (Pd/C).

    • Add a base, such as triethylamine or potassium carbonate, to neutralize the HBr formed during the reaction.

  • Tritiation:

    • Freeze-pump-thaw the reaction mixture several times to remove dissolved air.

    • Introduce tritium gas ([³H]₂) into the flask from a calibrated manifold.

    • Stir the reaction mixture vigorously at room temperature for several hours to overnight. The reaction progress can be monitored by radio-TLC.

  • Work-up and Purification:

    • Carefully vent the excess tritium gas through a safe trapping system.

    • Filter the reaction mixture through Celite to remove the Pd/C catalyst.

    • Remove labile tritium by repeatedly evaporating the solvent with methanol.

    • Purify the [³H]N-Boc-protected product by preparative HPLC.

  • Deprotection:

    • Dissolve the purified, protected product in a suitable solvent (e.g., dichloromethane).

    • Add an excess of trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.

    • Evaporate the solvent and TFA under a stream of nitrogen.

    • The final product, [³H]2-(4-Methyl-benzyl)-piperidine, is typically stored as its TFA salt in a solution of ethanol or saline.

Quality Control: A Self-Validating System

Rigorous quality control (QC) is mandatory to ensure the identity, purity, and safety of the radiolabeled compound.

QC TestMethodAcceptance CriteriaRationale
Identity Analytical Radio-HPLCCo-elution of the radioactive peak with a non-radioactive, authenticated standard.Confirms the chemical identity of the final radiolabeled product.
Radiochemical Purity (RCP) Analytical Radio-HPLC, Radio-TLC>95% of total radioactivity in the desired product peak.Ensures that radioactive impurities, which could have different biological distributions, are minimized.
Radionuclidic Purity Gamma Spectroscopy (for PET)For ¹¹C: 511 keV peak only. For ¹⁸F: 511 keV peak only.Confirms that no other positron-emitting isotopes are present.
Specific Activity (SA) HPLC with UV and radiation detectorsFor PET: >1 Ci/µmol (>37 GBq/µmol) at time of injection.A high SA is crucial to avoid pharmacological effects from the injected mass and to ensure sensitive detection.
pH pH paper or meter4.5 - 7.5Ensures the final formulation is physiologically compatible for in vivo studies.
Sterility & Endotoxins Standard Pharmacopeia methodsSterile and pass endotoxin limits.Mandatory for any product intended for in vivo administration.

Conclusion: Enabling Advanced Research

The protocols detailed herein provide a robust framework for the synthesis of radiolabeled 2-(4-Methyl-benzyl)-piperidine derivatives. By explaining the causality behind precursor design and reaction conditions, this guide aims to be more than a simple set of instructions. It is intended to be a foundational resource for researchers, enabling them to adapt these methods to their own novel piperidine-based molecules. The successful application of these techniques will facilitate critical PET imaging and DMPK studies, ultimately accelerating the development of new therapeutics and diagnostic agents.

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  • O'Brien, P., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry, 87(13), 8819–8823.
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  • Google Patents. (n.d.). CN102464605B - Preparation method of 4-nitro-piperidine derivative.
  • Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
  • Google Patents. (n.d.). CN107805218B - Method for preparing 4-Boc-aminopiperidine.
  • Google Patents. (n.d.). CN108033931B - Synthesis method of N-Boc piperazine.
  • Google Patents. (n.d.). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
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Application

Application Notes and Protocols for 2-(4-Methyl-benzyl)-piperidine Derivatives in PET Imaging of Neuroreceptors

For: Researchers, scientists, and drug development professionals in neuroimaging and pharmacology. Introduction: Targeting Neuroreceptors with 2-(4-Methyl-benzyl)-piperidine Derivatives The intricate signaling network of...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in neuroimaging and pharmacology.

Introduction: Targeting Neuroreceptors with 2-(4-Methyl-benzyl)-piperidine Derivatives

The intricate signaling network of the central nervous system (CNS) is orchestrated by a vast array of neuroreceptors, the dysfunction of which is implicated in numerous neurological and psychiatric disorders.[1] Positron Emission Tomography (PET) offers a powerful, non-invasive window into the living brain, enabling the quantification and localization of these receptors. The development of specific and high-affinity radiotracers is paramount to the success of neuroreceptor PET imaging. The 2-(4-methyl-benzyl)-piperidine scaffold has emerged as a promising framework for designing such probes, particularly for the sigma-1 (σ1) and N-methyl-D-aspartate (NMDA) receptors, which are key players in neuroplasticity, memory, and various neuropathologies.[1][2]

This guide provides a comprehensive overview of the application of 2-(4-methyl-benzyl)-piperidine derivatives as PET radioligands. We will delve into the rationale for their design, protocols for their radiosynthesis and quality control, and detailed methodologies for their in vitro and in vivo evaluation.

Pharmacological Rationale and Mechanism of Action

The benzylpiperidine motif is a well-established pharmacophore that interacts with a variety of CNS targets.[3][4] The piperidine ring, being a basic moiety, is typically protonated at physiological pH, allowing for ionic interactions with acidic residues in receptor binding pockets. The benzyl group provides a lipophilic component that can engage in hydrophobic and aromatic interactions. The 4-methyl substitution on the benzyl ring can enhance binding affinity and selectivity for specific receptor subtypes by optimizing the fit within the binding pocket.

While the primary focus of this guide is on the sigma-1 receptor, it is noteworthy that derivatives of this scaffold have also shown high affinity for the NR1/2B subunit of the NMDA receptor.[2] This highlights the versatility of the 2-(4-methyl-benzyl)-piperidine core in designing targeted neuroreceptor ligands.

For the purpose of this guide, we will focus on a hypothetical [¹⁸F]-labeled 2-(4-methyl-benzyl)-piperidine derivative, hereafter referred to as [¹⁸F]Me-BenPip , designed for high-affinity and selective binding to the sigma-1 receptor. The sigma-1 receptor is a unique intracellular chaperone protein, primarily located at the mitochondria-associated endoplasmic reticulum membrane, and is involved in modulating various neurotransmitter systems.[5]

Diagram 1: Simplified Signaling Pathway of Sigma-1 Receptor Modulation

G cluster_0 Endoplasmic Reticulum Membrane Sigma-1_Receptor Sigma-1 Receptor IP3R IP3 Receptor Sigma-1_Receptor->IP3R Modulates Ca_Signaling Ca²⁺ Signaling Modulation IP3R->Ca_Signaling Regulates [18F]Me-BenPip [¹⁸F]Me-BenPip (PET Ligand) [18F]Me-BenPip->Sigma-1_Receptor Binds to Cellular_Stress Cellular Stress (e.g., Oxidative Stress) Cellular_Stress->Sigma-1_Receptor Activates Neuronal_Survival Neuronal Survival and Plasticity Ca_Signaling->Neuronal_Survival

Caption: Interaction of [¹⁸F]Me-BenPip with the sigma-1 receptor.

Radiosynthesis and Quality Control of [¹⁸F]Me-BenPip

The successful application of a PET tracer hinges on a robust and reproducible radiosynthesis protocol that yields a product of high radiochemical purity and specific activity. For [¹⁸F]Me-BenPip, a two-step automated synthesis is proposed, adapted from established methods for other ¹⁸F-labeled radiotracers.[6][7]

Protocol 1: Automated Radiosynthesis of [¹⁸F]Me-BenPip

Objective: To synthesize [¹⁸F]Me-BenPip via nucleophilic substitution of a suitable precursor.

Materials:

  • Precursor: N-Boc-2-(4-methyl-benzyl)-piperidine-X-tosylate (where X is a linker for fluorination)

  • [¹⁸F]Fluoride (produced from a cyclotron)

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Dimethylformamide (DMF, anhydrous)

  • Trifluoroacetic acid (TFA)

  • Sterile water for injection

  • Sterile 0.9% sodium chloride for injection

  • Automated synthesis module (e.g., GE TRACERlab)

  • HPLC system with a radioactivity detector

  • Sep-Pak C18 cartridges

Workflow:

Diagram 2: Radiosynthesis Workflow for [¹⁸F]Me-BenPip

G Start Start Trap_F18 Trap [¹⁸F]F⁻ on Anion Exchange Cartridge Start->Trap_F18 Elute_F18 Elute with K₂CO₃/K₂₂₂ Trap_F18->Elute_F18 Dry_F18 Azeotropic Drying Elute_F18->Dry_F18 Radiolabeling Add Precursor in DMF Heat at 110°C for 10 min Dry_F18->Radiolabeling Deprotection Add TFA Heat at 100°C for 5 min Radiolabeling->Deprotection HPLC_Purification Semi-preparative HPLC Deprotection->HPLC_Purification Formulation Rotary Evaporation Reconstitute in Saline HPLC_Purification->Formulation QC Quality Control Formulation->QC End End QC->End

Caption: Automated radiosynthesis and quality control workflow.

Procedure:

  • [¹⁸F]Fluoride Trapping and Elution: Aqueous [¹⁸F]fluoride is passed through a quaternary methylammonium (QMA) anion-exchange cartridge to trap the [¹⁸F]F⁻. The trapped fluoride is then eluted into the reaction vessel using a solution of K₂CO₃ and K₂₂₂ in acetonitrile/water.

  • Azeotropic Drying: The solvent is removed by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen to yield the anhydrous [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex.

  • Radiolabeling: The tosylate precursor, dissolved in anhydrous DMF, is added to the dried [¹⁸F]fluoride complex. The reaction mixture is heated at 110°C for 10 minutes to facilitate the nucleophilic substitution, yielding the Boc-protected [¹⁸F]Me-BenPip.

  • Deprotection: After cooling, trifluoroacetic acid is added to the reaction mixture, which is then heated at 100°C for 5 minutes to remove the Boc protecting group.

  • HPLC Purification: The crude reaction mixture is neutralized and purified by semi-preparative reverse-phase HPLC to isolate [¹⁸F]Me-BenPip.

  • Formulation: The collected HPLC fraction containing the product is diluted with sterile water and passed through a Sep-Pak C18 cartridge. The trapped radiotracer is eluted with ethanol and then diluted with sterile saline for injection. The final product is passed through a 0.22 µm sterile filter.

Quality Control
ParameterSpecificationMethod
Radiochemical Purity > 95%Analytical HPLC
Specific Activity > 1.0 Ci/µmolAnalytical HPLC
pH 4.5 - 7.5pH meter
Residual Solvents < 410 ppm (Acetonitrile)Gas Chromatography
Kryptofix (K₂₂₂) < 50 µg/mLSpot test
Bacterial Endotoxins < 175 EU/VLimulus Amebocyte Lysate (LAL) test

In Vitro Evaluation

Before proceeding to in vivo studies, it is crucial to characterize the binding properties of the new radiotracer in vitro.

Protocol 2: In Vitro Autoradiography

Objective: To visualize the regional distribution of [¹⁸F]Me-BenPip binding in brain tissue sections.

Materials:

  • Frozen brain sections (e.g., rat or human post-mortem)

  • [¹⁸F]Me-BenPip

  • Incubation buffer (e.g., Tris-HCl)

  • Unlabeled "cold" ligand (e.g., SA4503 or haloperidol) for blocking studies[8]

  • Phosphor imaging plates or digital autoradiography system

Procedure:

  • Brain sections are pre-incubated in buffer to remove endogenous ligands.

  • Sections are then incubated with a low nanomolar concentration of [¹⁸F]Me-BenPip.

  • For non-specific binding determination, a parallel set of sections is co-incubated with a high concentration (e.g., 10 µM) of an unlabeled sigma-1 receptor ligand.

  • After incubation, sections are washed in cold buffer to remove unbound radiotracer.

  • The dried sections are exposed to a phosphor imaging plate.

  • The resulting autoradiograms are analyzed to determine the regional distribution and specificity of binding.

Protocol 3: Radioligand Binding Assays

Objective: To determine the binding affinity (Kᵢ) and density (Bₘₐₓ) of [¹⁸F]Me-BenPip.

Materials:

  • Brain tissue homogenates (e.g., from rat cortex)

  • [¹⁸F]Me-BenPip

  • Varying concentrations of unlabeled competitor ligands

  • Scintillation counter or gamma counter

Procedure:

  • Saturation Binding: Brain homogenates are incubated with increasing concentrations of [¹⁸F]Me-BenPip to determine total binding. Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. Specific binding is calculated as total minus non-specific binding. Bₘₐₓ and Kₔ are determined by Scatchard analysis.

  • Competition Binding: Homogenates are incubated with a fixed concentration of [¹⁸F]Me-BenPip and varying concentrations of unlabeled competitor ligands. The concentration of the competitor that inhibits 50% of the specific binding (IC₅₀) is determined. The Kᵢ is calculated using the Cheng-Prusoff equation.

LigandReceptor TargetExpected Kᵢ (nM)
[¹⁸F]Me-BenPip Sigma-1< 10
Haloperidol Sigma-1 / D₂As per literature
SA4503 Sigma-1As per literature
Raclopride D₂> 1000 (for selectivity)

In Vivo PET Imaging in Animal Models

In vivo PET imaging in small animals is a critical step to evaluate the pharmacokinetic profile and target engagement of the new radiotracer.

Protocol 4: Small Animal PET Imaging

Objective: To assess the brain uptake, regional distribution, and in vivo specificity of [¹⁸F]Me-BenPip.

Materials:

  • Small animal PET/CT or PET/MR scanner

  • Anesthetized rodents (e.g., rats or mice)

  • [¹⁸F]Me-BenPip

  • Blocking agents (e.g., SA4503)

  • Tail vein catheter for injection

Diagram 3: In Vivo PET Imaging Workflow

G Animal_Prep Animal Preparation (Anesthesia, Catheterization) PET_Scan_Start Place Animal in PET Scanner Start Dynamic Scan Animal_Prep->PET_Scan_Start Tracer_Injection Inject [¹⁸F]Me-BenPip via Tail Vein PET_Scan_Start->Tracer_Injection Image_Acquisition Acquire Dynamic PET Data (e.g., 60-90 min) Tracer_Injection->Image_Acquisition Image_Reconstruction Image Reconstruction (Attenuation Correction) Image_Acquisition->Image_Reconstruction Blocking_Study Pre-treat with Blocking Agent (Separate Session) Blocking_Study->PET_Scan_Start for specificity Data_Analysis Data Analysis (Time-Activity Curves, SUV) Image_Reconstruction->Data_Analysis Report Generate Report Data_Analysis->Report

Caption: Workflow for in vivo small animal PET imaging studies.

Procedure:

  • Animal Preparation: The animal is anesthetized and a tail vein catheter is inserted for radiotracer injection. The animal is then positioned in the PET scanner.

  • PET Scan: A dynamic PET scan is initiated, and [¹⁸F]Me-BenPip is injected as a bolus through the tail vein catheter. Dynamic emission data are collected for 60-90 minutes.

  • Blocking Studies: To demonstrate target specificity, a separate group of animals is pre-treated with a blocking dose of an unlabeled sigma-1 receptor ligand (e.g., SA4503) prior to the injection of [¹⁸F]Me-BenPip. A significant reduction in brain uptake in the pre-treated animals indicates specific binding.

  • Image Analysis: PET images are reconstructed and co-registered with an anatomical image (CT or MRI). Regions of interest (ROIs) are drawn on brain structures, and time-activity curves (TACs) are generated. The uptake is often quantified as the Standardized Uptake Value (SUV).

Translation to Human Studies

Following successful pre-clinical evaluation, the translation of [¹⁸F]Me-BenPip to human studies would involve regulatory approval, dosimetry studies to determine the safe injected dose, and clinical trials to validate its utility in imaging neuroreceptors in healthy volunteers and patient populations. The faster clearance of lower-affinity tracers can be advantageous in human studies, and this should be a consideration in the development of 2-(4-methyl-benzyl)-piperidine derivatives.[9]

Conclusion

The 2-(4-methyl-benzyl)-piperidine scaffold represents a promising platform for the development of novel PET radiotracers for imaging key neuroreceptors like the sigma-1 receptor. The protocols outlined in this guide provide a comprehensive framework for the radiosynthesis, in vitro characterization, and in vivo evaluation of such tracers. Through rigorous and systematic evaluation, these molecular imaging agents have the potential to significantly advance our understanding of the role of these receptors in health and disease, and to aid in the development of new therapeutic strategies for a range of neurological disorders.

References

  • Maestrup, E., et al. (2021). [¹⁸F]Fluspidine—A PET Tracer for Imaging of σ1 Receptors in the Central Nervous System. Pharmaceuticals, 14(9), 856. [Link]

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  • Shen, B., et al. (2023). A Practical Guide to Sigma-1 Receptor Positron Emission Tomography/Magnetic Resonance Imaging: A New Clinical Molecular Imaging Method to Identify Peripheral Pain Generators in Patients with Chronic Pain. Journal of Clinical Medicine, 12(22), 7010. [Link]

  • McCormick, J. L., et al. (2000). 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. Journal of Medicinal Chemistry, 43(16), 3057-3064. [Link]

  • Sarto, F., et al. (2023). A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging. International Journal of Molecular Sciences, 24(22), 16183. [Link]

  • Wang, C., et al. (2019). Novel radioligands for imaging sigma-1 receptor in brain using positron emission tomography (PET). Acta Pharmaceutica Sinica B, 9(6), 1204-1215. [Link]

  • Ishiwata, K., et al. (2001). In vivo characterization of radioiodinated (+)-2-[4-(4-iodophenyl) piperidino] cyclohexanol as a potential sigma-1 receptor imaging agent. Nuclear Medicine and Biology, 28(2), 193-200. [Link]

  • Neuber, C., et al. (2012). Synthesis and in vitro characterization of trans- and cis-[(18)F]-4-methylbenzyl 4-[(pyrimidin-2-ylamino)methyl]-3-fluoropiperidine-1-carboxylates as new potential PET radiotracer candidates for the NR2B subtype N-methyl-D-aspartate receptor. European Journal of Medicinal Chemistry, 53, 408-415. [Link]

  • Wang, C., et al. (2019). Novel radioligands for imaging sigma-1 receptor in brain using positron emission tomography (PET). ScienceOpen. [Link]

  • Shen, B., et al. (2017). A New Positron Emission Tomography (PET) Radioligand for Imaging Sigma-1 Receptors in Living Subjects. Scientific Reports, 7, 43336. [Link]

  • Chalon, S., et al. (2011). Synthesis, Evaluation and Metabolic Studies of Radiotracers Containing a 4-(4-[18F]-fluorobenzyl)piperidin-1-yl Moiety for the PET Imaging of NR2B NMDA Receptors. European Journal of Medicinal Chemistry, 46(6), 2356-2365. [Link]

  • Waterhouse, R. N., et al. (2006). In vivo evaluation in rats of [(18)F]1-(2-fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine as a potential radiotracer for PET assessment of CNS sigma-1 receptors. Nuclear Medicine and Biology, 33(4), 537-544. [Link]

  • Shiue, C. Y., et al. (1997). N-(N-benzylpiperidin-4-yl)-2-[18F]fluorobenzamide: A Potential Ligand for PET Imaging of Sigma Receptors. Nuclear Medicine and Biology, 24(4), 335-341. [Link]

  • Katsifis, A., et al. (2013). Synthesis and Radiosynthesis of a Novel PET Fluorobenzyl Piperazine for Melanoma Tumour Imaging; [18F]MEL054. Australian Journal of Chemistry, 66(4), 438-445. [Link]

  • Waterhouse, R. N., et al. (2006). In vivo evaluation in rats of [(18)F]1-(2-fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine as a potential radiotracer for PET assessment of CNS sigma-1 receptors. Nuclear Medicine and Biology, 33(4), 537-544. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Challenges in the Scale-Up of Piperidine Synthesis

Welcome to the Technical Support Center for Piperidine Synthesis Scale-Up. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of transitioning piperidine sy...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Piperidine Synthesis Scale-Up. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of transitioning piperidine synthesis from the laboratory bench to pilot plant and production scales. As your senior application scientist, my goal is to provide not just protocols, but the underlying scientific principles and field-proven insights to empower you to overcome common hurdles. The information herein is structured to address both immediate troubleshooting needs and broader strategic questions encountered during process development.

Troubleshooting Guide: Real-Time Problem Solving

This section addresses specific, acute issues that can arise during the scale-up of piperidine synthesis, particularly focusing on the most common industrial method: the catalytic hydrogenation of pyridine.[1]

Q1: My hydrogenation reaction has stalled or is showing low conversion. What's wrong?

An incomplete reaction is one of the most frequent challenges in scaling up catalytic hydrogenations. The cause often lies in catalyst activity, mass transfer limitations, or insufficient reaction drive.

Probable Causes & Corrective Actions:

  • Catalyst Deactivation/Poisoning:

    • The "Why": At scale, the larger volumes of starting materials and solvents can introduce impurities (e.g., sulfur, halides) not detectable at the lab level, which can poison precious metal catalysts. The piperidine product itself can also act as a catalyst poison.[2]

    • Solution:

      • Ensure the purity of your pyridine feedstock and solvent. Pre-treatment of starting materials may be necessary.

      • Consider using a catalyst less prone to poisoning, such as rhodium.[3]

      • Increase the catalyst loading, but be mindful of the cost implications.

      • If catalyst deactivation is suspected mid-reaction, a fresh batch of catalyst may be required.

  • Poor Hydrogen Mass Transfer:

    • The "Why": The reaction occurs at the interface of the hydrogen gas, the liquid solvent, and the solid catalyst surface. In a large reactor, simply increasing the stir rate may not be enough to ensure sufficient hydrogen is dissolved in the liquid phase to sustain the reaction rate.

    • Solution:

      • Increase Agitation: Ensure the reactor's agitation is sufficient to create a good vortex and disperse hydrogen bubbles effectively.

      • Increase Hydrogen Pressure: Incrementally increasing the hydrogen pressure will increase its solubility in the reaction medium, driving the reaction forward.[3]

      • Check Sparging Equipment: Ensure the hydrogen delivery tube (sparger) is not blocked and is designed to produce fine bubbles for better gas dispersion.

  • Insufficient Temperature:

    • The "Why": While many hydrogenations are exothermic, an initial energy input is required to overcome the activation energy.[4] Large volumes of solvent have high thermal inertia and may require more heating than anticipated to reach the optimal reaction temperature.

    • Solution: Gradually increase the reaction temperature while carefully monitoring for any increase in byproduct formation.[3] A kinetic study can help determine the optimal temperature profile.[5]

Q2: I'm observing significant amounts of partially hydrogenated intermediates (e.g., tetrahydropyridine). How can I drive the reaction to completion?

The formation of stable intermediates suggests the reaction conditions are not vigorous enough for the final reduction step.

Probable Causes & Corrective Actions:

  • Sub-optimal Catalyst or Conditions:

    • The "Why": The complete saturation of the aromatic pyridine ring requires a highly active catalyst and sufficient energy. The final hydrogenation step can sometimes be slower than the initial ones.

    • Solution:

      • Extend Reaction Time: Continue the reaction, monitoring by GC or HPLC until the intermediate is consumed.[6]

      • Increase Catalyst Loading: A higher catalyst-to-substrate ratio can provide more active sites to complete the reduction.[3]

      • Switch Catalysts: Some catalysts are more effective at full saturation. Rhodium on carbon (Rh/C) or rhodium oxide (Rh₂O₃) are known to be highly active for hydrogenating a wide variety of pyridines under mild conditions.[7]

Q3: My final product is contaminated with unreacted pyridine. How can I purify it at scale?

Separating piperidine from pyridine is a classic challenge due to their similar boiling points and the potential to form an azeotrope, making simple distillation ineffective.[8]

Probable Causes & Corrective Actions:

  • Azeotrope Formation:

    • The "Why": Piperidine and pyridine can form a constant boiling point mixture (azeotrope), which means their vapors have the same composition as the liquid, preventing separation by fractional distillation.[8]

    • Solution 1: Acid-Base Extraction: This is a highly effective and scalable chemical method.

      • Principle: Utilizes the difference in basicity (pKa) between the more basic piperidine and the less basic pyridine.

      • Protocol: Dissolve the mixture in a suitable, water-immiscible organic solvent (e.g., toluene, diethyl ether). Wash the organic solution with a dilute aqueous acid (e.g., 1 M HCl). The more basic piperidine will be protonated and move into the aqueous layer, while the pyridine remains in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) to regenerate the free piperidine, which is then extracted with an organic solvent.[8]

    • Solution 2: Azeotropic Distillation with an Entrainer:

      • Principle: A third component (entrainer), such as a hydrocarbon, is added to form a new, lower-boiling azeotrope with one of the components (and often water), allowing it to be removed by distillation.[8][9] This method is effective but requires careful selection of the entrainer and significant process development.

    • Solution 3: Salt Formation & Filtration:

      • Principle: Piperidine can be selectively precipitated as a salt, which can be filtered off.

      • Protocol: A patented method involves bubbling CO₂ gas through a solution of the piperidine/pyridine mixture in an organic solvent. Piperidine reacts to form a solid salt, which is filtered. The salt is then treated with a base to liberate the pure piperidine.[10]

Q4: The reaction is highly exothermic and difficult to control. What are the risks and solutions?

Exothermic reactions are a major safety and quality concern during scale-up.[4] Failure to manage heat can lead to a runaway reaction, excessive pressure buildup, and the formation of impurities due to side reactions at elevated temperatures.

Probable Causes & Corrective Actions:

  • Inadequate Heat Removal:

    • The "Why": As reactor volume increases, the surface area-to-volume ratio decreases. This means a large reactor cannot dissipate heat as efficiently as a small laboratory flask.

    • Solution:

      • Controlled Addition: Add one of the reagents (e.g., the pyridine solution) slowly to the reactor containing the catalyst and solvent. This allows the reactor's cooling system to keep pace with the heat being generated.[11]

      • Efficient Cooling System: Ensure the reactor is equipped with an adequate cooling jacket and that the coolant flow rate and temperature are sufficient.

      • Dilution: Running the reaction at a lower concentration can help, as the solvent acts as a heat sink. However, this reduces reactor throughput.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up piperidine synthesis?

Beyond the specific issues above, several key challenges must be considered from the outset:[4]

  • Heat Management: As discussed, managing the exothermic nature of hydrogenation is critical for safety and product quality.[1][4]

  • Catalyst Handling & Separation: Heterogeneous catalysts, while preferred for easy separation, can be pyrophoric (ignite spontaneously in air), especially after use.[1] They also require robust filtration systems at scale. Homogeneous catalysts offer high activity but their separation from the product can be difficult and expensive.[12][13]

  • Impurity Profile: Side reactions that are minor at the lab scale can become significant in a large reactor, leading to a more complex impurity profile and challenging purification.[4]

  • Purification Methods: Lab-scale purification techniques like column chromatography are not economically viable for large quantities. Scalable methods such as distillation, crystallization, or acid-base extraction are necessary.[4][8]

  • Safety: Piperidine and its precursors are flammable, corrosive, and toxic liquids.[11][14] Handling large quantities requires stringent safety protocols, proper personal protective equipment (PPE), and engineered controls like well-ventilated areas and explosion-proof equipment.[15][16]

Q2: How do I choose the right catalyst for a large-scale pyridine hydrogenation?

The choice depends on a balance of activity, selectivity, cost, and ease of handling at an industrial scale.

Catalyst Type Common Examples Advantages for Scale-Up Disadvantages for Scale-Up
Heterogeneous Palladium on Carbon (Pd/C), Platinum Oxide (PtO₂), Raney Nickel, Rhodium on Carbon (Rh/C)[3]Easy to separate from the reaction mixture by filtration, can often be recycled, robust and stable.[12][13]Can be pyrophoric, may require higher temperatures/pressures, potential for metal leaching into the product.[1]
Homogeneous Rhodium and Iridium complexes with phosphine ligands[1][17]High activity and selectivity under mild conditions, well-defined active sites allow for fine-tuning.[12][18]Difficult and expensive to separate from the product, catalysts can be expensive and sensitive to air/moisture.[1][12]

Recommendation: For most large-scale applications, heterogeneous catalysts are preferred due to the straightforward separation process.[13] Rhodium-based catalysts are often chosen for their high activity under mild conditions, which can improve safety and reduce byproduct formation.[7]

Q3: What is the impact of solvent choice on scale-up?

The solvent plays a crucial role in reaction kinetics, safety, and downstream processing.[19]

  • Reaction Rate: Polar solvents can influence the reaction rate. For some piperidine syntheses, ethanol has been shown to accelerate the reaction compared to methanol.[20]

  • Solubility: Reagents must remain soluble throughout the reaction. Poor solubility can lead to handling issues and inconsistent reaction rates.[21] For example, some bases like cesium carbonate can be difficult to use at scale due to poor solubility.[22]

  • Safety & Environmental: The solvent's flash point, toxicity, and environmental impact are critical considerations at scale. "Green" solvents like ethanol are often preferred.[20]

  • Work-up: The solvent should allow for easy separation of the product. A solvent that forms an azeotrope with the product or water can complicate purification.[8]

Q4: What analytical techniques are essential for monitoring a scaled-up reaction?

Real-time or at-line monitoring is crucial for process control, safety, and determining reaction completion.[6]

Technique Application Advantages Disadvantages
TLC Quick, qualitative check of reaction progress.Simple, rapid, and cost-effective.[6]Limited quantitative accuracy.
GC / GC-MS Quantitative analysis of volatile components (pyridine, piperidine, intermediates).High sensitivity and selectivity for identification and quantification.[6][23]Requires sample work-up, not real-time.
HPLC Quantitative analysis of non-volatile starting materials, products, and impurities.Precise and reliable for determining yield and purity.[6][23]Can be slower than GC, requires method development.
FTIR / NMR In-situ or at-line monitoring of functional group conversion.Provides real-time mechanistic information.[6]Can be expensive to implement in a plant setting.

Visualizations & Protocols

Diagrams

Scale_Up_Workflow cluster_prep 1. Preparation & Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification Setup Reactor Setup (Inert Atmosphere Purge) Charge Charge Reactor with Solvent & Catalyst Setup->Charge Pressurize Pressurize with H₂ Pyridine Prepare Pyridine Solution Add Controlled Addition of Pyridine Solution Pyridine->Add Transfer Heat Heat to Target Temp. Pressurize->Heat Heat->Add Monitor Stir & Monitor (Temp, Pressure, GC/HPLC) Add->Monitor Cool Cool & Vent Reactor Monitor->Cool Reaction Complete Filter Filter Catalyst (Caution: Pyrophoric) Cool->Filter Solvent Solvent Removal (Distillation) Filter->Solvent Extract Acid-Base Extraction (to remove Pyridine) Solvent->Extract Crude Product Distill Final Distillation Extract->Distill Product High-Purity Piperidine Distill->Product

Caption: General workflow for catalytic hydrogenation scale-up.

Troubleshooting_Tree cluster_sol1 Solutions cluster_sol2 Solutions cluster_sol3 Solutions Start Problem: Low Conversion Cause1 Possible Cause: Catalyst Poisoning? Start->Cause1 Cause2 Possible Cause: Poor H₂ Mass Transfer? Start->Cause2 Cause3 Possible Cause: Conditions Too Mild? Start->Cause3 Sol1 Test catalyst on known substrate Use fresh, high-purity catalyst Consider Rhodium catalyst Cause1->Sol1 Verify Sol2 Increase agitation speed Increase H₂ pressure Check H₂ sparger Cause2->Sol2 Verify Sol3 Increase reaction time Increase reaction temperature Increase catalyst loading Cause3->Sol3 Verify

Caption: Decision tree for troubleshooting low conversion.

Experimental Protocols
Protocol 1: Scalable Catalytic Hydrogenation of Pyridine

This protocol is a representative example and must be adapted and optimized for specific equipment and substrates.

Materials:

  • Pyridine (1.0 eq)

  • 10% Palladium on Carbon (Pd/C, 1-5 mol%) or 5% Rhodium on Carbon (Rh/C, 0.5-1 mol%)

  • Solvent (e.g., Ethanol, Methanol, TFE)

  • High-pressure reactor (autoclave) with temperature control, mechanical stirring, and gas inlet/outlet

  • Filtration aid (e.g., Celite®)

  • Hydrogen gas (high purity)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reactor Setup: Ensure the reactor is clean and dry. Purge the vessel thoroughly with an inert gas (e.g., Nitrogen) to remove all oxygen.

  • Charging: Under the inert atmosphere, carefully charge the reactor with the solvent and the hydrogenation catalyst. Seal the reactor.

  • Purging: Begin stirring and purge the reactor system with hydrogen gas three times to remove the inert gas.

  • Reaction Execution:

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5-10 bar).[1][3]

    • Heat the mixture to the target temperature (e.g., 40-80 °C).[1][3]

    • Slowly add a solution of pyridine in the reaction solvent via a charging pump. Monitor the reactor temperature and pressure closely; control the addition rate to maintain a stable temperature.

    • After the addition is complete, continue stirring at the set temperature and pressure for the required time (e.g., 4-16 hours).[1][7]

  • Reaction Monitoring: Periodically (and safely) take samples to monitor the consumption of pyridine and the formation of piperidine by GC or HPLC.

  • Work-up:

    • Once the reaction is complete, cool the reactor to room temperature.

    • Carefully vent the excess hydrogen gas and purge the reactor with inert gas.

    • Open the reactor and dilute the mixture with additional solvent if necessary.

    • Crucial Safety Step: Carefully filter the mixture through a pad of Celite® to remove the catalyst. The catalyst may be pyrophoric. Do not allow the filter cake to dry completely in the air. Immediately quench the filter cake with water or keep it wet with solvent until it can be safely stored or disposed of.[1]

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude piperidine.

Protocol 2: Purification of Crude Piperidine via Acid-Base Extraction

Materials:

  • Crude Piperidine (containing pyridine)

  • Toluene (or other water-immiscible organic solvent)

  • 1 M Hydrochloric Acid (HCl) solution

  • 5 M Sodium Hydroxide (NaOH) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Separatory funnel or reactor equipped for liquid-liquid extraction

Procedure:

  • Dissolution: Dissolve the crude piperidine in 3-5 volumes of toluene.

  • Acidic Wash: Transfer the solution to a separatory funnel or extraction vessel. Add an equal volume of 1 M HCl solution. Shake vigorously and allow the layers to separate. The piperidine will be protonated and move to the bottom aqueous layer. The pyridine will largely remain in the top organic (toluene) layer.

  • Separation: Drain the bottom aqueous layer into a clean vessel. Discard the top organic layer (which contains the pyridine).

  • Basification: Cool the acidic aqueous layer in an ice bath. Slowly and carefully add 5 M NaOH solution with stirring until the solution is strongly basic (pH > 12). This will regenerate the free piperidine, which may separate as an oily layer.

  • Extraction: Extract the basified aqueous solution three times with fresh portions of toluene.

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solution under reduced pressure to yield purified piperidine.

  • Final Purification: The resulting piperidine can be further purified by fractional distillation if required.

References
  • Benchchem. (n.d.). Scale-Up Synthesis of trans-2-Piperidin-1-ylcyclopentanol: Application Notes and Protocols.
  • Benchchem. (n.d.). Common challenges in working with piperidine-based compounds.
  • Benchchem. (n.d.). A Comparative Guide to Analytical Techniques for Monitoring the Synthesis of Methyl 2-(piperidin-1-yl)benzoate.
  • Benchchem. (n.d.). Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine.
  • Ghasemzadeh, M. A., & Gure, R. (2020). Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. Asian Journal of Green Chemistry.
  • Ghasemzadeh, M. A., & Gure, R. (2020). Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. Asian Journal of Green Chemistry.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of Piperidine from Pyridine.
  • Benchchem. (n.d.). .
  • Ghafuri, H., & Zare, K. (2019).
  • Kawanami, H., et al. (2021).
  • Williams, J. T., et al. (2006).
  • Kawanami, H., et al. (2021). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society.
  • University of Liverpool Repository. (n.d.).
  • Benchchem. (n.d.). Addressing poor solubility of piperidine derivatives in reactions.
  • Biosynce. (n.d.). What are the detection methods for piperidine?
  • Iaroshenko, V. O., et al. (2022).
  • CN101602748B. (n.d.). A kind of purification method of high-purity piperidine.
  • ResearchGate. (n.d.). Synthesis of Highly Functionalized Piperidines via One-Pot, Five-Component Reactions in the Presence of Acetic Acid Solvent.
  • Unknown. (n.d.).
  • Loba Chemie. (n.d.).
  • US2363158A. (n.d.). Process for the purification of piperidine.
  • Iaroshenko, V. O., et al. (2022).
  • US2363157A. (n.d.). Process for purifying piperidine.
  • Blog. (n.d.).
  • Organic Chemistry Portal. (n.d.). Piperidine synthesis.
  • DTIC. (n.d.). Piperidine Synthesis.
  • Benchchem. (n.d.). Application Notes and Protocols: Large-Scale Synthesis of 1-Piperidinepropanol.
  • Butt, N. A., et al. (n.d.).
  • Penta chemicals. (2024).
  • Chemos GmbH&Co.KG. (n.d.).
  • ResearchGate. (n.d.).
  • Scripps Research and Rice University. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals.
  • ResearchGate. (n.d.).
  • L. S. L. de-Macedo, et al. (n.d.). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent.
  • Benchchem. (n.d.). Troubleshooting N-hydroxy-1-piperidinecarboximidamide stability and degradation.
  • A Review on Analytical Methods for Piperazine Determin
  • Wikipedia. (n.d.). Piperidine.
  • ResearchGate. (n.d.). Research on a cleaner production process of piperidine.
  • Butt, N. A., et al. (2020).
  • Clayman, A. D., et al. (n.d.).
  • ACS Publications. (2020).

Sources

Optimization

Technical Support Center: Resolving Azeotropic Mixtures in Piperidine Purification

Welcome to the technical support guide for the purification of piperidine. This document serves as a resource for researchers, scientists, and drug development professionals encountering challenges with piperidine purifi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of piperidine. This document serves as a resource for researchers, scientists, and drug development professionals encountering challenges with piperidine purification, specifically the separation of its persistent azeotrope with water. Here, we provide in-depth, field-proven answers and protocols to ensure you achieve the desired purity for your critical applications.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental principles behind the challenges in piperidine purification.

Q1: What is a piperidine-water azeotrope, and why is it problematic?

An azeotrope is a mixture of two or more liquids whose components cannot be separated by simple distillation.[1] This occurs because the vapor phase has the same composition as the liquid phase at the azeotropic point.[2] Piperidine and water form a minimum-boiling azeotrope, meaning the azeotrope boils at a temperature lower than either pure component.[3] This is problematic because attempting to purify wet piperidine via standard distillation will cause the water and piperidine to distill together at a constant temperature and composition, preventing the isolation of pure, anhydrous piperidine.[4][5]

Q2: What are the physical properties of the piperidine-water azeotrope?

Understanding the boiling point and composition of the azeotrope is critical for designing an effective purification strategy.

ComponentBoiling Point (at 1 atm)Azeotrope Composition (by mass)Azeotrope Boiling Point (at 1 atm)
Piperidine106 °C[6][7]~65% Piperidine[3]92.8 °C[2][3]
Water100 °C~35% Water

Q3: Why is simply using a drying agent like potassium hydroxide (KOH) sometimes insufficient?

Using a strong base like potassium hydroxide (KOH) is a crucial first step for removing the bulk of water from piperidine.[4][5] KOH is effective because it is highly hygroscopic and does not react with piperidine. However, for applications requiring exceptionally high purity, this "pre-drying" step may not remove all residual water.[3][5] A final distillation is almost always necessary to remove dissolved impurities and achieve anhydrous conditions. Distilling directly after decanting from KOH is a common and effective final polishing step.[4][5]

Q4: What are the primary laboratory-scale methods to break the piperidine-water azeotrope?

There are two main strategies employed in a laboratory setting:

  • Salting Out & Distillation: This involves adding a salt or base (like KOH) to the wet piperidine. This reduces the mutual solubility of piperidine and water, allowing for a coarse separation by decantation, followed by a final distillation of the piperidine layer over fresh drying agent.[3][4]

  • Azeotropic Distillation with a Ternary Entrainer: This advanced technique involves adding a third component (an "entrainer"), such as benzene or toluene, to the mixture.[8][9] This forms a new, lower-boiling ternary azeotrope (e.g., benzene-water-piperidine) that removes the water, allowing pure piperidine to be recovered.[8][10]

Part 2: Troubleshooting Guide & Experimental Protocols

This section provides step-by-step solutions to common purification problems.

Problem: My piperidine is wet after an aqueous workup, and I need to obtain a pure, anhydrous product.

This is the most common challenge. Below are two detailed protocols, ranging from a standard procedure to a more advanced one for stubborn cases or very high purity requirements.

Solution A: Pre-drying with KOH Followed by Simple Distillation

This is the most direct and widely used method for drying piperidine in a research setting. It leverages the "salting out" effect and the desiccating power of KOH.

Causality: Potassium hydroxide pellets serve a dual purpose. First, they absorb a significant amount of water. Second, by dissolving in the aqueous layer, they increase the solution's ionic strength, which significantly decreases the solubility of the organic piperidine, causing it to separate more cleanly. The final distillation then removes non-volatile impurities and any remaining trace moisture.

Experimental Protocol:

  • Pre-drying: Place the wet piperidine in a suitable round-bottom flask. Add solid KOH pellets (approximately 10-20% of the piperidine volume). Swirl the mixture and allow it to stand for several hours, or preferably overnight. You will notice the formation of a separate, dense aqueous layer as the KOH absorbs water.[4][5]

  • Decantation: Carefully decant or pipette the upper piperidine layer away from the aqueous KOH sludge and any remaining solid pellets. Transfer the piperidine to a clean, dry distillation flask.[4][5]

  • Final Drying & Distillation: Add a few fresh pellets of KOH or another suitable drying agent (like calcium hydride) to the distillation flask along with boiling chips.

  • Setup: Assemble a standard simple distillation apparatus. Ensure all glassware is thoroughly dried to prevent re-introducing moisture.

  • Distillation: Heat the flask and collect the fraction that boils at 106 °C (at standard atmospheric pressure).[4][7] Discard any initial, lower-boiling fractions.

Safety Note: Piperidine is highly flammable, toxic, and corrosive.[11][12] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[13][14][15] Ensure the distillation apparatus is properly secured and away from ignition sources.[11]

Solution B: Azeotropic Distillation with a Ternary Entrainer (Toluene)

This method is highly effective for removing water to very low levels and is suitable for larger scales or when the highest purity is demanded.

Causality: This process works by introducing toluene as an entrainer. Toluene forms a low-boiling azeotrope with water (boiling point ~84 °C), which has a lower boiling point than both the piperidine-water azeotrope (92.8 °C) and pure piperidine (106 °C).[10] By using a Dean-Stark apparatus, the water-toluene azeotrope is continuously removed from the system. The condensed vapor phase separates into two layers in the Dean-Stark trap: an upper toluene layer, which is returned to the distillation flask, and a lower aqueous layer, which is collected and removed. Once all the water is removed, the temperature of the distillate will rise, indicating that pure, dry piperidine can be collected.

Experimental Protocol:

  • Apparatus Setup: Assemble a distillation apparatus equipped with a Dean-Stark trap and a reflux condenser.

  • Charging the Flask: To the distillation flask, add the wet piperidine and toluene. A common starting ratio is approximately 1:1 by volume. Add boiling chips.

  • Azeotropic Removal of Water: Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. As the condensate cools, it will separate into an upper toluene layer and a lower water layer.[10]

  • Monitoring: Continue the distillation, periodically draining the collected water from the bottom of the Dean-Stark trap. The process is complete when no more water collects in the trap.

  • Toluene Removal: Once all water is removed, reconfigure the apparatus for simple distillation (remove the Dean-Stark trap). Distill off the excess toluene (boiling point ~111 °C).

  • Final Product Collection: After all the toluene has been removed, the temperature will rise to the boiling point of piperidine. Change the receiving flask and collect the pure, anhydrous piperidine fraction at 106 °C .[10]

Part 3: Visualization & Method Selection

Choosing the right purification method depends on your specific experimental needs, such as the required purity, the scale of the experiment, and the available equipment.

Workflow for Azeotropic Distillation with a Dean-Stark Trap

Azeotropic_Distillation_Workflow start Start: Wet Piperidine charge_flask Charge Flask: Wet Piperidine + Toluene Entrainer start->charge_flask setup_dean_stark Assemble Distillation Apparatus with Dean-Stark Trap charge_flask->setup_dean_stark heat Heat to Reflux setup_dean_stark->heat distill_azeotrope Toluene-Water Azeotrope Distills (BP ~84°C) heat->distill_azeotrope condense_separate Vapor Condenses & Separates in Dean-Stark Trap distill_azeotrope->condense_separate check_water Is Water Still Collecting? condense_separate->check_water remove_water Drain Water Layer from Trap check_water->remove_water Yes reconfigure Water Removed. Reconfigure for Simple Distillation. check_water->reconfigure No remove_water->heat distill_toluene Distill & Remove Excess Toluene (BP ~111°C) reconfigure->distill_toluene collect_product Collect Pure Anhydrous Piperidine (BP 106°C) distill_toluene->collect_product end End: Purified Piperidine collect_product->end

Caption: Workflow for drying piperidine using azeotropic distillation.

Decision Guide for Purification Method

Decision_Tree start Start: Wet Piperidine Sample purity_req Is Ultra-High Purity (>99.5%) Required? start->purity_req scale Is the Scale >100 mL? purity_req->scale No method_azeo Recommended Method: Azeotropic Distillation with Toluene purity_req->method_azeo Yes method_koh Recommended Method: Pre-dry with KOH, then Simple Distillation scale->method_koh No scale->method_azeo Yes

Caption: Logic for selecting the appropriate piperidine purification method.

References

  • Penta Chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]

  • Google Patents. (1944). US2363157A - Process for purifying piperidine.
  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 8). Understanding Piperidine: Properties, Uses, and Safety Precautions. Retrieved from [Link]

  • Solubility of Things. (n.d.). Piperidine. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Piperidine. Retrieved from [Link]

  • PubChem - National Institutes of Health. (n.d.). Piperidine. Retrieved from [Link]

  • Google Patents. (2021). CN113461596A - Method for treating mixed liquid containing piperidine and water.
  • Google Patents. (1944). US2363159A - Purification of piperidine.
  • Google Patents. (2009). CN101602748B - A kind of purification method of high-purity piperidine.
  • Google Patents. (1944). US2363158A - Process for the purification of piperidine.
  • Sciencemadness.org. (2018). Piperidine from the hydrolysis of piperine. Retrieved from [Link]

  • cdn.preterhuman.net. (n.d.). Azeotropic data for binary mixtures. Retrieved from [Link]

  • Koch Modular. (n.d.). Distillation. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Drying Methods. Retrieved from [Link]

  • DWSIM. (n.d.). Double Distillation Column Process for Separation of Azeotropic Mixture (Pyridine-Water) using Pressure Swing Distillation(PSD). Retrieved from [Link]

  • Unknown Source. (2020, April 23).

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Selection for Piperidine Ring Formation

Welcome to the Technical Support Center for piperidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection for forming the...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for piperidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection for forming the piperidine ring, a crucial scaffold in medicinal chemistry.[1] Here, we move beyond simple protocols to address the "why" behind catalyst and condition selection, offering troubleshooting guides and FAQs to resolve common experimental hurdles.

Section 1: Troubleshooting Guide by Synthetic Method

The formation of the piperidine ring can be approached through several catalytic pathways, each with its own set of challenges. This section provides a structured troubleshooting guide for the most common methods.

Catalytic Hydrogenation of Pyridines

The direct hydrogenation of pyridines is an atom-economical route to piperidines, but the aromatic stability of the pyridine ring and potential for catalyst inhibition present significant challenges.[1][2][3]

Common Issues & Solutions
ProblemPotential Cause(s)Recommended Solution(s)
Slow or Incomplete Reaction 1. Catalyst Poisoning: The basic nitrogen of pyridine/piperidine can bind strongly to the catalyst's metal center, inhibiting its activity.[4] Impurities like sulfur or phosphine compounds from previous steps can also act as poisons.[2] 2. Insufficient Reaction Conditions: The high stability of the aromatic ring requires sufficient energy input. Low temperature or hydrogen pressure may be inadequate.[2][5]1. Purify Starting Material: Ensure the pyridine precursor is free from potential catalyst poisons.[2][5] 2. Use Acidic Additives: Adding glacial acetic acid or HCl protonates the pyridine nitrogen, forming a pyridinium salt.[2][6] This reduces its ability to coordinate with and poison the catalyst, enhancing reactivity.[2][6] 3. Optimize Catalyst & Conditions: Rhodium-based catalysts (e.g., Rh/C, Rh₂O₃) are often more active than palladium for pyridine reduction.[2][4] Consider increasing hydrogen pressure (e.g., 5-80 bar) and temperature (e.g., 40-80 °C).[2][5][7]
Formation of Over-Reduction Byproducts (e.g., Ring Opening) 1. Harsh Reaction Conditions: High temperatures and pressures can lead to C-N bond cleavage, resulting in ring-opened byproducts like pentylamines.[5] 2. Highly Active/Non-Selective Catalyst: Catalysts like Raney Nickel under forcing conditions can be too aggressive.[5]1. Modify Reaction Conditions: Decrease the reaction temperature and/or hydrogen pressure. Closely monitor the reaction and stop it once the starting material is consumed.[5] 2. Switch to a More Selective Catalyst: Rh/C or specific rhodium complexes often offer better selectivity and minimize over-reduction.[5]
Low Diastereoselectivity (for substituted pyridines) 1. Catalyst Choice: The catalyst surface plays a crucial role in directing the stereochemical outcome. 2. Reaction Temperature: Higher temperatures can overcome the activation energy barrier for the formation of the less stable diastereomer, reducing selectivity.[8]1. Optimize Catalyst: Heterogeneous catalysts like Rh₂O₃ have been shown to favor the formation of cis-isomers in multisubstituted pyridines.[4] 2. Lower Reaction Temperature: Running the reaction at a lower temperature can significantly improve the diastereomeric ratio.[8]
Experimental Protocol: Hydrogenation of 2-substituted Pyridine using PtO₂
  • Reactor Setup: In a high-pressure reactor, add the substituted pyridine (1.0 eq) and glacial acetic acid as the solvent.

  • Catalyst Addition: Under an inert atmosphere, add PtO₂ (Adams' catalyst), typically at a loading of 1-5 mol%.[2]

  • Hydrogenation: Seal the reactor. Purge the system with hydrogen gas 3-5 times. Pressurize the reactor to the desired pressure (e.g., 50-70 bar).[9]

  • Execution: Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., up to 80°C) for the required time (typically 4-24 hours).[2] Monitor the reaction progress by GC-MS or TLC.

  • Workup: Once complete, cool the reactor and carefully vent the hydrogen. Purge the system with an inert gas. The catalyst is removed by filtration through a pad of celite.[10]

Reductive Amination

This powerful method constructs the piperidine ring by forming two C-N bonds in a single pot, typically from a dicarbonyl compound and an amine source.

Common Issues & Solutions
ProblemPotential Cause(s)Recommended Solution(s)
Low Yield / Incomplete Reaction 1. Inefficient Iminium Ion Formation: The reaction proceeds via an iminium ion intermediate, and its formation is often the rate-limiting step. This step is pH-dependent. 2. Reducing Agent Decomposition: Borohydride-based reducing agents are sensitive to moisture and can be unstable at low pH.[11]1. Optimize pH: The optimal pH for iminium ion formation is typically mildly acidic (pH 4-6). Additives like acetic acid can be used to achieve this.[11] 2. Select Appropriate Reducing Agent: Sodium triacetoxyborohydride (STAB) is often a superior choice as it is more tolerant of acidic conditions and less prone to hydrolyzing compared to sodium borohydride.[11] 3. Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous reagents and solvents to prevent decomposition of the reducing agent.[11]
Formation of Side Products (e.g., Amine from Carbonyl Reduction) 1. Direct Carbonyl Reduction: The reducing agent can directly reduce the carbonyl group before imine formation occurs.1. Use a Less Reactive Reducing Agent: STAB is generally milder than sodium cyanoborohydride or sodium borohydride, which helps to minimize the direct reduction of the carbonyl starting material.
Poor Stereoselectivity 1. Substrate Control: The inherent stereochemistry of the dicarbonyl starting material may not be sufficient to direct the desired outcome.1. Substrate Modification: Introduce chiral auxiliaries or directing groups on the dicarbonyl or amine substrate to influence the stereochemical outcome of the cyclization.
Aza-Diels-Alder Reaction

This cycloaddition reaction between an imine (dienophile) and a diene is a powerful tool for creating substituted piperidine rings, often with good stereocontrol.[12][13]

Common Issues & Solutions
ProblemPotential Cause(s)Recommended Solution(s)
Low or No Reactivity 1. Unactivated Dienophile: The imine may not be sufficiently electrophilic to react with the diene. 2. In-situ Imine Instability: If the imine is generated in situ, it may be unstable and decompose before reacting.1. Use a Lewis Acid Catalyst: Lewis acids (e.g., Sn(OTf)₂) can coordinate to the imine nitrogen, increasing its electrophilicity and accelerating the reaction.[14] 2. Attach Electron-Withdrawing Group: Placing an electron-withdrawing group on the imine nitrogen increases the reaction rate.[15]
Formation of Side Products 1. Polymerization/Decomposition: Side reactions can occur, especially at higher temperatures.[2] 2. Stepwise Mechanism: For some substrates, the reaction may proceed through a stepwise Mannich-Michael pathway rather than a concerted cycloaddition, which can open up avenues for side reactions.[13][15]1. Control Temperature: Lowering the reaction temperature can help minimize the formation of side products.[2] 2. Optimize Reaction Time: Monitor the reaction closely to prevent prolonged reaction times that might lead to product degradation.[2]

Section 2: Catalyst Selection & Data

Choosing the right catalyst is critical and depends on factors like substrate functionality, desired conditions (temperature, pressure), and cost.

Catalyst Performance Comparison for Pyridine Hydrogenation

This table summarizes the typical performance of common heterogeneous catalysts for the hydrogenation of pyridines to piperidines.

CatalystTypical Pressure (bar)Typical Temperature (°C)Common Solvent(s)Key Considerations & Insights
PtO₂ (Adams') 50 - 70[9]Room Temp - 80[2]Glacial Acetic Acid[2]Often effective for substituted pyridines; the acidic solvent helps prevent catalyst poisoning.[2][6]
Rh/C 30 - 80[2]60 - 80[2]Acetic Acid, Alcohols[2]Generally more active than Palladium for reducing the pyridine ring.[2] A 10% Rh/C catalyst can achieve complete hydrogenation at 80°C and 5 atm H₂ in water.[7]
Pd/C 30 - 80[2]60 - 80[2]Alcohols, Ethyl Acetate[2]Can be prone to catalyst poisoning by the nitrogen lone pair.[2][3] Often requires acidic additives for good activity.[3]
Raney Nickel High (e.g., 20-100)[9]170 - 200[2][16]-A cost-effective but less selective option that requires harsh conditions.[3][10] Often used for the synthesis of piperidine itself.[2][16]
Ruthenium (e.g., Ru/Al₂O₃) 50[9]80[9]-Highly active, capable of achieving >99% yield in very short reaction times (150 s).[9]
Homogeneous vs. Heterogeneous Catalysts

The choice between a homogeneous and heterogeneous catalyst involves a trade-off between activity, selectivity, and practicality.

FeatureHomogeneous CatalystsHeterogeneous Catalysts
Activity/Selectivity Generally higher activity and selectivity due to well-defined, single-site active centers.[17][18][19]Can have lower selectivity due to multiple types of active sites on the surface.[19]
Reaction Conditions Milder conditions are often possible.[20]Often require higher temperatures and pressures.[3]
Catalyst Separation Difficult and expensive, often a major drawback for industrial applications.[17][20]Simple separation by filtration, allowing for easy product isolation and catalyst recycling.[17][19]
Stability & Recycling Often less stable and difficult to recycle.[18]Generally more stable and straightforward to recycle.[17][18]
Mechanism Understanding Reaction mechanisms are often better understood and can be studied using techniques like NMR.[17]Mechanisms can be more complex and difficult to study.[17]

Section 3: Visualized Workflows & Logic

Troubleshooting Logic for Pyridine Hydrogenation

This workflow provides a decision-making framework for addressing common issues during the catalytic hydrogenation of pyridines.

G start Start: Low Conversion in Pyridine Hydrogenation check_purity Are Starting Materials Pure? (Free of S, P compounds?) start->check_purity purify Action: Purify Pyridine Substrate check_purity->purify No check_conditions Are Reaction Conditions Sufficient? (Pressure >30 bar, Temp >40°C?) check_purity->check_conditions Yes purify->check_conditions increase_conditions Action: Increase H2 Pressure and/or Temperature check_conditions->increase_conditions No check_poisoning Is Catalyst Poisoning by Nitrogen Suspected? check_conditions->check_poisoning Yes increase_conditions->check_poisoning add_acid Action: Add Stoichiometric Acetic Acid or HCl check_poisoning->add_acid Yes check_catalyst Is the Catalyst Itself the Issue? (e.g., using Pd/C) check_poisoning->check_catalyst No success Problem Resolved add_acid->success switch_catalyst Action: Switch to a More Active Catalyst (e.g., Rh/C, Rh2O3, PtO2) check_catalyst->switch_catalyst Yes check_catalyst->success No, Re-evaluate switch_catalyst->success

Caption: Troubleshooting workflow for low conversion in pyridine hydrogenation.

General Experimental Workflow for Catalyst Screening

G start Start: Select Synthesis Route (e.g., Hydrogenation) setup Prepare Substrate & Solvent in Parallel Reaction Vials start->setup add_catalysts Add Different Catalysts to Each Vial (e.g., Pd/C, PtO2, Rh/C) setup->add_catalysts conditions Set Reaction Conditions (Temperature, Pressure, Time) add_catalysts->conditions run_reaction Run Reactions & Monitor Progress (TLC, GC-MS, LC-MS) conditions->run_reaction analyze Analyze Results: Conversion, Yield, Selectivity run_reaction->analyze decision Optimal Catalyst Identified? analyze->decision decision->start No, Re-screen optimize Optimize Conditions for Best Catalyst (Loading, Temp, Pressure) decision->optimize Yes scale_up Scale-Up Reaction optimize->scale_up

Caption: General workflow for screening catalysts for piperidine synthesis.

Section 4: Frequently Asked Questions (FAQs)

Q1: My hydrogenation reaction is stalling or incomplete. What is the most common cause? A1: The most frequent cause is catalyst inhibition or poisoning by the basic nitrogen atom of the pyridine starting material or the piperidine product.[2][3][4] The lone pair on the nitrogen coordinates strongly to the metal surface, blocking active sites. The most effective solution is to add a stoichiometric amount of an acid like glacial acetic acid or HCl.[2][6] This protonates the nitrogen, preventing it from binding to the catalyst.

Q2: I am observing significant over-reduction and ring-opening of my piperidine product. How can I prevent this? A2: Over-reduction is typically caused by reaction conditions that are too harsh (high temperature/pressure) or a catalyst that is too active and non-selective.[5] To minimize this, first try reducing the temperature and/or hydrogen pressure. If the problem persists, switch to a more selective catalyst. For example, Rh/C is often more selective than Raney Nickel for this transformation.[5]

Q3: How do I improve the diastereoselectivity when hydrogenating a substituted pyridine? A3: Diastereoselectivity is influenced by both the catalyst and the reaction conditions. Running the reaction at a lower temperature often favors the formation of the thermodynamically more stable product, which can improve the diastereomeric ratio.[8] Catalyst choice is also key; for example, using Rh₂O₃ has been reported to favor the formation of cis-piperidines from multisubstituted pyridines.[4]

Q4: When should I choose a homogeneous catalyst over a heterogeneous one? A4: Choose a homogeneous catalyst when high selectivity (chemo-, regio-, or enantio-) is the primary goal and you are working on a smaller, laboratory scale where catalyst separation is less of a concern.[18][19] Homogeneous catalysts offer well-defined active sites that can be fine-tuned with ligands to achieve specific stereochemical outcomes.[17] However, for large-scale synthesis where cost and catalyst recyclability are paramount, a heterogeneous catalyst is almost always the more practical choice.[19][20]

Q5: Do I need to protect the piperidine nitrogen during synthesis? A5: It is often highly recommended, especially when using reagents that can react with the basic piperidine nitrogen.[2] Using an N-protecting group like Boc or Cbz prevents side reactions and can also influence the stereochemical outcome of subsequent transformations. The protecting group can be removed in a later step if the free amine is the desired final product.[2]

References

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  • Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis. BenchChem.
  • Strategies to control diastereoselectivity in piperidine synthesis. BenchChem.
  • Technical Support Center: Overcoming Challenges in Piperidine Synthesis. BenchChem.
  • Technical Support Center: Optimizing Piperidine Acyl
  • Technical Support Center: Synthesis of Piperidine
  • Technical Support Center: Selective Hydrogenation in the Presence of a Pyridine Ring. BenchChem.
  • A Comparative Analysis of Catalysts for Pyridine Hydrogenation: A Guide for Researchers. BenchChem.
  • Piperidine synthesis. Organic Chemistry Portal.
  • Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. RSC Publishing.
  • Technical Support Center: Optimizing Piperidine-Morpholine Synthesis. BenchChem.
  • Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate.
  • A Comparative Guide to Piperidine Synthesis: Efficiency and Practicality of Common Routes. BenchChem.
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  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
  • New Methods for the Stereoselective Construction of N-Containing Rings.
  • New Catalysts for Reductive Amin
  • Optimizing reaction conditions for phenylethynyl piperidine synthesis. BenchChem.
  • Synthesis and Reactivity of Piperidine Derivatives in Medicinal Chemistry: A Technical Guide. BenchChem.
  • Homogeneous vs Heterogeneous C
  • Catalysis and Inhibition in the Electrochemical Reduction of CO2 on Platinum in the Presence of Protonated Pyridine. New Insights into Mechanisms and Products. Journal of the American Chemical Society.
  • Electronic nature of pyridine and its deactivation via Lewis acid.
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  • Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry.
  • Intercepting Methanimine for the Synthesis of Piperidine-Based N-Heterocycles in an Aqueous Medium. The Journal of Organic Chemistry.
  • Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation.
  • Catalytic enantioselective reductive alkynylation of amides enables one-pot syntheses of pyrrolidine, piperidine and indolizidine alkaloids. PubMed Central.
  • Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. Organic & Biomolecular Chemistry.
  • Technical Support Center: Catalyst Deactivation in Reactions with Pyridine Ligands. BenchChem.
  • Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. RSC Publishing.
  • Selective Hydrogenation of Pyridine and Derivatives of It on Bimetallic C
  • Combining the Benefits of Homogeneous and Heterogeneous Catalysis with Tunable Solvents and Nearcritical Water.
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Sources

Optimization

Technical Support Center: Enhancing Blood-Brain Barrier Penetration of N-benzylpiperidine Derivatives

Introduction Welcome to the technical support center for researchers, scientists, and drug development professionals. The blood-brain barrier (BBB) represents a formidable challenge in the development of therapeutics for...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for researchers, scientists, and drug development professionals. The blood-brain barrier (BBB) represents a formidable challenge in the development of therapeutics for central nervous system (CNS) disorders.[1][2][3] This dynamic interface protects the brain, but in doing so, prevents approximately 98% of potential small-molecule drugs from reaching their intended targets.[1] N-benzylpiperidine (NBP) is a privileged scaffold in CNS drug discovery, appearing in numerous bioactive compounds due to its favorable interactions with various neurological targets.[4] However, like all CNS drug candidates, these derivatives must be carefully optimized to ensure they can effectively cross the BBB.

This guide provides practical, in-depth technical advice to help you troubleshoot common experimental hurdles and strategically enhance the BBB penetration of your N-benzylpiperidine derivatives. As Senior Application Scientists, we aim to explain not just the "how" but the critical "why" behind each experimental choice, grounding our protocols in established scientific principles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face when working with N-benzylpiperidine derivatives intended for CNS targets.

Q1: What are the key physicochemical properties of an N-benzylpiperidine derivative that I should optimize for BBB penetration?

A1: To cross the BBB via passive diffusion, a compound must navigate the tightly packed, lipid-rich endothelial cell membranes.[1] While Lipinski's Rule of Five provides a general guideline for oral drug-likeness, more stringent criteria are often applied for CNS drugs.[5][6][7][8] Key parameters to optimize for your N-benzylpiperidine derivatives include:

  • Molecular Weight (MW): Aim for a molecular weight under 450 Da. Smaller molecules generally exhibit better permeability.[1][5]

  • Lipophilicity (LogP/LogD): The optimal range for LogP is typically between 1.5 and 2.7.[5] For basic compounds like N-benzylpiperidines, LogD at pH 7.4 is a more relevant measure. An optimal LogD range is often cited as 1-3.[1] While higher lipophilicity can increase membrane permeability, excessive lipophilicity can lead to issues like increased metabolic breakdown and non-specific binding.[9]

  • Polar Surface Area (PSA): This should ideally be less than 60-70 Ų. PSA is a measure of the molecule's polar atoms, and a lower value correlates with better BBB penetration.[1]

  • Hydrogen Bond Donors (HBD): The number of HBDs should be minimized, ideally to 0-1, as they can hinder passage through the lipid membrane.[5]

  • Basicity (pKa): The piperidine nitrogen makes these compounds basic.[1] At physiological pH (7.4), a significant portion of the molecules will be protonated (cationic). This charge can facilitate interaction with the negatively charged phospholipid head groups of the BBB endothelium but can also trap the compound on the peripheral side.[1] Fine-tuning the pKa is a critical balancing act.

Q2: My N-benzylpiperidine derivative has high affinity for its CNS target in vitro, but no in vivo efficacy. Could BBB penetration be the issue?

A2: This is a very common and critical issue. High in vitro potency does not guarantee in vivo success, precisely because the compound must first reach its target in the brain. The lack of efficacy is very likely due to insufficient BBB penetration. To confirm this, you must quantify the concentration of your compound in the brain and plasma of an animal model after systemic administration. The key metric is the brain-to-plasma ratio (often expressed as Kp or AUCbrain/AUCplasma), which measures the extent of brain penetration.[10]

Q3: What is the difference between passive diffusion and active transport, and which is more relevant for my compound?

A3:

  • Passive Diffusion: This is the primary mechanism for most small-molecule CNS drugs.[9] It involves the molecule dissolving into the lipid membrane of the endothelial cells and diffusing across. This process is driven by the concentration gradient and is heavily influenced by the physicochemical properties listed in Q1.[9]

  • Active Transport: This involves specialized transporter proteins that carry specific molecules across the BBB.[11] This can be an influx process (e.g., for nutrients like glucose via GLUT1 or amino acids via LAT1) or an efflux process.[9][12]

For N-benzylpiperidine derivatives, you should first optimize for passive diffusion. However, you can also strategically modify your molecule to hijack an influx transporter (a prodrug approach) or, more commonly, ensure it is not a substrate for an efflux transporter.[2][13]

Q4: I see a high P-glycoprotein (P-gp) efflux ratio for my compound in my Caco-2 assay. What does this mean and what can I do?

A4: A high efflux ratio indicates that your compound is a substrate for P-glycoprotein (P-gp), a major efflux transporter at the BBB.[14][15][16] P-gp acts like a molecular pump, actively removing your compound from the endothelial cells and pumping it back into the bloodstream, thereby severely limiting its brain penetration.[17][18] This is a major reason why compounds with good passive permeability in vitro can fail in vivo.[19]

What to do:

  • Confirm with specific inhibitors: Rerun the assay in the presence of a known P-gp inhibitor like verapamil or elacridar. A significant reduction in the efflux ratio will confirm P-gp involvement.[17]

  • Structural Modification: The most effective long-term strategy is to modify the structure of your N-benzylpiperidine derivative to reduce its affinity for P-gp. This often involves subtle changes to reduce hydrogen bonding capacity or alter the overall shape and charge distribution.

  • Prodrug Approach: In some cases, a prodrug can be designed to mask the features recognized by P-gp.[2][9][20]

Section 2: Troubleshooting Experimental Assays

This section provides solutions to specific problems you might encounter during experimental validation.

Issue 1: Inconsistent results in my in vitro BBB permeability assay (e.g., using bEnd.3, hCMEC/D3, or Caco-2 cells).

  • Possible Cause A: Poor cell monolayer integrity.

    • Why it happens: The foundation of a good in vitro BBB model is a tight, confluent monolayer of endothelial cells that restricts paracellular flux (leakage between cells).[21][22] If the tight junctions are weak, even impermeable compounds will appear to cross, leading to false positives and high variability.

    • Troubleshooting Steps:

      • Monitor Trans-Epithelial Electrical Resistance (TEER): TEER is a direct measure of monolayer tightness.[23][24] Measure TEER daily after seeding cells. The monolayer is ready for your experiment only when TEER values are stable and have reached a sufficiently high, literature-accepted level for your specific cell type (e.g., >150-200 Ω·cm² for some models).[24][25]

      • Optimize Cell Culture Conditions: Co-culturing endothelial cells with astrocytes or pericytes can significantly increase TEER values and better mimic the in vivo environment.[25] Applying shear stress via an orbital shaker can also enhance barrier properties.[23]

      • Include a Paracellular Marker: Always run a negative control compound that cannot cross the BBB, such as Lucifer yellow or a fluorescently labeled dextran. High permeability of this marker confirms a leaky monolayer.

  • Possible Cause B: Compound instability or metabolism in the assay.

    • Why it happens: Your compound may be degrading in the assay medium or being metabolized by enzymes present in the cells. This reduces the concentration of the parent compound, leading to an underestimation of its permeability.

    • Troubleshooting Steps:

      • Perform a Recovery Check: At the end of the experiment, collect samples from both the donor and receiver compartments and quantify the total amount of your compound. A low mass balance (<80-90%) suggests instability, metabolism, or non-specific binding.

      • Assess Stability: Incubate your compound in the assay medium (without cells) for the duration of the experiment and measure its concentration over time to check for chemical degradation.

  • Possible Cause C: Non-specific binding to the apparatus.

    • Why it happens: Lipophilic compounds, common in CNS drug discovery, can stick to the plastic of the Transwell plates or other equipment, artificially lowering the concentration measured in the receiver compartment.

    • Troubleshooting Steps:

      • Use Low-Binding Plates: Utilize commercially available low-retention microplates.

      • Include a Recovery Check: As mentioned above, a low mass balance can also indicate significant non-specific binding.

Issue 2: My compound shows good permeability in vitro but a low brain-to-plasma ratio (Kp) in vivo.

  • Possible Cause A: Active efflux in vivo.

    • Why it happens: In vitro models may not express the full complement or the same level of efflux transporters (like P-gp or BCRP) as the in vivo BBB.[19] A compound might look promising in vitro only to be efficiently pumped out of the brain in vivo.

    • Troubleshooting Steps:

      • Perform an in vivo study with an efflux inhibitor: Dose a cohort of animals with a P-gp inhibitor (e.g., elacridar) shortly before administering your N-benzylpiperidine derivative. A significant increase in the brain-to-plasma ratio compared to the control group is strong evidence of active efflux.

  • Possible Cause B: High plasma protein binding (PPB).

    • Why it happens: Only the unbound (free) fraction of a drug in the plasma is available to cross the BBB.[1] If your compound is highly bound to plasma proteins like albumin (>99%), the free concentration driving diffusion into the brain will be very low, even if the total plasma concentration is high.

    • Troubleshooting Steps:

      • Measure the Fraction Unbound (fu,plasma): Use methods like equilibrium dialysis to determine the percentage of your compound that is not bound to plasma proteins.

      • Calculate Kp,uu: The most relevant measure of brain penetration is the ratio of the unbound drug in the brain to the unbound drug in the plasma (Kp,uu). A Kp,uu close to 1 suggests passive diffusion equilibrium, while a value <<1 suggests efflux.[1]

Issue 3: Difficulty in quantifying my compound in brain homogenate using LC-MS/MS.

  • Possible Cause A: Poor recovery during tissue extraction.

    • Why it happens: The complex, lipid-rich nature of brain tissue can make it difficult to efficiently extract your compound.[26] The chosen extraction method (e.g., protein precipitation, liquid-liquid extraction) may not be optimal for your molecule.

    • Troubleshooting Steps:

      • Optimize Extraction Protocol: Systematically test different extraction solvents and methods. Spike a blank brain homogenate with a known concentration of your compound and calculate the recovery for each method to find the most efficient one.

      • Use a Stable Isotope-Labeled Internal Standard: This is the gold standard. A deuterated or ¹³C-labeled version of your analyte will behave almost identically during extraction and ionization, correcting for any sample loss or matrix effects.[27]

  • Possible Cause B: Matrix effects in LC-MS/MS analysis.

    • Why it happens: Endogenous molecules in the brain homogenate can co-elute with your compound from the LC column and interfere with its ionization in the mass spectrometer, either suppressing or enhancing the signal and leading to inaccurate quantification.[28]

    • Troubleshooting Steps:

      • Improve Sample Cleanup: Implement a more rigorous sample cleanup step, such as solid-phase extraction (SPE), to remove more of the interfering matrix components before injection.

      • Optimize Chromatography: Adjust your LC gradient to better separate your analyte from the interfering components.

      • Use an Internal Standard: As mentioned above, a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.[27]

Section 3: Key Protocols & Methodologies

Protocol 3.1: Chemical Modification Strategy - The Lipophilic Prodrug Approach

A prodrug is an inactive derivative of a drug molecule that is converted into the active form within the body.[29][30][31] For CNS targets, a common strategy is to increase lipophilicity to enhance passive diffusion across the BBB.[12][29]

  • Causality: By temporarily masking a polar functional group (like a hydroxyl or carboxylic acid) with a non-polar, lipophilic moiety, you can increase the overall LogP of the molecule. This enhanced lipophilicity facilitates partitioning into the lipid membranes of the BBB. Once in the brain, enzymes (like esterases, which are abundant in the brain) cleave the promoiety, releasing the active parent drug at its site of action.[12] This strategy must be carefully designed, as simply increasing lipophilicity can fail if the prodrug is not efficiently cleaved in the brain or is too rapidly cleared from circulation.[12][29]

  • Hypothetical Example for an N-benzylpiperidine Scaffold: Imagine your lead compound, NBP-OH , has a phenolic hydroxyl group that limits its BBB penetration (high PSA, HBD count).

    • Strategy: Create an ester prodrug to mask the polar hydroxyl group.

    • Synthesis: React NBP-OH with an acid chloride, such as acetyl chloride or pivaloyl chloride, to form the corresponding ester prodrug (NBP-OAc or NBP-OPiv ).

    • Validation:

      • Confirm that the prodrug is more lipophilic (higher LogP) than the parent drug.

      • Test the stability of the prodrug in plasma and brain homogenate. The ideal prodrug is relatively stable in plasma (to allow it to reach the BBB) but rapidly cleaved by esterases in the brain homogenate to release NBP-OH .

      • Administer the prodrug to animals and measure the concentration of the parent drug (NBP-OH ) in the brain over time. A successful prodrug strategy will result in significantly higher brain concentrations of the parent drug compared to administering the parent drug itself.[29]

Section 4: Data Interpretation & Visualization

Table 1: Physicochemical Property Guidelines for CNS Drug Candidates

PropertyGeneral Oral Drugs (Lipinski's Rule of 5)[6][8]Recommended for CNS Drugs[1][5]Rationale for Stricter CNS Guideline
Molecular Weight (MW) < 500 Da< 450 DaTighter junctions of the BBB are less permissive to larger molecules.
Lipophilicity (LogP) < 51.5 - 2.7A "sweet spot" is needed to balance membrane permeability with aqueous solubility and avoid non-specific binding and rapid metabolism.[5][9]
H-Bond Donors (HBD) ≤ 5≤ 1-2Hydrogen bonds must be broken to enter the lipid membrane, which is energetically unfavorable.
H-Bond Acceptors (HBA) ≤ 10≤ 5-7Fewer acceptors generally correlate with lower polarity.
Polar Surface Area (PSA) Not specified< 60-70 ŲA direct measure of polarity that strongly correlates with BBB impermeability.[1]
Efflux Substrate (P-gp) Not specifiedNoActive efflux by transporters like P-gp can completely negate good passive permeability.[14][15]

Diagram 1: Troubleshooting Workflow for Poor BBB Penetration

This diagram outlines a logical sequence of experiments to diagnose and address poor brain uptake of a lead compound.

G cluster_0 A Lead Compound Identified (High in vitro Potency) B In Vitro BBB Assay (e.g., PAMPA, Caco-2) A->B C Physicochemical Profiling (LogD, PSA, MW) A->C D Good Permeability & Efflux Ratio < 2? B->D YES E Poor Permeability or High Efflux B->E NO J Medicinal Chemistry Optimization C->J Properties outside CNS range F In Vivo PK Study (Measure Kp) D->F E->J G High Kp? F->G YES H Low Kp F->H NO I Proceed to Efficacy Studies G->I K Assess PPB & Metabolic Stability H->K M Consider In Vivo Efflux Study H->M J->A Synthesize New Analogs L High PPB or Poor Stability? K->L L->J YES M->J Efflux Confirmed

Caption: Decision tree for troubleshooting poor BBB penetration.

Diagram 2: Key Chemical Modification Strategies to Enhance BBB Penetration

This diagram illustrates the conceptual approaches medicinal chemists can take to improve the brain uptake of N-benzylpiperidine derivatives.

G cluster_0 Core Scaffold: N-Benzylpiperidine Core NBP Lead Compound A Strategy 1: Optimize Physicochemical Properties Core->A B Strategy 2: Reduce P-gp Efflux Core->B C Strategy 3: Prodrug Approach Core->C D Strategy 4: Target Influx Transporters Core->D A1 Decrease MW Decrease PSA Tune LogD A->A1 B1 Mask H-bond donors Alter conformation B->B1 C1 Add lipophilic promoiety (e.g., ester) C->C1 D1 Conjugate to nutrient (e.g., amino acid for LAT1) D->D1

Caption: Overview of chemical strategies to improve BBB penetration.

Section 5: References

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  • Castellino, S., et al. (2011). Most methods to detect unlabelled drugs within brain tissue use prior homogenisations and extractions such as for high-performance liquid chromatography (HPLC) and liquid chromatograph-mass spectrometry (LC-MS), which prevents acquisition of any spatial information. Analytical and Bioanalytical Chemistry, 401(1), 1-13. [Link]

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  • Monti, M., et al. (2022). Enhancing Blood–Brain Barrier Penetration Prediction by Machine Learning-Based Integration of Novel and Existing, In Silico and Experimental Molecular Parameters from a Standardized Database. Journal of Chemical Information and Modeling, 62(7), 1640-1655. [Link]

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Validation

A Senior Application Scientist's Guide to the Validation of 2-(4-Methyl-benzyl)-piperidine Bioactivity

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of contemporary pharmacology, piperidine scaffolds represent a cornerstone of medicinal chemistry, lauded for their prevalence in...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary pharmacology, piperidine scaffolds represent a cornerstone of medicinal chemistry, lauded for their prevalence in a multitude of clinically significant molecules. The compound 2-(4-Methyl-benzyl)-piperidine, a derivative of this versatile heterocyclic family, presents a compelling profile for further investigation. Its structural similarity to known neuroactive and cytotoxic agents necessitates a rigorous and multi-faceted approach to characterizing its biological activity. This guide provides a comprehensive framework for the validation of 2-(4-Methyl-benzyl)-piperidine's bioactivity, offering a comparative analysis of relevant assays, detailed experimental protocols, and the scientific rationale underpinning these methodological choices. Our objective is to equip researchers with the necessary tools to robustly evaluate this compound and its analogues, ensuring data integrity and facilitating informed decisions in the drug discovery pipeline.

Section 1: Profiling the Bioactivity of 2-(4-Methyl-benzyl)-piperidine: A Strategic Overview

The structural motif of 2-benzylpiperidine is a known pharmacophore that interacts with the dopamine transporter (DAT), albeit with lower potency than compounds like methylphenidate. The addition of a methyl group at the 4-position of the benzyl ring in 2-(4-Methyl-benzyl)-piperidine may modulate this activity and introduce new biological functions. Given the broad spectrum of activities associated with piperidine derivatives, a comprehensive validation strategy should encompass assays that probe its potential as a monoamine reuptake inhibitor, a cytotoxic agent against cancer cell lines, an antioxidant, an acetylcholinesterase (AChE) inhibitor, and as a ligand for NMDA and sigma receptors.

This guide will systematically detail the validation process through a series of comparative bioassays. For each assay, we will present the underlying mechanism, a step-by-step protocol, and a comparative analysis with established compounds to benchmark the performance of 2-(4-Methyl-benzyl)-piperidine.

Section 2: Monoamine Transporter Activity: The Dopamine Transporter (DAT) Uptake Assay

Rationale: The 2-benzylpiperidine core suggests a likely interaction with monoamine transporters. The dopamine transporter (DAT) is a critical regulator of dopaminergic signaling, and its inhibition is a key mechanism for many psychostimulant and antidepressant drugs.[1] A dopamine uptake assay provides a functional measure of the compound's ability to block this reuptake process.

Experimental Protocol: [³H]Dopamine Uptake Inhibition Assay

This protocol is adapted from established methods for characterizing dopamine transporter function in cell lines expressing the human dopamine transporter (hDAT).[2][3]

  • Cell Culture: Maintain human embryonic kidney 293 (HEK293) cells stably expressing hDAT in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and 500 µg/mL G418 at 37°C in a humidified 5% CO₂ atmosphere.

  • Plate Seeding: Seed the hDAT-HEK293 cells into a 96-well plate at a density that ensures a confluent monolayer on the day of the experiment.

  • Assay Buffer Preparation: Prepare an uptake buffer consisting of (in mM): 120 NaCl, 5 KCl, 2.5 CaCl₂, 1.2 MgSO₄, 1 L-ascorbic acid, 20 HEPES, and 5 D-glucose, with the pH adjusted to 7.4.

  • Compound Preparation: Prepare a stock solution of 2-(4-Methyl-benzyl)-piperidine in a suitable solvent (e.g., DMSO) and create a serial dilution in the assay buffer.

  • Assay Procedure:

    • Wash the cells once with pre-warmed (37°C) uptake buffer.

    • Add 100 µL of the uptake buffer containing various concentrations of 2-(4-Methyl-benzyl)-piperidine or a reference compound.

    • For total uptake control, add buffer without any inhibitor.

    • For non-specific uptake, add a high concentration of a known DAT inhibitor like GBR-12909 (10 µM final concentration).

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the uptake by adding 50 µL of uptake buffer containing [³H]Dopamine (final concentration ~15 nM).

    • Incubate at 37°C for 10 minutes.

    • Terminate the uptake by rapidly washing the cells three times with ice-cold uptake buffer.

    • Lyse the cells with 100 µL of 1% sodium dodecyl sulfate (SDS).

    • Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration using non-linear regression analysis.

Comparative Data: Dopamine Transporter Inhibitors
CompoundKᵢ for DAT (nM)IC₅₀ for DA Uptake (nM)
2-Benzylpiperidine 6,360[4]3,780 - 8,800[4]
Methylphenidate ~390[5]~100 - 300[5]
GBR-12909 --
Cocaine ~390 - 640[5]250 - 510[5]

Note: Kᵢ and IC₅₀ values can vary depending on the specific assay conditions and cell lines used.

cluster_workflow Dopamine Transporter Uptake Assay Workflow A Seed hDAT-expressing cells in 96-well plate B Wash cells with uptake buffer A->B C Pre-incubate with 2-(4-Methyl-benzyl)-piperidine or control B->C D Add [3H]Dopamine to initiate uptake C->D E Incubate at 37°C D->E F Terminate uptake by washing with cold buffer E->F G Lyse cells F->G H Quantify radioactivity G->H cluster_pathway SRB Assay Principle A Viable Adherent Cells B Fixation with TCA (Precipitates Proteins) A->B C Staining with SRB (Binds to Basic Amino Acids) B->C D Wash to Remove Unbound Dye C->D E Solubilization of Bound Dye (Tris Base) D->E F Quantification (Absorbance at 510 nm) E->F

SRB Assay Principle

Section 4: Evaluation of Antioxidant Activity

Rationale: Oxidative stress is implicated in numerous diseases, and compounds with antioxidant properties are of significant therapeutic interest. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a rapid and widely used method to assess the ability of a compound to act as a free radical scavenger or hydrogen donor. [6]

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol is a standard method for determining the antioxidant capacity of a test compound. [6]

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare a stock solution of 2-(4-Methyl-benzyl)-piperidine in methanol.

    • Prepare a stock solution of a standard antioxidant, such as Trolox, in methanol. [7]2. Assay Procedure:

    • In a 96-well plate, add 100 µL of various concentrations of 2-(4-Methyl-benzyl)-piperidine or Trolox.

    • Add 100 µL of the DPPH solution to each well.

    • For the control, add 100 µL of methanol and 100 µL of the DPPH solution.

    • For the blank, add 200 µL of methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Comparative Data: Antioxidant Activity of Trolox
CompoundDPPH IC₅₀ (µg/mL)
Trolox 3.765 ± 0.083 [6]

Note: The IC₅₀ of Trolox can vary depending on the specific assay conditions. [6]

Section 5: Acetylcholinesterase (AChE) Inhibition Assay

Rationale: Inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease. [2][8]Several piperidine derivatives are known AChE inhibitors. [9][10]Ellman's method provides a reliable and straightforward colorimetric assay to determine AChE inhibitory activity. [1]

Experimental Protocol: Ellman's Method for AChE Inhibition

This protocol is a widely accepted method for measuring AChE activity. [11]

  • Reagent Preparation:

    • Prepare a 50 mM Tris-HCl buffer (pH 8.0).

    • Prepare a solution of acetylcholinesterase (AChE) in the buffer.

    • Prepare a solution of 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) in the buffer.

    • Prepare a solution of the substrate, acetylthiocholine iodide (ATCI), in the buffer.

    • Prepare serial dilutions of 2-(4-Methyl-benzyl)-piperidine and a reference inhibitor (e.g., Donepezil).

  • Assay Procedure:

    • In a 96-well plate, add the Tris-HCl buffer, the test compound or reference inhibitor, and the DTNB solution.

    • Add the AChE solution to initiate a pre-incubation period (e.g., 15 minutes at 25°C).

    • Start the reaction by adding the ATCI solution.

    • Monitor the increase in absorbance at 412 nm over time using a microplate reader. The yellow color is produced from the reaction of thiocholine (the product of ATCI hydrolysis by AChE) with DTNB. [1]3. Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to the uninhibited control and calculate the IC₅₀ value.

Comparative Data: Acetylcholinesterase Inhibitors
CompoundAChE IC₅₀ (nM)
Donepezil 6.7 [2][8]
1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride 0.56 [9]
1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride 1.2 [10]

Section 6: NMDA and Sigma Receptor Binding Assays

Rationale: Substituted piperidines have been identified as ligands for both N-methyl-D-aspartate (NMDA) and sigma receptors, which are implicated in various neurological processes and disorders. [12][13]Radioligand binding assays are the gold standard for determining the affinity of a compound for these receptors.

Experimental Protocol: NMDA Receptor Binding Assay

This protocol utilizes MK-801, a high-affinity non-competitive antagonist, to label the NMDA receptor channel. [14]

  • Membrane Preparation: Prepare crude synaptic membranes from rat cerebral cortex.

  • Assay Buffer: Use a 5 mM Tris-HCl buffer (pH 7.4).

  • Assay Procedure:

    • In test tubes, combine the membrane preparation, MK-801 (e.g., 1-5 nM), and varying concentrations of 2-(4-Methyl-benzyl)-piperidine or a reference compound (e.g., MK-801).

    • For non-specific binding, include a high concentration of a known NMDA receptor channel blocker like unlabeled MK-801 or phencyclidine.

    • Incubate at room temperature for 2-4 hours to reach equilibrium.

    • Terminate the binding by rapid vacuum filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification and Analysis: Measure the radioactivity retained on the filters using a scintillation counter. Calculate the specific binding and determine the Kᵢ value of the test compound using the Cheng-Prusoff equation.

Comparative Data: NMDA Receptor Ligands
CompoundKᵢ for NMDA Receptor (nM)
(+)-MK-801 37.2
(-)-2R,4S-isomer of LY233053 67 (IC₅₀) [13]
Experimental Protocol: Sigma Receptor Binding Assay

This protocol can be adapted for both sigma-1 and sigma-2 receptors using selective radioligands. For sigma-1 receptors, -pentazocine is commonly used.

  • Membrane Preparation: Prepare membranes from guinea pig brain (for sigma-1) or rat liver (for sigma-2).

  • Assay Buffer: Use a 50 mM Tris-HCl buffer (pH 8.0).

  • Assay Procedure:

    • Incubate the membrane preparation with the radioligand (e.g., ~5 nM -pentazocine for sigma-1) and varying concentrations of 2-(4-Methyl-benzyl)-piperidine or a reference compound (e.g., Haloperidol).

    • For non-specific binding, use a high concentration of an appropriate unlabeled ligand.

    • Incubate at 25°C for 120 minutes.

    • Terminate the reaction by vacuum filtration.

  • Quantification and Analysis: Quantify the radioactivity and calculate the Kᵢ value.

Comparative Data: Sigma Receptor Ligands
Compoundσ₁ Receptor Kᵢ (nM)σ₂ Receptor Kᵢ (nM)
Haloperidol --
Compound 5 (a piperidine derivative) 3.64 [12]-
Compound 11 (a piperidine derivative) 4.41 [12]67.9 [12]

Section 7: Conclusion and Future Directions

This guide has outlined a comprehensive and robust strategy for the validation of the bioactivity of 2-(4-Methyl-benzyl)-piperidine. By employing a panel of well-established in vitro assays, researchers can systematically profile its activity as a monoamine transporter inhibitor, a cytotoxic agent, an antioxidant, an acetylcholinesterase inhibitor, and a ligand for NMDA and sigma receptors. The provided protocols and comparative data with known active compounds offer a solid foundation for interpreting the experimental results and positioning 2-(4-Methyl-benzyl)-piperidine within the broader context of pharmacologically active piperidine derivatives.

The causality behind these experimental choices lies in the principle of structure-activity relationships, where the chemical structure of 2-(4-Methyl-benzyl)-piperidine suggests a high probability of interacting with the biological targets discussed. The self-validating nature of these protocols is ensured by the inclusion of appropriate positive and negative controls, allowing for the reliable determination of the compound's potency and selectivity.

Future investigations should focus on elucidating the mechanism of action in the most promising assays, followed by in vivo studies to assess the compound's efficacy and pharmacokinetic profile. The systematic approach detailed herein will undoubtedly contribute to a thorough understanding of the pharmacological properties of 2-(4-Methyl-benzyl)-piperidine and its potential as a lead compound in drug discovery.

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Comparative

The Bench-to-Bedside Journey: A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-(4-Methyl-benzyl)-piperidine Derivatives as NMDA Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the backbone of numerous therapeutic agents. Its conformational flexibility...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the backbone of numerous therapeutic agents. Its conformational flexibility and synthetic tractability allow for the fine-tuning of pharmacological activity. This guide delves into the preclinical evaluation of a specific subclass, 2-(4-Methyl-benzyl)-piperidine derivatives, with a focus on translating in vitro potency to in vivo efficacy. We will dissect the experimental data that bridges the gap between molecular interactions and physiological responses, providing a blueprint for the rational design and evaluation of novel central nervous system (CNS) therapeutics.

The Rationale: Targeting the NMDA Receptor

The N-methyl-D-aspartate (NMDA) receptor is a pivotal player in synaptic plasticity and neuronal function. However, its overactivation is implicated in a cascade of excitotoxic events underlying various neurological disorders, including epilepsy, stroke, and neuropathic pain. Consequently, the development of selective NMDA receptor antagonists is a significant endeavor in neuropharmacology. The 2-(4-Methyl-benzyl)-piperidine scaffold has emerged as a promising pharmacophore for achieving subtype-selective modulation of this receptor complex.

From the Test Tube to the Living System: A Comparative Analysis

A key challenge in drug discovery is the correlation between in vitro activity and in vivo efficacy. A potent molecule in a cell-based assay may not translate to a successful therapeutic due to poor pharmacokinetics, off-target effects, or lack of bioavailability. Here, we examine a case study of a 4-hydroxy-N-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine derivative, referred to as Compound 10e , to illustrate this translational journey.[1]

In Vitro Efficacy: Measuring Potency at the Molecular Level

The initial assessment of a compound's potential lies in its ability to interact with its intended molecular target. For NMDA receptor antagonists, this is typically quantified by measuring their potency in inhibiting ion channel function in a controlled in vitro system.

Table 1: In Vitro Potency of a 2-(4-Methyl-benzyl)-piperidine Derivative at NMDA Receptors

CompoundTargetPotency (IC50)
10e NR1A/2B NMDA Receptor0.025 µM

IC50: The half-maximal inhibitory concentration, representing the concentration of the compound required to inhibit 50% of the receptor's activity.

This sub-micromolar potency indicates a strong interaction between Compound 10e and the NR1/2B subtype of the NMDA receptor, a crucial subtype involved in excitotoxicity.[1]

The determination of a compound's potency on ion channels is often achieved using the two-electrode voltage clamp (TEVC) technique in Xenopus oocytes. This robust system allows for the expression of specific receptor subunits and precise measurement of ion flow.

Step-by-Step Methodology:

  • Oocyte Preparation: Xenopus laevis oocytes are surgically harvested and defolliculated.

  • cRNA Injection: Oocytes are injected with cRNA encoding the desired NMDA receptor subunits (e.g., NR1A and NR2B). This instructs the oocyte to synthesize and express the functional receptors on its cell membrane.

  • Incubation: The injected oocytes are incubated for 2-7 days to allow for sufficient receptor expression.

  • TEVC Recording:

    • An oocyte is placed in a recording chamber and perfused with a bathing solution.

    • Two microelectrodes are inserted into the oocyte: one to measure the membrane potential (voltage electrode) and the other to inject current (current electrode).

    • The membrane potential is clamped at a holding potential (typically -70 mV).

  • Receptor Activation: The NMDA receptor is activated by applying its agonists, glutamate and glycine, to the bathing solution. This results in an inward current, which is measured by the current electrode.

  • Compound Application: The test compound (e.g., Compound 10e ) is applied at various concentrations to the bathing solution.

  • Data Analysis: The inhibitory effect of the compound on the agonist-induced current is measured. The IC50 value is then calculated by plotting the percent inhibition against the compound concentration.

This self-validating system ensures that the measured effect is directly attributable to the interaction of the compound with the expressed receptors.

Caption: In Vitro Efficacy Workflow.

In Vivo Efficacy: Assessing Therapeutic Potential in a Living Organism

While in vitro data is essential, the true test of a drug candidate lies in its performance within a complex biological system. In vivo models are designed to mimic human diseases and evaluate a compound's therapeutic effect, as well as its pharmacokinetic and safety profiles.

For NMDA receptor antagonists, a common in vivo model is the maximal electroshock (MES) test in mice, which assesses anticonvulsant activity.

Table 2: In Vivo Anticonvulsant Activity of a 2-(4-Methyl-benzyl)-piperidine Derivative

CompoundAnimal ModelEndpointEfficacy (ED50)
10b (a close analog) MouseAnticonvulsant Activity (MES)0.7 mg/kg (i.v.)

ED50: The median effective dose, representing the dose of the compound that produces the desired effect in 50% of the test population.

The low ED50 value for a close analog, Compound 10b , demonstrates that the 4-methylbenzyl substitution contributes to potent anticonvulsant activity in a living organism, indicating good central bioavailability and engagement with the target receptor in the brain.[1]

The MES test is a well-established and predictive model for generalized tonic-clonic seizures in humans.

Step-by-Step Methodology:

  • Animal Acclimation: Male mice are acclimated to the laboratory environment for a specified period.

  • Compound Administration: The test compound is administered to the mice, typically via intravenous (i.v.) or intraperitoneal (i.p.) injection, at various doses. A control group receives the vehicle (the solvent used to dissolve the compound).

  • Time to Peak Effect: The test is conducted at the predetermined time of peak effect of the compound.

  • Electroshock Application: A brief electrical stimulus is delivered through corneal electrodes. The stimulus intensity is suprathreshold, meaning it will induce a seizure in unprotected animals.

  • Seizure Observation: The mice are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. Protection is defined as the absence of this phase.

  • Data Analysis: The percentage of animals protected at each dose is determined. The ED50 value is then calculated using statistical methods (e.g., probit analysis).

This protocol provides a clear, quantifiable endpoint for assessing anticonvulsant efficacy.

Caption: In Vivo Efficacy Workflow.

Bridging the Gap: Structure-Activity Relationships and Future Directions

The successful translation from potent in vitro activity to in vivo efficacy for this class of compounds highlights the importance of the 4-methylbenzyl moiety. This substitution not only enhances potency at the NMDA receptor but also likely contributes to favorable pharmacokinetic properties that allow the compound to reach its target in the CNS.

Future research in this area will likely focus on further optimizing the scaffold to improve oral bioavailability, reduce off-target effects, and explore its therapeutic potential in a wider range of neurological disorders. The systematic approach of combining robust in vitro and in vivo models, as outlined in this guide, will be instrumental in advancing these promising compounds through the drug discovery pipeline.

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Validation

A Senior Application Scientist's Guide to the Synthesis of Functionalized Piperidines: A Comparative Analysis

For researchers, medicinal chemists, and professionals in drug development, the piperidine scaffold is a cornerstone of modern pharmaceutical design. Its prevalence in a vast number of FDA-approved drugs and biologically...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the piperidine scaffold is a cornerstone of modern pharmaceutical design. Its prevalence in a vast number of FDA-approved drugs and biologically active natural products underscores the perpetual need for efficient, scalable, and selective synthetic methodologies. This guide provides an in-depth, objective comparison of the most prominent synthetic routes to functionalized piperidines, grounded in experimental data and practical insights. We will delve into the mechanistic underpinnings of each strategy, offering a clear rationale for procedural choices and a framework for selecting the optimal route for your specific synthetic challenge.

The Strategic Landscape of Piperidine Synthesis

The construction of the piperidine ring can be broadly categorized into several key strategies, each with its own set of advantages and limitations. The choice of a particular route is often dictated by factors such as the desired substitution pattern, stereochemical requirements, available starting materials, and scalability. In this guide, we will explore and compare the following key approaches:

  • Multicomponent Reactions (MCRs): Celebrated for their atom and step economy, MCRs allow for the rapid assembly of complex piperidine structures from simple starting materials in a single synthetic operation.

  • Catalytic Hydrogenation of Pyridines: A direct and atom-economical approach, this method is particularly suited for the synthesis of simpler, unsubstituted or symmetrically substituted piperidines.

  • Reductive Amination: A versatile and widely used method that involves the formation of an imine or enamine followed by reduction, offering a reliable route to a variety of N-substituted piperidines.

  • Aza-Diels-Alder Reaction: A powerful cycloaddition strategy for the construction of the six-membered ring with good control over regioselectivity and stereoselectivity.

  • Catalytic Asymmetric Synthesis: Crucial for the preparation of enantiomerically pure piperidines, these methods employ chiral catalysts to induce stereoselectivity.

  • Biocatalytic and Chemo-enzymatic Strategies: Representing the cutting edge of sustainable synthesis, these approaches utilize enzymes to perform highly selective transformations under mild conditions.

Comparative Analysis of Synthetic Routes

To provide a clear and quantitative comparison, the following table summarizes key performance indicators for the different synthetic routes, based on representative experimental data.

Synthetic Route Typical Reagents/Catalysts Reaction Conditions Typical Yields Stereoselectivity Substrate Scope Key Advantages Key Limitations
Multicomponent Reactions Various catalysts (e.g., Lewis acids, organocatalysts)Often room temperature or mild heatingGood to Excellent (70-95%)Variable, can be controlled with chiral catalystsBroad, tolerates diverse functional groupsHigh step and atom economy, rapid complexity generation.[1]Optimization can be complex, stereocontrol can be challenging.
Catalytic Hydrogenation PtO₂, Pd/C, Ru/C, Rh complexesHigh H₂ pressure, elevated temperaturesExcellent (>90%)Generally not stereoselective for substituted pyridinesLimited by the availability of substituted pyridinesHigh yields, atom economical, scalable.Harsh conditions, functional group tolerance can be low.
Reductive Amination NaBH(OAc)₃, NaBH₃CN, H₂/Pd-CMild, often room temperatureGood to Excellent (60-95%)Substrate-dependent, can be directed by chiral auxiliariesBroad, wide range of aldehydes/ketones and aminesReliable, versatile, good functional group tolerance.[2][3]Stoichiometric use of reducing agents.
Aza-Diels-Alder Reaction Lewis acids, organocatalystsVariable, can be performed at low temperaturesGood to Excellent (70-90%)Can be highly stereoselective with chiral catalystsGood, dependent on diene and dienophileExcellent control of stereochemistry, convergent.[4]Limited by the availability of suitable dienes and imines.
Catalytic Asymmetric Synthesis Chiral Rh, Ir, Pd complexesMild to moderate conditionsGood to Excellent (70-99%)Excellent (often >90% ee)Broad, dependent on the catalytic systemAccess to enantiopure products, high selectivity.Catalyst cost and sensitivity, may require specific substrates.
Biocatalytic Synthesis Enzymes (e.g., lipases, oxidases)Mild, aqueous conditions, ambient temperatureVariable, can be highExcellent (often >99% ee)Substrate-specificHigh selectivity, environmentally benign, mild conditions.[5][6]Limited substrate scope, enzyme availability and stability.

Experimental Protocols: A Practical Guide

To translate theory into practice, this section provides detailed, step-by-step methodologies for representative examples of the discussed synthetic routes.

Protocol 1: Four-Component Synthesis of a Functionalized Piperid-4-one[1]

This protocol describes a one-pot, four-component reaction for the synthesis of a highly functionalized piperidin-4-one, showcasing the efficiency of multicomponent reactions.

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Amine (e.g., aniline) (1.0 mmol)

  • 1,3-Dicarbonyl compound (e.g., ethyl acetoacetate) (1.0 mmol)

  • Acetonitrile (solvent)

  • Phenylboronic acid (catalyst, 10 mol%)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 mmol), amine (1.0 mmol), 1,3-dicarbonyl compound (1.0 mmol), and phenylboronic acid (0.1 mmol) in acetonitrile (10 mL).

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion (typically 14-16 hours), remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the desired functionalized piperidine.

Expected Yield: 80-92%

Causality Behind Experimental Choices:

  • Phenylboronic acid acts as a mild Lewis acid catalyst to activate the aldehyde and facilitate the initial imine formation, which is a key step in the reaction cascade.

  • Acetonitrile is a suitable polar aprotic solvent that dissolves the reactants and catalyst without interfering with the reaction.

  • Room temperature conditions make this a practical and energy-efficient method.

Protocol 2: Reductive Amination for the Synthesis of N-Benzylpiperidine

This protocol details the synthesis of N-benzylpiperidine from glutaraldehyde and benzylamine via a one-pot reductive amination.

Materials:

  • Glutaraldehyde (25% aqueous solution, 1.0 mmol)

  • Benzylamine (1.0 mmol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol)

  • 1,2-Dichloroethane (DCE) (solvent)

  • Acetic acid (catalytic)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a 50 mL round-bottom flask, combine glutaraldehyde (1.0 mmol) and benzylamine (1.0 mmol) in 1,2-dichloroethane (15 mL).

  • Add a catalytic amount of acetic acid (e.g., 1-2 drops).

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate iminium ions.

  • Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes.

  • Continue stirring at room temperature for 24 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-benzylpiperidine.

Expected Yield: 75-85%

Causality Behind Experimental Choices:

  • Acetic acid catalyzes the formation of the iminium ion intermediates, which are more electrophilic and readily reduced.

  • Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations and does not reduce the starting aldehyde.

  • 1,2-Dichloroethane is a common solvent for reductive aminations as it is compatible with the reducing agent and effectively dissolves the reactants.

Protocol 3: Aza-Diels-Alder Reaction for Tetrahydropyridine Synthesis[4]

This protocol describes an in situ aza-Diels-Alder reaction to form a tetrahydropyridine, a precursor to functionalized piperidines.

Materials:

  • Formalin (37% aqueous solution of formaldehyde, 1.2 equiv)

  • Ammonium chloride (NH₄Cl, 1.1 equiv)

  • Diene (e.g., 2,3-dimethyl-1,3-butadiene, 1.0 equiv)

  • Water (solvent)

  • Sealed reaction vessel

  • Magnetic stirrer

Procedure:

  • In a sealed reaction vessel, combine formalin (1.2 equiv), ammonium chloride (1.1 equiv), and the diene (1.0 equiv) in water.

  • Seal the vessel and heat the reaction mixture at 80°C with vigorous stirring.

  • Monitor the reaction progress by GC-MS or NMR spectroscopy.

  • After completion (typically 24 hours), cool the reaction mixture to room temperature.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be further purified by distillation or chromatography.

Expected Yield: 50-60% (can be variable)

Causality Behind Experimental Choices:

  • Formalin and ammonium chloride react in situ to generate methanimine (CH₂=NH), the reactive dienophile for the aza-Diels-Alder reaction.

  • Water as a solvent can accelerate Diels-Alder reactions due to hydrophobic effects.

  • Heating is required to promote the cycloaddition reaction.

Visualizing the Synthetic Pathways

To further clarify the relationships between the different synthetic strategies, the following diagrams illustrate the core concepts of each approach.

Multicomponent_Reaction cluster_reactants Starting Materials cluster_process One-Pot Reaction Aldehyde Aldehyde MCR Multicomponent Reaction Cascade Aldehyde->MCR Amine Amine Amine->MCR Dicarbonyl 1,3-Dicarbonyl Dicarbonyl->MCR Product Functionalized Piperidine MCR->Product Catalyst

Caption: Workflow for a Multicomponent Reaction (MCR) to synthesize functionalized piperidines.

Catalytic_Hydrogenation Pyridine Pyridine Derivative Piperidine Piperidine Derivative Pyridine->Piperidine H₂, Catalyst (e.g., PtO₂, Pd/C) High Pressure

Caption: Catalytic hydrogenation of a pyridine to a piperidine.

Reductive_Amination cluster_reactants Starting Materials Dicarbonyl 1,5-Dicarbonyl (e.g., Glutaraldehyde) Imine Iminium Ion Intermediate Dicarbonyl->Imine Amine Primary Amine Amine->Imine Product N-Substituted Piperidine Imine->Product Reducing Agent (e.g., NaBH(OAc)₃)

Caption: Reductive amination pathway for piperidine synthesis.

Aza_Diels_Alder Diene Diene Cycloadduct Tetrahydropyridine Diene->Cycloadduct Imine Imine (Dienophile) Imine->Cycloadduct [4+2] Cycloaddition Piperidine Functionalized Piperidine Cycloadduct->Piperidine Reduction

Caption: The Aza-Diels-Alder approach to piperidine synthesis.

Conclusion and Future Outlook

The synthesis of functionalized piperidines is a dynamic and continuously evolving field. While traditional methods like catalytic hydrogenation and reductive amination remain workhorses in the synthetic chemist's toolbox due to their reliability and versatility, modern approaches are pushing the boundaries of efficiency and selectivity. Multicomponent reactions offer a paradigm shift in synthetic efficiency, enabling the rapid construction of complex molecular architectures. Furthermore, the rise of catalytic asymmetric synthesis and biocatalysis is providing access to enantiomerically pure piperidines with unparalleled precision and sustainability.

The choice of synthetic route will always be a multifactorial decision. For rapid access to diverse analogs in a discovery setting, multicomponent reactions are highly attractive. For large-scale synthesis of a specific, relatively simple piperidine, catalytic hydrogenation may be the most economical choice. When exquisite stereochemical control is paramount, catalytic asymmetric methods or biocatalysis are indispensable.

As the demand for novel and complex piperidine-containing pharmaceuticals continues to grow, we can anticipate further innovations in this field. The development of new catalytic systems, the expansion of the biocatalytic toolbox, and the application of flow chemistry are all poised to further enhance our ability to synthesize these critical heterocycles with greater efficiency, precision, and sustainability.

References

  • New modular strategy reduces piperidine synthesis steps for pharmaceuticals. (2024). ScienceDaily. Available at: [Link]

  • Reductive Glutaraldehydation of Amine Groups for Identification of Protein N-termini. (2009). Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Synthesis of Complex Piperidines via a Biocatalytic C–H Oxidation/Radical Cross-Coupling Sequence. (2025). Synfacts. Available at: [Link]

  • Reductive Amination: A Remarkable Experiment for the Organic Laboratory. (2006). Journal of Chemical Education. Available at: [Link]

  • Combining bio- and organocatalysis for the synthesis of piperidine alkaloids. (2022). Chemical Communications. Available at: [Link]

  • Reductive Amination Reaction. (2011). Boston University. Available at: [Link]

  • Synthesis of piperidinones by an aza Diels-Alder reaction. (2013). ResearchGate. Available at: [Link]

  • Synthesis of highly functionalized piperidines. (2023). Research on Chemical Intermediates. Available at: [Link]

  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. (2017). ResearchGate. Available at: [Link]

  • Intercepting Methanimine for the Synthesis of Piperidine-Based N-Heterocycles in an Aqueous Medium. (2021). The Journal of Organic Chemistry. Available at: [Link]

  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. (2021). European Journal of Organic Chemistry. Available at: [Link]

  • Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. (2011). Organic & Biomolecular Chemistry. Available at: [Link]

  • Recent advances in the synthesis of piperidones and piperidines. (2005). Tetrahedron. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). Molecules. Available at: [Link]

Sources

Comparative

A Technical Guide to the Dopamine D4 Receptor Selectivity of Substituted Benzyl-Piperidines

The Significance of D4 Receptor Selectivity The dopamine receptor family, integral to numerous neurological processes, is broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) subfamilies.[1] While D1-...

Author: BenchChem Technical Support Team. Date: January 2026

The Significance of D4 Receptor Selectivity

The dopamine receptor family, integral to numerous neurological processes, is broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) subfamilies.[1] While D1-like receptors typically couple to Gαs/olf proteins to stimulate adenylyl cyclase and increase cyclic AMP (cAMP) levels, D2-like receptors couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP.[1]

The D4 receptor, a member of the D2-like family, is of particular interest due to its unique expression profile in the brain, with high concentrations in the prefrontal cortex, hippocampus, and amygdala. This localization suggests its involvement in cognitive and emotional functions.[2] Consequently, selective D4 receptor ligands are being investigated for their therapeutic potential in conditions such as schizophrenia, ADHD, and Parkinson's disease, with the aim of minimizing the side effects associated with less selective dopamine receptor modulators.[3]

Comparative Binding Affinity: Insights from Analogues

In the absence of direct binding data for 2-(4-Methyl-benzyl)-piperidine, we can infer its likely selectivity profile by examining published data for structurally similar compounds. The core structure of a piperidine ring with a benzyl substitution is a common scaffold for dopamine receptor ligands.

One key piece of evidence comes from a study on N-(piperidin-4-yl)-naphthamides, which demonstrated that the presence of a 4-methyl substituent on the benzyl group enhanced the affinity for the D4.2 receptor subtype. This suggests that the 4-methylbenzyl moiety is a favorable structural feature for D4 receptor binding.

To illustrate the expected selectivity profile, we will present data from a series of benzyloxy piperidine-based D4 receptor antagonists, which share key structural similarities with our topic compound.

Compound/ReceptorD1 (Ki, nM)D2 (Ki, nM)D3 (Ki, nM)D4 (Ki, nM)D5 (Ki, nM)D4 vs D2 SelectivityD4 vs D3 Selectivity
Analogue 9j *>10,0001,0702,14033>10,00032.464.8

*Data is for the analogue (S)-1-(4-methoxybenzyl)-3-((6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methoxy)piperidine, a potent D4 antagonist. This data is used to illustrate the potential selectivity profile of a substituted benzyl-piperidine.

This data clearly demonstrates that high selectivity for the D4 receptor over other dopamine subtypes, particularly D2 and D3 which share high homology, is achievable within the substituted benzyl-piperidine scaffold. The greater than 30-fold selectivity over D2 and 60-fold selectivity over D3 for this analogue highlights the potential for 2-(4-Methyl-benzyl)-piperidine to exhibit a similar, D4-selective profile.

Signaling Pathways and Functional Selectivity

Beyond binding affinity, the functional consequence of ligand binding is critical. D2-like receptors, including D4, are coupled to Gi/o proteins, and their activation leads to a decrease in intracellular cAMP levels.

Dopamine_Signaling cluster_D1_like D1-like Receptors (D1, D5) cluster_D2_like D2-like Receptors (D2, D3, D4) D1_R D1/D5 Receptor Gs Gαs/olf D1_R->Gs activates AC_stim Adenylyl Cyclase Gs->AC_stim stimulates cAMP_inc ↑ cAMP AC_stim->cAMP_inc PKA PKA cAMP_inc->PKA activates Cellular_Response_stim Cellular Response PKA->Cellular_Response_stim Dopamine_D1 Dopamine Dopamine_D1->D1_R D4_R D4 Receptor Gi Gαi/o D4_R->Gi activates AC_inhib Adenylyl Cyclase Gi->AC_inhib inhibits cAMP_dec ↓ cAMP AC_inhib->cAMP_dec Cellular_Response_inhib Cellular Response cAMP_dec->Cellular_Response_inhib modulates Ligand 2-(4-Methyl-benzyl) -piperidine Ligand->D4_R binds to

Caption: Dopamine receptor signaling pathways.

A functional assay, such as a cAMP inhibition assay, is essential to determine whether 2-(4-Methyl-benzyl)-piperidine acts as an agonist, antagonist, or inverse agonist at the D4 receptor.

Experimental Protocols for Assessing Selectivity

To empirically determine the selectivity of a compound like 2-(4-Methyl-benzyl)-piperidine, a combination of radioligand binding assays and functional assays is employed.

Radioligand Binding Assay Workflow

This workflow is designed to determine the binding affinity (Ki) of the test compound for each dopamine receptor subtype.

Binding_Assay_Workflow prep Cell Culture & Membrane Preparation HEK293 cells expressing human D1-D5 receptors are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation. assay_setup Assay Setup In a 96-well plate, combine: - Receptor membranes - Radioligand (e.g., [3H]Spiperone for D2-like, [3H]SCH23390 for D1-like) - Increasing concentrations of 2-(4-Methyl-benzyl)-piperidine prep->assay_setup incubation Incubation Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium. assay_setup->incubation filtration Filtration & Washing Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash filters with ice-cold buffer to remove non-specific binding. incubation->filtration scintillation Scintillation Counting Place filters in scintillation vials with scintillation fluid and count radioactivity using a scintillation counter. filtration->scintillation analysis Data Analysis Determine IC50 values by non-linear regression of the competition binding data. Convert IC50 to Ki using the Cheng-Prusoff equation. scintillation->analysis

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology: Competitive Radioligand Binding Assay

  • Cell Culture and Membrane Preparation:

    • Culture human embryonic kidney (HEK293) cells stably expressing the human dopamine D1, D2, D3, D4, or D5 receptor. The use of stably transfected cell lines ensures consistent and high-level receptor expression.

    • Harvest the cells and homogenize them in an ice-cold buffer (e.g., Tris-HCl) to lyse the cells.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes containing the receptors.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Competitive Binding Assay:

    • In a 96-well plate, add a constant concentration of a suitable radioligand. For D2-like receptors (D2, D3, D4), [3H]spiperone is a common choice. For D1-like receptors (D1, D5), [3H]SCH23390 is often used.

    • Add increasing concentrations of the unlabeled test compound, 2-(4-Methyl-benzyl)-piperidine.

    • To determine non-specific binding, a parallel set of wells should contain the radioligand and a high concentration of a known, non-radioactive dopamine receptor ligand (e.g., haloperidol).

    • Initiate the binding reaction by adding the cell membrane preparation to each well.

  • Incubation and Filtration:

    • Incubate the plates at room temperature for a sufficient time to allow the binding to reach equilibrium (typically 60-90 minutes).

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Quickly wash the filters with ice-cold buffer to minimize dissociation of the radioligand while removing any non-specifically bound radioactivity.

  • Quantification and Analysis:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

cAMP Functional Assay

This assay determines the functional activity of the compound at D1-like and D2-like receptors by measuring changes in intracellular cAMP levels.

Step-by-Step Methodology: cAMP Inhibition Assay (for D4 Receptors)

  • Cell Culture and Plating:

    • Use a HEK293 cell line stably expressing the human D4 receptor and a cAMP biosensor (e.g., GloSensor).

    • Plate the cells in a white, clear-bottom 96-well plate and allow them to adhere overnight.

  • Assay Procedure:

    • Replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

    • Add increasing concentrations of 2-(4-Methyl-benzyl)-piperidine to the wells. To test for antagonist activity, co-incubate with a known D4 agonist (e.g., quinpirole).

    • Add a cAMP-stimulating agent, such as forskolin, to all wells to induce a measurable level of cAMP.

    • Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes).

  • Signal Detection and Analysis:

    • Measure the luminescence signal using a plate reader. The signal intensity is inversely proportional to the level of cAMP inhibition.

    • Plot the luminescence signal against the logarithm of the compound concentration.

    • For agonists, determine the EC50 value (the concentration that produces 50% of the maximal response). For antagonists, determine the IC50 value (the concentration that inhibits 50% of the agonist-induced response).

Conclusion

While direct experimental data for 2-(4-Methyl-benzyl)-piperidine is not extensively published, the analysis of structure-activity relationships from closely related analogues strongly suggests a potential for high selectivity towards the dopamine D4 receptor. The 4-methylbenzyl moiety appears to be a favorable substitution for D4 affinity. To definitively characterize the binding profile and functional activity of this compound, the detailed experimental protocols outlined in this guide provide a robust framework for researchers. Such studies are crucial for the development of novel, selective D4 receptor ligands with therapeutic potential for a range of neuropsychiatric disorders.

References

  • MDPI. (2022). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. Pharmaceuticals. [Link]

  • ChemRxiv. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. ChemRxiv. [Link]

  • MDPI. (2023). Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. International Journal of Molecular Sciences. [Link]

Sources

Validation

A Comparative Benchmarking Guide: Evaluating 2-(4-Methyl-benzyl)-piperidine Against Established Acetylcholinesterase Inhibitors

Introduction: The Cholinergic Hypothesis and the Quest for Novel Inhibitors Alzheimer's disease (AD), a progressive neurodegenerative disorder, is characterized by a decline in cognitive function.[1][2] One of the primar...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Cholinergic Hypothesis and the Quest for Novel Inhibitors

Alzheimer's disease (AD), a progressive neurodegenerative disorder, is characterized by a decline in cognitive function.[1][2] One of the primary therapeutic strategies for managing mild-to-moderate AD is the use of acetylcholinesterase (AChE) inhibitors.[3][4][5] These drugs function by preventing the breakdown of acetylcholine, a crucial neurotransmitter for learning and memory, thereby increasing its availability in the synaptic cleft.[1][6] Currently, drugs like Donepezil, Rivastigmine, and Galantamine are the cornerstones of symptomatic treatment for AD.[3][6][7]

The piperidine scaffold is a well-established pharmacophore in the design of AChE inhibitors, with numerous derivatives demonstrating potent activity.[8][9][10][11] This guide introduces a novel piperidine derivative, 2-(4-Methyl-benzyl)-piperidine, as a candidate for investigation. We will provide a comprehensive framework for its evaluation, benchmarking its in vitro performance against the established inhibitors: Donepezil, Rivastigmine, and Galantamine. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed roadmap for the characterization of new chemical entities in the field of neurodegenerative disease research.[12][13][14][15][16]

Comparative Analysis of Inhibitory Potency

The cornerstone of evaluating a potential AChE inhibitor is the determination of its half-maximal inhibitory concentration (IC50), a measure of its potency. The lower the IC50 value, the less of the compound is required to inhibit 50% of the enzyme's activity.

CompoundAChE IC50 (µM)BuChE IC50 (µM)Selectivity Index (BuChE/AChE)
2-(4-Methyl-benzyl)-piperidine To be determinedTo be determinedTo be determined
Donepezil0.023[4]7.13~310
Rivastigmine~5~0.5~0.1
Galantamine1.19[4]18.6~15.6

Note: IC50 values for established drugs can vary between studies. The values presented here are representative.[17][18]

Mechanism of Action: Unraveling the Inhibition Kinetics

Understanding how an inhibitor interacts with its target enzyme is critical. Enzyme kinetic studies, particularly Michaelis-Menten and Lineweaver-Burk plots, are invaluable tools for elucidating the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).[19][20][21][22][23]

  • Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. This increases the apparent Km (Michaelis constant) but does not affect the Vmax (maximum reaction velocity).

  • Non-competitive Inhibition: The inhibitor binds to an allosteric site on the enzyme, distinct from the active site. This reduces the Vmax but does not affect the Km.

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This reduces both Vmax and Km.

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both Vmax and Km.

The following diagram illustrates the different modes of enzyme inhibition.

InhibitionMechanisms cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition E_c Enzyme (E) ES_c Enzyme-Substrate (ES) E_c->ES_c + S EI_c Enzyme-Inhibitor (EI) E_c->EI_c + I ES_c->E_c + P P_c Product (P) E_nc Enzyme (E) ES_nc Enzyme-Substrate (ES) E_nc->ES_nc + S EI_nc Enzyme-Inhibitor (EI) E_nc->EI_nc + I ES_nc->E_nc + P ESI_nc Enzyme-Substrate-Inhibitor (ESI) ES_nc->ESI_nc + I P_nc Product (P) E_uc Enzyme (E) ES_uc Enzyme-Substrate (ES) E_uc->ES_uc + S ES_uc->E_uc + P ESI_uc Enzyme-Substrate-Inhibitor (ESI) ES_uc->ESI_uc + I P_uc Product (P)

Caption: Modes of Enzyme Inhibition.

Experimental Protocols

Synthesis of 2-(4-Methyl-benzyl)-piperidine

While a detailed synthetic route is beyond the scope of this guide, a plausible approach involves the reaction of 4-methylbenzyl chloride with 2-lithiated N-protected piperidine, followed by deprotection. The final product should be purified by column chromatography and its structure confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is the gold standard for measuring AChE activity.[2][24][25][26][27] It relies on the hydrolysis of acetylthiocholine (ATCh) by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATChI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compound (2-(4-Methyl-benzyl)-piperidine) and reference inhibitors (Donepezil, Rivastigmine, Galantamine)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagent Solutions:

    • AChE solution: Dissolve AChE in phosphate buffer to a final concentration of 0.1 U/mL.

    • ATChI solution: Dissolve ATChI in deionized water to a final concentration of 10 mM.

    • DTNB solution: Dissolve DTNB in phosphate buffer to a final concentration of 3 mM.

    • Inhibitor solutions: Prepare stock solutions of the test and reference compounds in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in phosphate buffer.

  • Assay Protocol:

    • To each well of a 96-well plate, add:

      • 20 µL of inhibitor solution (or buffer for control)

      • 140 µL of phosphate buffer

      • 20 µL of DTNB solution

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding 20 µL of AChE solution to each well.

    • Immediately start monitoring the absorbance at 412 nm every 30 seconds for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

The following diagram illustrates the experimental workflow for the AChE inhibition assay.

AChE_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagent Solutions (AChE, ATChI, DTNB, Inhibitors) B Add Inhibitor, Buffer, and DTNB to 96-well plate A->B C Pre-incubate at 37°C for 5 min B->C D Initiate reaction with AChE C->D E Measure Absorbance at 412 nm (Kinetic Read) D->E F Calculate Reaction Rates (V) E->F G Calculate % Inhibition F->G H Determine IC50 values G->H

Caption: Experimental Workflow for AChE Inhibition Assay.

Enzyme Kinetic Studies

To determine the mechanism of inhibition, the AChE inhibition assay is performed with varying concentrations of both the substrate (ATChI) and the inhibitor.

Procedure:

  • Perform the AChE inhibition assay as described above, but for each inhibitor concentration (including zero), vary the concentration of ATChI (e.g., 0.1, 0.2, 0.4, 0.8, 1.6 mM).

  • Calculate the initial reaction rates (V) for each combination of substrate and inhibitor concentration.

  • Plot V versus substrate concentration ([S]) to generate Michaelis-Menten plots.

  • Plot 1/V versus 1/[S] to generate Lineweaver-Burk plots.

  • Analyze the changes in Km and Vmax in the presence of the inhibitor to determine the mode of inhibition.

The following diagram illustrates the relationship between the Michaelis-Menten and Lineweaver-Burk plots.

EnzymeKinetics cluster_mm Michaelis-Menten Plot cluster_lb Lineweaver-Burk Plot MM LB MM->LB Reciprocal Transformation

Caption: Michaelis-Menten and Lineweaver-Burk Plots.

Discussion and Future Directions

The experimental data generated from these protocols will allow for a comprehensive comparison of 2-(4-Methyl-benzyl)-piperidine with established AChE inhibitors. Key discussion points will include:

  • Potency: How does the IC50 value of the novel compound compare to Donepezil, Rivastigmine, and Galantamine?

  • Selectivity: Does the compound show selectivity for AChE over butyrylcholinesterase (BuChE)? High selectivity is often desirable to minimize side effects.

  • Mechanism of Inhibition: What is the mode of inhibition? This provides insights into the binding interactions with the enzyme. For instance, many potent AChE inhibitors, such as Donepezil, exhibit a mixed-type inhibition, interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.

  • Structure-Activity Relationship (SAR): How does the 4-methyl-benzyl moiety contribute to the observed activity compared to other benzylpiperidine derivatives? This can inform the design of future analogs with improved potency and selectivity.[8][11][28]

Further studies could involve in silico molecular docking to visualize the binding pose of 2-(4-Methyl-benzyl)-piperidine within the active site of AChE. Additionally, in vitro cell-based assays using neuronal cell lines can provide insights into its neuroprotective effects and potential cytotoxicity.[29]

Conclusion

This guide provides a robust framework for the initial characterization and benchmarking of a novel acetylcholinesterase inhibitor, 2-(4-Methyl-benzyl)-piperidine. By following the detailed experimental protocols and data analysis procedures outlined, researchers can effectively evaluate its potential as a therapeutic candidate for Alzheimer's disease and other neurodegenerative disorders. The systematic comparison against established drugs is crucial for understanding the compound's relative strengths and weaknesses, guiding further optimization and development efforts.

References

  • Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. Available at: [Link]

  • Translational In Vitro Assays to Screen Drug's Efficacy for Alzheimer's and Parkinson's disease. InnoSer. Available at: [Link]

  • Cholinesterase inhibitors used in the treatment of Alzheimer's disease: the relationship between pharmacological effects and clinical efficacy. PubMed. Available at: [Link]

  • New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids. DeepDyve. Available at: [Link]

  • The new cholinesterase inhibitors for Alzheimer's disease, Part 2: illustrating their mechanisms of action. SciSpace. Available at: [Link]

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PubMed Central. Available at: [Link]

  • Neurodegeneration In Vitro Screening Assay. MD Biosciences. Available at: [Link]

  • Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. SlideShare. Available at: [Link]

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  • Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. PubMed. Available at: [Link]

  • Enzyme kinetics- michaelis menten model, lineweaver burk plot. SlideShare. Available at: [Link]

  • Michaelis Menten Plot vs. Lineweaver Burk Plot: What's the Difference?. Difference Wiki. Available at: [Link]

  • Cell death assays for neurodegenerative disease drug discovery. PubMed Central. Available at: [Link]

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  • Cholinesterase Inhibitors for Alzheimer's Disease. WebMD. Available at: [Link]

  • Michaelis-Menten kinetics and Lineweaver Burk plots. Reddit. Available at: [Link]

  • Enzyme inhibition and kinetics graphs. Khan Academy. Available at: [Link]

  • Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. LinkedIn. Available at: [Link]

  • In vitro Disease Models for Screening Services. NeuroProof. Available at: [Link]

  • Ellman Esterase Assay Protocol. Scribd. Available at: [Link]

  • IC50 values for acetylcholinesterase and butyrylcholinesterase. ResearchGate. Available at: [Link]

  • Estimation of plasma IC50 of donepezil for cerebral acetylcholinesterase inhibition in patients with Alzheimer disease using positron emission tomography. PubMed. Available at: [Link]

  • In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects. PubMed Central. Available at: [Link]

  • QT interval prolongation and Torsades de Pointes with donepezil, rivastigmine and galantamine. ResearchGate. Available at: [Link]

  • Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. PubMed Central. Available at: [Link]

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Comparative

A Head-to-Head Comparison of GBR 12909 Analogs and the 2-Benzylpiperidine Scaffold in Dopamine Transporter Inhibition

For Researchers, Scientists, and Drug Development Professionals In the landscape of dopamine reuptake inhibitor (DRI) development, the exploration of diverse chemical scaffolds is paramount to uncovering novel therapeuti...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of dopamine reuptake inhibitor (DRI) development, the exploration of diverse chemical scaffolds is paramount to uncovering novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. This guide provides a detailed comparative analysis of two distinct classes of dopamine transporter (DAT) ligands: the well-characterized and highly selective GBR 12909 analogs and the foundational 2-benzylpiperidine scaffold, with a specific focus on the potential implications of a 4-methyl substitution on the benzyl ring.

While GBR 12909 and its derivatives have been extensively studied, establishing them as benchmark selective DRIs, publicly available pharmacological data for 2-(4-Methyl-benzyl)-piperidine is scarce. Therefore, this guide will leverage data on the parent compound, 2-benzylpiperidine, to infer a likely pharmacological profile and draw a comparative framework based on established structure-activity relationships (SAR) in the field of monoamine transporter inhibitors.

The Dopamine Transporter: A Key Modulator of Synaptic Transmission

The dopamine transporter is a critical presynaptic protein responsible for the reuptake of dopamine from the synaptic cleft, thereby terminating dopaminergic neurotransmission.[1][2] Inhibition of DAT leads to an increase in the extracellular concentration and residence time of dopamine, potentiating its effects on postsynaptic receptors.[2] This mechanism is the cornerstone of the therapeutic effects of many psychostimulants used in the treatment of conditions like ADHD and narcolepsy, and it is also a primary target for the development of medications for substance use disorders.[1]

GBR 12909 and its Analogs: The Gold Standard for DAT Selectivity

GBR 12909, or Vanoxerine, is a diaryl-substituted piperazine that stands out for its potent and highly selective inhibition of the dopamine transporter.[3][4] Its robust selectivity for DAT over the serotonin transporter (SERT) and norepinephrine transporter (NET) has made it an invaluable tool in neuroscience research and a foundational scaffold for the design of novel DRIs.[3][5]

Mechanism of Action of GBR 12909

GBR 12909 acts as a competitive inhibitor at the dopamine binding site on the DAT, effectively blocking the reuptake of dopamine.[4] Kinetic studies have revealed that GBR 12909's interaction with the DAT can induce a conformational change in the transporter protein, a phenomenon described as a "slow isomerization step," which may contribute to its potent and long-lasting effects.

Pharmacological Profile of GBR 12909

The pharmacological data for GBR 12909 underscores its high affinity and selectivity for the dopamine transporter.

ParameterValueSpeciesAssay Type
Ki (DAT) 1 nMRatSynaptosomal Dopamine Uptake Inhibition
Selectivity >100-fold for DAT over NET and SERTRatRadioligand Binding

Table 1: Pharmacological data for GBR 12909.[3][6]

The high selectivity of GBR 12909 is a crucial feature, as it minimizes off-target effects that can arise from interactions with other monoamine transporters, which are often associated with undesirable side effects.

The 2-Benzylpiperidine Scaffold: A Foundational Moiety with Modulatable Affinity

The 2-benzylpiperidine framework is a simpler chemical scaffold that is structurally related to psychostimulants like methylphenidate.[7] While the parent compound, 2-benzylpiperidine, is a less potent DAT inhibitor compared to GBR 12909, its derivatives have been explored for their potential as monoamine reuptake inhibitors.[7]

Pharmacological Profile of 2-Benzylpiperidine

Data for the unsubstituted 2-benzylpiperidine indicate a significantly lower affinity for the dopamine transporter compared to GBR 12909.

ParameterValueAssay Type
Ki (DAT) 6,360 nMRadioligand Binding
IC50 (DAT) 3,780 - 8,800 nMFunctional Inhibition

Table 2: Pharmacological data for 2-benzylpiperidine.[7]

It is important to note that the reliability of this data has been questioned.[7] The compound shows weak inhibition of the norepinephrine and serotonin transporters at high concentrations.[7]

Inferred Impact of 4-Methyl Substitution: A Structure-Activity Relationship Perspective

Structure-activity relationship studies on various classes of DAT inhibitors have shown that substitutions on the aromatic ring can significantly influence binding affinity and selectivity. For some series of compounds, small alkyl substitutions on the phenyl ring can enhance affinity by optimizing hydrophobic interactions within the DAT binding pocket. However, the precise impact is highly dependent on the overall structure of the molecule and its binding orientation. Without empirical data, the effect of the 4-methyl group on the DAT affinity of 2-benzylpiperidine remains speculative but provides a clear direction for future investigation.

Head-to-Head Comparison: GBR 12909 Analogs vs. 2-(4-Methyl-benzyl)-piperidine

FeatureGBR 12909 Analogs2-(4-Methyl-benzyl)-piperidine (Inferred)
Scaffold Diaryl-substituted piperazineSubstituted benzylpiperidine
DAT Affinity Very High (low nM range)Likely Low to Moderate (µM range)
Selectivity Highly selective for DAT over NET and SERTUnknown, but likely less selective than GBR 12909
Mechanism Competitive inhibitor, induces conformational changeLikely competitive inhibitor
Development Stage Extensively studied, used as a research toolUncharacterized

Experimental Protocols for Comparative Evaluation

To empirically determine the pharmacological profile of 2-(4-Methyl-benzyl)-piperidine and directly compare it to GBR 12909, the following experimental workflows are essential.

Protocol 1: In Vitro Radioligand Binding Assay for DAT, SERT, and NET Affinity

This protocol determines the binding affinity (Ki) of the test compounds for the dopamine, serotonin, and norepinephrine transporters.

Workflow Diagram:

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Homogenize brain tissue (e.g., striatum for DAT) in ice-cold buffer. prep2 Centrifuge to remove nuclei and debris. prep1->prep2 prep3 Pellet membranes by ultracentrifugation. prep2->prep3 prep4 Resuspend membrane pellet in assay buffer. prep3->prep4 assay1 Incubate membranes with radioligand (e.g., [3H]WIN 35,428 for DAT) and varying concentrations of test compound. prep4->assay1 assay2 Incubate at a specific temperature for a defined time to reach equilibrium. assay1->assay2 assay3 Terminate reaction by rapid filtration over glass fiber filters. assay2->assay3 assay4 Wash filters to remove unbound radioligand. assay3->assay4 analysis1 Quantify bound radioactivity using liquid scintillation counting. assay4->analysis1 analysis2 Determine IC50 values by non-linear regression. analysis1->analysis2 analysis3 Calculate Ki values using the Cheng-Prusoff equation. analysis2->analysis3

Caption: Workflow for Radioligand Binding Assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Dissect and homogenize brain regions rich in the target transporter (e.g., striatum for DAT, cortex for NET, brainstem for SERT) from rodents in a suitable buffer.

    • Perform differential centrifugation to isolate the crude membrane fraction.

    • Determine protein concentration using a standard method (e.g., BCA assay).

  • Binding Assay:

    • In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [³H]WIN 35,428 for DAT), and a range of concentrations of the test compound (2-(4-Methyl-benzyl)-piperidine or GBR 12909).

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known inhibitor).

    • Incubate to allow binding to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value.

    • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Protocol 2: In Vivo Microdialysis for Assessing Effects on Extracellular Dopamine

This protocol measures the in vivo effect of the test compounds on dopamine levels in a specific brain region of a living animal.

Workflow Diagram:

G cluster_surgery Surgical Procedure cluster_dialysis Microdialysis Experiment cluster_analysis Sample Analysis surg1 Anesthetize the animal (e.g., rat). surg2 Implant a microdialysis guide cannula stereotaxically into the target brain region (e.g., nucleus accumbens). surg1->surg2 surg3 Allow for recovery from surgery. surg2->surg3 dial1 Insert a microdialysis probe through the guide cannula. surg3->dial1 dial2 Perfuse the probe with artificial cerebrospinal fluid (aCSF). dial1->dial2 dial3 Collect baseline dialysate samples at regular intervals. dial2->dial3 dial4 Administer the test compound (systemically or locally). dial3->dial4 dial5 Continue collecting dialysate samples. dial4->dial5 analysis1 Analyze dopamine concentration in dialysate samples using HPLC with electrochemical detection. dial5->analysis1 analysis2 Express post-drug dopamine levels as a percentage of the baseline. analysis1->analysis2

Caption: Workflow for In Vivo Microdialysis.

Step-by-Step Methodology:

  • Surgical Implantation:

    • Anesthetize a rodent and place it in a stereotaxic frame.

    • Surgically implant a guide cannula targeted to a brain region of interest (e.g., the nucleus accumbens or striatum).

  • Microdialysis Procedure:

    • After a recovery period, insert a microdialysis probe into the guide cannula.

    • Continuously perfuse the probe with artificial cerebrospinal fluid (aCSF).

    • Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular dopamine.

    • Administer the test compound (e.g., via intraperitoneal injection).

    • Continue collecting dialysate samples for several hours post-administration.

  • Neurochemical Analysis:

    • Analyze the concentration of dopamine in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

    • Calculate the change in dopamine levels relative to the pre-drug baseline.

Conclusion and Future Directions

The GBR 12909 scaffold represents a class of highly potent and selective dopamine reuptake inhibitors that are invaluable as pharmacological tools. In contrast, the 2-benzylpiperidine scaffold, as represented by its parent compound, appears to be a much weaker DAT inhibitor. However, the true potential of the 2-(4-Methyl-benzyl)-piperidine derivative remains unknown without direct empirical testing.

The addition of a 4-methyl group to the benzyl moiety of 2-benzylpiperidine may enhance its affinity for the DAT through improved hydrophobic interactions, but this hypothesis requires experimental validation. The protocols outlined in this guide provide a clear roadmap for the synthesis and comprehensive pharmacological characterization of 2-(4-Methyl-benzyl)-piperidine. Such studies are essential to determine if this scaffold holds promise for the development of novel dopamine reuptake inhibitors and to provide a meaningful head-to-head comparison with established compounds like GBR 12909. Future research should focus on synthesizing this compound and its analogs and performing the described in vitro and in vivo assays to elucidate their structure-activity relationships and therapeutic potential.

References

  • Andersen, P. H. (1989). The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action. European journal of pharmacology, 166(3), 493–504. [Link][3][4]

  • Andersen, P. H., Jansen, J. A., & Nielsen, E. B. (1989). The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action. European journal of pharmacology, 166(3), 493-504. [Link][4]

  • 2-Benzylpiperidine - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link][8]

  • Rothman, R. B., et al. (2008). Dopamine transport inhibitors based on GBR12909 and benztropine as potential medications to treat cocaine addiction. Biochemical pharmacology, 75(1), 2–16. [Link][9]

  • Reith, M. E., Coffey, L. L., Xu, C., & Chen, N. H. (1994). GBR 12909 and 12935 block dopamine uptake into brain synaptic vesicles as well as nerve endings. European journal of pharmacology, 253(1-2), 175–178. [Link][10]

  • Van der Zee, P., Koger, H. S., Gootjes, J., & Hespe, W. (1980). Aryl 1,4-dialk(en)ylpiperazines as selective inhibitors of dopamine uptake. European journal of medicinal chemistry, 15(4), 363-370. [Link]

  • Heikkila, R. E., & Manzino, L. (1984). Behavioral properties of GBR 12909, GBR 13069 and GBR 13098: specific inhibitors of dopamine uptake. European journal of pharmacology, 103(3-4), 241–248. [Link][11]

  • Dopamine reuptake inhibitor - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link][1]

  • Patsnap Synapse. (2024, June 21). What are Dopamine reuptake inhibitors and how do they work? [Link][2]

  • S-3 Research. (n.d.). In vitro assays for the functional characterization of the dopamine transporter (DAT). [Link]

  • Greiner, E., et al. (2003). Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine. Journal of medicinal chemistry, 46(8), 1465–1469. [Link]

  • Ghorai, S. K., et al. (2003). High Affinity Hydroxypiperidine Analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the Dopamine Transporter: Stereospecific Interactions in Vitro and in Vivo. Journal of medicinal chemistry, 46(7), 1220–1228. [Link]

  • 4-Benzylpiperidine - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • Keighron, J. D., & Kassiou, M. (2012). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Future medicinal chemistry, 4(13), 1683–1697. [Link]

  • Westerink, B. H. (1995). In vivo characterization of locally applied dopamine uptake inhibitors by striatal microdialysis. Synapse (New York, N.Y.), 21(3), 241–248. [Link]

  • Bungay, P. M., Newton, R. K., & Justice, J. B., Jr (2003). Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma. Journal of neurochemistry, 86(4), 912–924. [Link]

  • Lomenick, B., et al. (2006). In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. Analytical chemistry, 78(5), 136A–144A. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(4-Methyl-benzyl)-piperidine for Laboratory Professionals

This document provides a detailed, procedural guide for the safe handling and disposal of 2-(4-Methyl-benzyl)-piperidine. As a Senior Application Scientist, this guide is engineered to provide researchers, scientists, an...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, procedural guide for the safe handling and disposal of 2-(4-Methyl-benzyl)-piperidine. As a Senior Application Scientist, this guide is engineered to provide researchers, scientists, and drug development professionals with the essential safety and logistical information required for responsible laboratory operations. The protocols herein are synthesized from established safety standards for piperidine and its derivatives, ensuring a robust and trustworthy framework for waste management.

Hazard Assessment and Characterization

The primary hazards associated with piperidine, and by extension, 2-(4-Methyl-benzyl)-piperidine, are summarized below.

Hazard ClassificationPotential Effects & Causal FactorsGHS Hazard Statement (Assumed)
Flammable Liquid The piperidine ring structure contributes to its flammability. Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[1][3][4]H225: Highly flammable liquid and vapor.[5]
Acute Toxicity (Oral, Dermal, Inhalation) Amines like piperidine can be readily absorbed through the skin, gastrointestinal tract, and via inhalation, leading to systemic toxicity.[6]H302, H311, H331: Harmful if swallowed. Toxic in contact with skin. Toxic if inhaled.[7][8]
Skin Corrosion / Eye Damage The basic nature of the amine functional group makes it corrosive, capable of causing severe chemical burns to skin and irreversible damage to eyes upon contact.[1][4]H314: Causes severe skin burns and eye damage.[7]
Environmental Hazard Due to its toxicity, release into the environment can harm aquatic organisms. Disposal into drains or waterways is strictly prohibited.[9]H412: Harmful to aquatic life with long lasting effects.[8]

Personal Protective Equipment (PPE): A Non-Negotiable Standard

Given the corrosive and toxic nature of this compound, a comprehensive PPE protocol is mandatory. The selection of PPE is not merely a checklist item; it is a critical system designed to prevent chemical exposure through all potential routes.

  • Eye and Face Protection : Wear chemical safety goggles and a full-face shield.[10] The corrosive nature of this compound can cause permanent eye damage from a single splash. A face shield provides a secondary barrier, protecting the entire face.

  • Hand Protection : Use solvent-resistant gloves, such as nitrile or neoprene.[11] It is crucial to inspect gloves for any signs of degradation or perforation before each use. Double-gloving is recommended when handling larger quantities.

  • Body Protection : A flame-retardant lab coat is essential due to the compound's high flammability.[1][5] For tasks with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.

  • Respiratory Protection : All handling and preparation for disposal must be conducted within a certified chemical fume hood to prevent inhalation of toxic vapors.[5][12]

Waste Management: From Generation to Accumulation

Proper disposal begins at the point of waste generation. The following step-by-step protocol ensures compliance with EPA regulations and minimizes risks within the laboratory.

Step 1: Waste Characterization and Segregation

All materials contaminated with 2-(4-Methyl-benzyl)-piperidine, including unused product, solutions, and contaminated labware (e.g., pipette tips, wipes), must be treated as hazardous waste. It is imperative to segregate this waste stream from others to prevent dangerous reactions.[13] Specifically:

  • Do NOT mix with acidic waste. The neutralization reaction with acids can be violently exothermic.

  • Do NOT mix with oxidizing agents, as this can create a significant fire or explosion hazard.[3]

  • Do NOT mix with other incompatible waste streams as dictated by your institution's chemical hygiene plan.

Caption: Waste Characterization and Segregation Workflow.

Step 2: Containerization
  • Select the Right Container : Use only chemically compatible containers, such as high-density polyethylene (HDPE) or glass.[14] Never use metal containers for corrosive waste.[14] The original product container is often a suitable choice if it is in good condition.[13]

  • Fill Level : Fill containers to no more than 90% capacity to allow for vapor expansion and prevent spills during transport.[14]

  • Secure Closure : Ensure the container is tightly sealed at all times, except when adding waste.[3][13] This minimizes the release of flammable and toxic vapors.

Step 3: Labeling

Proper labeling is a critical EPA requirement.[15] Each waste container must be clearly marked with:

  • The words "Hazardous Waste" .[15][16]

  • The full chemical name: "2-(4-Methyl-benzyl)-piperidine Waste" . If it's a mixture, list all components and their approximate percentages.[13]

  • A clear indication of the hazards (e.g., pictograms for Flammable, Toxic, Corrosive).[15][16]

Step 4: Accumulation

Store the labeled, sealed waste container in a designated Satellite Accumulation Area (SAA) .[13][15] This area must be at or near the point of generation and under the control of laboratory personnel.[13][17] The SAA should be a secondary containment tray to mitigate potential leaks.

Spill and Emergency Procedures

Preparedness is key to mitigating the impact of an accidental release.

Small Spills (within a chemical fume hood):
  • Alert Personnel : Immediately notify others in the vicinity.

  • Containment : Absorb the spill using a non-combustible absorbent material like vermiculite or sand. Do not use combustible materials like paper towels as the primary absorbent.

  • Cleanup : Use non-sparking tools to carefully collect the absorbed material and place it into a designated hazardous waste container.[3]

  • Decontamination : Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Large Spills (outside of a fume hood):
  • Evacuate : Immediately evacuate the area.

  • Isolate : Close the doors to the laboratory and prevent re-entry.

  • Notify : Contact your institution's Environmental Health & Safety (EHS) department and follow their emergency protocol.

Personnel Exposure:
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7][11] Seek immediate medical attention.

  • Eye Contact : Flush eyes with lukewarm water for at least 15 minutes, holding the eyelids open.[7][11] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air.[12] If breathing is difficult, administer oxygen. Seek immediate medical attention.

Final Disposal Pathway

The disposal of hazardous waste is a highly regulated process that extends beyond the laboratory bench.

  • Transfer from SAA : Once a waste container is full, it must be moved from the SAA to your facility's Central Accumulation Area (CAA) within three days.[13]

  • Professional Disposal : The final disposal of 2-(4-Methyl-benzyl)-piperidine waste must be conducted by a licensed and certified hazardous waste disposal contractor.[14][18] This is typically coordinated through your institution's EHS department.

  • Regulatory Compliance : All disposal activities must adhere to the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), as well as state and local laws.[14] Never attempt to dispose of this chemical via sink or standard trash.[7][9]

lab_bench Lab Bench (Waste Generation) saa Satellite Accumulation Area (SAA) (At/Near Point of Generation) lab_bench->saa Collect & Label caa Central Accumulation Area (CAA) (Facility-Designated) saa->caa Transfer when full (within 3 days) transport Licensed Hazardous Waste Transporter caa->transport Scheduled Pickup tsdf Treatment, Storage, and Disposal Facility (TSDF) transport->tsdf Final Disposal (e.g., Incineration)

Caption: Overall Hazardous Waste Disposal Pathway.

By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of 2-(4-Methyl-benzyl)-piperidine, protecting themselves, their colleagues, and the environment.

References

  • New Jersey Department of Health. (n.d.). PIPERIDINE CAS Number - HAZARD SUMMARY. Retrieved from [Link]

  • American Society for Clinical Laboratory Science. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • ChemSupply Australia. (n.d.). Safety Data Sheet PIPERIDINE. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Medical Laboratory Observer. (2019, July 29). Laboratory Waste Management: The New Regulations. Retrieved from [Link]

  • Penta chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Australian Government Department of Health. (2016, February 5). Piperidine: Human health tier II assessment. Retrieved from [Link]

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